Product packaging for cis-2,6-Dimethyl-2,6-octadiene(Cat. No.:CAS No. 2492-22-0)

cis-2,6-Dimethyl-2,6-octadiene

Cat. No.: B1623785
CAS No.: 2492-22-0
M. Wt: 138.25 g/mol
InChI Key: MZPDTOMKQCMETI-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cis-2,6-Dimethyl-2,6-octadiene is a useful research compound. Its molecular formula is C10H18 and its molecular weight is 138.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18 B1623785 cis-2,6-Dimethyl-2,6-octadiene CAS No. 2492-22-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2492-22-0

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(6Z)-2,6-dimethylocta-2,6-diene

InChI

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5-

InChI Key

MZPDTOMKQCMETI-YHYXMXQVSA-N

SMILES

CC=C(C)CCC=C(C)C

Isomeric SMILES

C/C=C(/C)\CCC=C(C)C

Canonical SMILES

CC=C(C)CCC=C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-2,6-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of cis-2,6-Dimethyl-2,6-octadiene, a naturally occurring monoterpene. The document details its physicochemical characteristics, spectroscopic profile, and information on its natural sources and biosynthesis. While direct applications in drug development are not extensively documented in current literature, this guide aims to provide a foundational understanding of the molecule for researchers exploring its potential in various scientific and pharmaceutical contexts.

Chemical and Physical Properties

This compound, also known by its IUPAC name (6Z)-2,6-dimethylocta-2,6-diene, is a volatile organic compound with the molecular formula C₁₀H₁₈.[1][2][3] It is a structural isomer of other well-known monoterpenes and is found as a minor constituent in the essential oils of several plants.[2] The cis configuration of the double bond at the 6-position is a key structural feature that distinguishes it from its trans-isomer.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈[1][2][3]
Molecular Weight 138.25 g/mol [1][2]
CAS Number 2492-22-0[3]
IUPAC Name (6Z)-2,6-dimethylocta-2,6-diene[1]
Melting Point -69.6 °C (estimated)[2]
Boiling Point 173.7 °C (estimated)[2]
Density 0.7750 g/cm³[2]
Refractive Index 1.4498[2]
InChI InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5-[2]
SMILES C/C=C(\C)/CCC=C(C)C[1]

Spectroscopic Profile

The structural elucidation of this compound is supported by various spectroscopic techniques.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) analysis of this compound reveals a characteristic fragmentation pattern. The NIST WebBook provides mass spectral data for this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the stereoselective synthesis and purification of this compound are not extensively reported in publicly available literature. However, general methods for the synthesis, isolation, and purification of terpenoids can be adapted.

Synthesis

The stereoselective synthesis of Z-alkenes can be challenging due to the thermodynamic preference for the E-isomer.[6] Methodologies for the synthesis of specific Z-isomers of related compounds often involve specialized catalytic systems.[7] Researchers aiming to synthesize this compound would likely need to explore and adapt existing methods for Z-alkene synthesis.

Isolation and Purification from Natural Sources

This compound is a component of some essential oils.[2] Its isolation from these natural mixtures would typically involve the following steps:

  • Extraction: Steam distillation or solvent extraction are common methods for obtaining essential oils from plant material.[8]

  • Fractional Distillation: To separate components based on boiling point differences.[9]

  • Chromatography: Techniques such as column chromatography or preparative gas chromatography would be necessary to isolate this compound from other isomers and components with similar boiling points.[9]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the analysis of volatile compounds like this compound. A typical workflow would involve:

Caption: General workflow for GC-MS analysis.

A non-polar capillary column (e.g., DB-5ms) is often used for terpene analysis. The temperature program would be optimized to achieve separation from other isomers. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).[10]

Natural Occurrence and Biosynthesis

This compound has been identified in the essential oils of various plants, including the tea plant (Camellia sinensis), Magnolia sieboldii, and ginger (Zingiber officinale).[2] It is also a minor component of geranium oil.[2]

Like other monoterpenes, it is biosynthesized via the mevalonate (B85504) pathway. The key precursor, geranyl pyrophosphate, undergoes enzymatic isomerization and subsequent reactions to form the dimethyloctadiene backbone.[2][11]

Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Isomerization Isomerization & Elimination Reactions GPP->Isomerization CDMO cis-2,6-Dimethyl- 2,6-octadiene Isomerization->CDMO

References

A Technical Guide to the Physical Properties of cis-2,6-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of cis-2,6-Dimethyl-2,6-octadiene, a monoterpenoid of interest in various chemical and biological studies. The information is compiled to serve as a technical resource, presenting key data, standardized experimental methodologies for its characterization, and a logical workflow for its analysis.

Core Physical and Chemical Properties

This compound, with the CAS Registry Number 2492-22-0, is an acyclic monoterpenoid.[1][2] Its chemical structure and properties are defined by its ten-carbon backbone with two double bonds at positions 2 and 6, both in the cis (Z) configuration.[3] The quantitative physical properties of this compound are summarized below.

Data Presentation: Physical Properties of this compound

PropertyValueNotes
Molecular Formula C₁₀H₁₈[3][4][5]
Molecular Weight 138.25 g/mol [3][4]
IUPAC Name (6Z)-2,6-dimethylocta-2,6-diene[3][4]
CAS Registry Number 2492-22-0[3][5]
Appearance Colorless Oil[6]
Boiling Point 173.7 °CExperimental estimate.[3]
56 °C at 14 Torr[7]
Melting Point -69.6 °CExperimental estimate.[3]
Density 0.7750 g/cm³[3]
0.7911 g/cm³ at 25 °C[6]
Refractive Index 1.4498[3]
Solubility In water: 1.51 mg/L at 25 °C (estimated)[8]
Soluble in Chloroform, Ethyl Acetate, Hexane (Slightly)[6]
Octanol/Water Partition Coefficient (LogP) 3.70[3]

Experimental Protocols for Property Determination

The following sections describe generalized, standard laboratory protocols for determining the key physical properties of liquid organic compounds such as this compound.

2.1. Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. A common micro-method utilizes a Thiele tube or a similar heating apparatus.

  • Apparatus: Thiele tube, thermometer, small test tube (e.g., fusion tube), capillary tube (sealed at one end), heating source (Bunsen burner or hot plate), and liquid paraffin (B1166041) or silicone oil.[4][6]

  • Procedure:

    • A small volume (2-3 mL) of the liquid sample is placed into the small test tube.[4]

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is immersed in a Thiele tube containing a heating oil, ensuring the sample is fully submerged but the open end of the test tube is above the oil level.

    • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • When a rapid and continuous stream of bubbles emerges from the capillary's open end, the heating is discontinued.[6]

    • The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5][6]

2.2. Determination of Density (Pycnometer Method)

Density, the mass per unit volume, is a fundamental physical property. It can be accurately measured using a specific gravity bottle or pycnometer.

  • Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, and a constant-temperature water bath.

  • Procedure:

    • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. If the pycnometer has a capillary stopper, it is inserted, and any excess liquid is carefully wiped from the exterior.

    • The filled pycnometer is placed in a constant-temperature bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium.

    • The pycnometer is removed, dried, and weighed again to determine the mass of the liquid.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[7] This process is often repeated with a reference liquid of known density (like distilled water) to calibrate the precise volume of the pycnometer at the measurement temperature.

2.3. Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a characteristic constant for a pure compound under specific conditions (temperature and wavelength).

  • Apparatus: Abbe refractometer, a monochromatic light source (typically a sodium lamp, 589 nm), and a constant-temperature water circulator.[9]

  • Procedure:

    • The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft lens tissue.

    • The instrument is calibrated using a standard of known refractive index, often distilled water.[9]

    • A few drops of the liquid sample are placed on the surface of the lower prism.

    • The prisms are closed and locked. Water from the constant-temperature circulator is passed through the jackets surrounding the prisms to maintain a constant temperature.

    • While looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct boundary between light and dark regions.[10]

    • If color fringes are observed at the boundary (chromatic aberration), the compensator is adjusted to produce a sharp, achromatic line.[10]

    • The main adjustment knob is used to align this boundary precisely with the crosshairs in the eyepiece.

    • The refractive index value is then read directly from the instrument's scale.[9]

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the characterization and property determination of a synthesized or isolated organic compound like this compound.

G Workflow for Organic Compound Characterization cluster_synthesis Synthesis / Isolation cluster_purification Purification & Purity Assessment cluster_characterization Structural & Physical Characterization cluster_final Final Product synthesis Organic Synthesis or Natural Product Isolation extraction Work-up & Extraction synthesis->extraction Crude Product chromatography Chromatography (GC, HPLC, Flash) extraction->chromatography Extracted Mixture purity Purity Check (TLC, GC-MS) chromatography->purity Isolated Fractions spectroscopy Spectroscopy (NMR, IR, MS) purity->spectroscopy Purified Sample phys_props Physical Property Measurement (Boiling Point, Density, Refractive Index) spectroscopy->phys_props Structurally Confirmed final_product Pure, Characterized Compound: This compound phys_props->final_product Fully Characterized

Caption: A logical workflow for the synthesis, purification, and characterization of an organic compound.

References

An In-depth Technical Guide on the Structural Characteristics of cis-2,6-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-2,6-Dimethyl-2,6-octadiene is an acyclic monoterpenoid, a class of natural products derived from isoprene (B109036) units.[1] Its chemical structure, characterized by two double bonds with specific stereochemistry, gives rise to distinct physical and spectral properties. This document provides a comprehensive overview of the structural features of this compound, detailing its physicochemical properties, spectroscopic signature, and the experimental methodologies used for its characterization. This guide is intended for researchers and professionals in the fields of chemistry, pharmacology, and drug development who are interested in the structural elucidation and potential applications of this compound.

Core Structural Features

The fundamental structure of 2,6-Dimethyl-2,6-octadiene is an eight-carbon chain with two methyl group substitutions and two double bonds. The "cis" designation, or (Z)-configuration, is critical to its stereochemical identity and distinguishes it from its trans-isomer.[2]

The IUPAC name for this specific isomer is (6Z)-2,6-dimethylocta-2,6-diene .[1][2] The molecule's connectivity and stereochemistry can be unambiguously represented by various chemical identifiers.

Identifier TypeValue
Molecular Formula C10H18[2][3][4]
Molecular Weight 138.25 g/mol [1][2]
CAS Number 2492-22-0[4][5]
InChI InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5-[2]
InChIKey MZPDTOMKQCMETI-YHYXMXQVSA-N[2]
SMILES C/C=C(/C)\CCC=C(C)C[2]

Stereoisomerism: The primary stereoisomer is the trans- or (E)-isomer, formally named (6E)-2,6-dimethyl-2,6-octadiene (CAS: 2609-23-6).[6][7] The geometric arrangement of the substituents around the C2-C3 and C6-C7 double bonds significantly influences the molecule's overall shape and its interactions in biological systems.

Physicochemical Properties

The physical properties of this compound are consistent with its identity as a nonpolar hydrocarbon. These properties are crucial for its handling, purification, and formulation.

PropertyValue
Melting Point -69.6 °C (estimated)[2]
Boiling Point 173.7 °C (estimated)[2]
Density 0.7750 g/cm³[2]
Refractive Index 1.4498[2]
LogP (Partition Coefficient) 3.70 (estimated)[2]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. Each technique provides specific information about the molecule's atomic composition, connectivity, and functional groups.

Spectroscopic TechniqueKey Observations and Data
Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Pattern: Base peak at m/z 69 (corresponding to allylic fragmentation), with significant secondary peaks at m/z 41 and 95.[1][2]
¹H Nuclear Magnetic Resonance (NMR) Chemical Shifts (δ): Olefinic protons at δ 5.2–5.4 ppm; methyl groups adjacent to double bonds at δ 1.6–1.8 ppm.[2]
¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts (δ): sp² carbons at δ 125–130 ppm; methyl carbons at δ 17–22 ppm.[2]
Infrared (IR) Spectroscopy The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for this compound, which would show characteristic C-H and C=C stretching and bending vibrations typical for an alkene.[8]

Experimental Protocols

The structural elucidation of this compound relies on standardized experimental procedures for synthesis and analysis.

Synthesis

While various methods exist for the synthesis of substituted dienes, a common approach involves olefination reactions or elimination reactions from suitable precursors. For instance, a microwave-assisted synthesis has been reported for structurally related monoterpenoids, offering a rapid and efficient alternative to conventional heating.[9] Such a protocol would generally involve:

  • Reactant Preparation: A suitable precursor, such as a diol or a carbonyl compound, is dissolved in an appropriate solvent.

  • Reagent Addition: Dehydrating agents or olefination reagents are added to the solution. For microwave synthesis, a solid support like silica (B1680970) may be used.[9]

  • Microwave Irradiation: The reaction mixture is exposed to microwave irradiation at a specific power level for a defined period (e.g., 640W for 10 minutes).[9]

  • Workup and Purification: The product is extracted with an organic solvent, filtered, and purified, typically by column chromatography.

Spectroscopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is prepared.

  • Injection: A small volume (e.g., 1 µL) is injected into the GC system.

  • Chromatographic Separation: The sample is vaporized and separated on a non-polar capillary column (e.g., DB-5ms). The temperature program is ramped to elute compounds based on their boiling points. Kovats retention indices on semi-standard non-polar columns are reported to be in the range of 978-1004.[1]

  • Mass Analysis: As the compound elutes from the column, it is ionized (typically by electron ionization at 70 eV) and fragmented. The mass analyzer separates the fragments based on their mass-to-charge ratio to produce a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using a standard high-field instrument (e.g., 400 MHz or higher).

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used. For gas-phase IR, the sample is introduced into a gas cell.[8]

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹). A background spectrum is typically subtracted.

Biological Context and Pathways

Natural Occurrence and Biosynthesis

This compound is found as a minor component in the essential oils of various plants, including the tea plant (Camellia sinensis), Magnolia sieboldii, and ginger (Zingiber officinale).[2] Like other monoterpenes, it is biosynthesized via the mevalonate (B85504) pathway. The key precursor, geranyl pyrophosphate (GPP), undergoes enzymatic isomerization and elimination reactions to yield the final diene structure.[2]

Biological Activity

The specific biological activities of this compound are not extensively documented. However, monoterpenoids as a class, and structurally similar compounds like geraniol, are known to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.[10][11] Further research is required to determine the specific bioactivity profile of this particular isomer.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to the study of this compound.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation start Precursor Chemicals synthesis Chemical Synthesis (e.g., Microwave-assisted) start->synthesis purification Purification (Column Chromatography) synthesis->purification gcms GC-MS purification->gcms nmr NMR (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir data_analysis Spectral Data Analysis gcms->data_analysis nmr->data_analysis ir->data_analysis structure Structure Confirmation data_analysis->structure

Fig. 1: General workflow for the synthesis and structural elucidation of a chemical compound.

Biosynthesis_Pathway mevalonate Mevalonate Pathway ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) mevalonate->dmapp gpp Geranyl Pyrophosphate (GPP) ipp->gpp GPP Synthase dmapp->gpp GPP Synthase isomerization Isomerization & Elimination Reactions gpp->isomerization final_product This compound isomerization->final_product

References

In-depth Technical Guide on cis-2,6-Dimethyl-2,6-octadiene (CAS: 2492-22-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2,6-Dimethyl-2,6-octadiene, a naturally occurring acyclic monoterpene, is a compound of interest due to its presence in various essential oils and its potential applications in the fragrance and chemical industries. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic characterization, and natural occurrence. While direct experimental data on its biological activities in the context of drug development and detailed toxicological profiles are limited, this guide summarizes the known information and discusses the general biological potential and safety considerations for related acyclic monoterpenes.

Chemical and Physical Properties

This compound is a volatile organic compound with a characteristically sweet and fruity odor. Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈[1][2]
Molecular Weight 138.25 g/mol [1][2]
CAS Number 2492-22-0[1][2]
IUPAC Name (2Z,6Z)-2,6-dimethylocta-2,6-diene[1]
Melting Point -69.6 °C (estimate)[2]
Boiling Point 173.7 °C (estimate)[2]
Density 0.7750 g/cm³[2]
Refractive Index 1.4498[2]
Vapor Pressure 2.1 mmHg at 25°C[2]
Flash Point 43.9 °C[2]

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques.

TechniqueKey FindingsReference(s)
Gas Chromatography-Mass Spectrometry (GC-MS) Base peak at m/z 69, with other significant peaks at m/z 41 and 95.[3]
¹H Nuclear Magnetic Resonance (¹H NMR) Olefinic protons observed at δ 5.2–5.4 ppm; methyl groups adjacent to double bonds at δ 1.6–1.8 ppm.[3]
¹³C Nuclear Magnetic Resonance (¹³C NMR) sp² hybridized carbons in the range of δ 125–130 ppm; methyl carbons at δ 17–22 ppm.[1]
Infrared (IR) Spectroscopy Data available from the NIST Chemistry WebBook.[4]

Synthesis and Biosynthesis

Chemical Synthesis

Workflow for a Potential Wittig Reaction Approach

Target This compound Disconnect C2=C3 and C6=C7 Disconnection (Wittig Retrosynthesis) Target->Disconnect Fragments Acetone + Propanal Disconnect->Fragments Ylide_Prep Phosphonium (B103445) Ylide Preparation Fragments->Ylide_Prep from Propanal fragment Wittig_Reaction Wittig Reaction Ylide_Prep->Wittig_Reaction Phosphonium_Salt Triphenylphosphonium salt Phosphonium_Salt->Ylide_Prep Base Strong Base (e.g., n-BuLi) Base->Ylide_Prep Wittig_Reaction->Target Carbonyls Acetone & Propanal Carbonyls->Wittig_Reaction Acetone fragment

Caption: Retrosynthetic analysis of this compound via a Wittig reaction.

A potential synthesis could involve a Wittig reaction between a phosphonium ylide derived from a propyl halide and acetone, and another Wittig reaction to form the second double bond. The stereoselectivity for the cis isomer would depend on the specific reaction conditions and the nature of the ylide (non-stabilized ylides typically favor Z-alkene formation).[5][6]

Workflow for a Potential Julia-Kocienski Olefination Approach

Target This compound Disconnect C=C Bond Disconnection (Julia-Kocienski Retrosynthesis) Target->Disconnect Fragments Sulfone + Aldehyde/Ketone Disconnect->Fragments Sulfone_Prep Sulfone Synthesis Fragments->Sulfone_Prep Sulfone fragment Aldehyde_Ketone Carbonyl Compound Fragments->Aldehyde_Ketone Carbonyl fragment Olefination Julia-Kocienski Olefination Sulfone_Prep->Olefination Aldehyde_Ketone->Olefination Base Base (e.g., KHMDS) Base->Olefination Olefination->Target

Caption: Retrosynthetic analysis of this compound via a Julia-Kocienski olefination.

The Julia-Kocienski olefination is another powerful method for stereoselective alkene synthesis.[7][8] This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone. While often E-selective, modifications can influence the stereochemical outcome.

Biosynthesis

This compound is a naturally occurring monoterpene. Its biosynthesis in plants proceeds through the mevalonate (B85504) pathway.[3] The key precursor, geranyl pyrophosphate (GPP), undergoes isomerization and subsequent elimination reactions to form the conjugated diene system of the molecule.[3]

Biosynthesis Pathway of this compound

IPP Isopentenyl Pyrophosphate (IPP) GPP_Synthase Geranyl Pyrophosphate Synthase IPP->GPP_Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP_Synthase GPP Geranyl Pyrophosphate (GPP) GPP_Synthase->GPP Isomerization_Elimination Isomerization & Elimination GPP->Isomerization_Elimination Target This compound Isomerization_Elimination->Target

Caption: Biosynthesis of this compound from IPP and DMAPP.

Natural Occurrence

This compound is a constituent of the essential oils of several plants, contributing to their characteristic aromas. It has been identified in:

  • Camellia sinensis (tea plant)[3]

  • Magnolia sieboldii[3]

  • Zingiber officinale (ginger)[3]

  • Geranium oil (as a minor component)[3]

Biological Activity and Drug Development Potential

There is a significant lack of specific data on the biological activity of this compound in the context of drug development. However, the broader class of acyclic monoterpenes has been investigated for various pharmacological effects.

Potential Anti-inflammatory Activity

Many monoterpenes have demonstrated anti-inflammatory properties in experimental models.[9][10] For instance, geraniol, a structurally related acyclic monoterpene alcohol, has been shown to possess anti-inflammatory effects.[10] The mechanisms often involve the modulation of inflammatory signaling pathways, such as the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) and enzymes like cyclooxygenases (COX).[9][11]

Potential Antimicrobial Activity

Derivatives of 3,7-dimethyl-2,6-octadienamide have been synthesized and shown to exhibit fungicidal activities against various phytopathogens.[12] While this does not directly implicate this compound, it suggests that the dimethyloctadiene scaffold could be a starting point for the development of novel antimicrobial agents.

Cytotoxicity

Specific cytotoxicity data (e.g., IC₅₀ values) for this compound against human cell lines are not available in the reviewed literature.

Safety and Toxicology

Detailed toxicological data for this compound is sparse. Most safety data sheets indicate that no data is available for endpoints such as acute toxicity, skin corrosion/irritation, and carcinogenicity.[13][14]

As a fragrance ingredient, its safety would be considered within the framework of the Research Institute for Fragrance Materials (RIFM), which evaluates substances based on their chemical structure, exposure levels, and available toxicological data on the compound and structurally related materials.

Computational studies on other acyclic monoterpenes suggest potential for skin and eye irritation, respiratory toxicity, and skin sensitization.[15] However, these are predictions and would require experimental validation for this compound.

Conclusion

This compound is a well-characterized acyclic monoterpene in terms of its chemical and physical properties. However, there is a notable absence of research into its specific biological activities and potential for drug development. Future research should focus on in vitro and in vivo studies to elucidate any potential pharmacological effects, such as anti-inflammatory, antimicrobial, or anticancer activities. Furthermore, comprehensive toxicological assessments are necessary to establish a clear safety profile for this compound. The synthetic routes outlined provide a basis for obtaining the compound for such studies.

References

An In-depth Technical Guide to cis-2,6-Dimethyl-2,6-octadiene (C10H18)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-2,6-Dimethyl-2,6-octadiene, a monoterpenoid with the molecular formula C10H18. The document details its chemical and physical properties, spectroscopic characterization, synthesis, and purification, and explores its potential biological significance, drawing on data from related compounds to highlight areas for future research.

Physicochemical and Spectroscopic Data

This compound, also known by its IUPAC name (6Z)-2,6-dimethylocta-2,6-diene, is a volatile organic compound found in the essential oils of various plants, including tea (Camellia sinensis), Magnolia sieboldii, and ginger (Zingiber officinale)[1]. Its biosynthesis is understood to occur via the mevalonate (B85504) pathway[1].

A summary of its key physicochemical and spectroscopic data is presented below.

PropertyValueReference
Molecular Formula C10H18[1][2][3][4][5]
Molecular Weight 138.25 g/mol [1][2][3][4][5]
CAS Number 2492-22-0[2][4][5]
IUPAC Name (6Z)-2,6-dimethylocta-2,6-diene[3]
Boiling Point 173.7 °C[1]
Melting Point -69.6 °C[1]
Density 0.7750 g/cm³[1]
Refractive Index 1.4498[1]
1H NMR (δ, ppm) 5.2–5.4 (olefinic protons), 1.6–1.8 (methyl groups)[1]
13C NMR (δ, ppm) 125–130 (sp² carbons), 17–22 (methyl carbons)
Mass Spec. (m/z) Base peak at 69, with secondary peaks at 41 and 95[1]

Synthesis and Purification

General Synthesis Approach

A plausible synthetic route could involve the reduction of a suitable precursor, such as a methyl ester of a related carboxylic acid.

Conceptual Experimental Protocol:

  • Reduction of a Precursor: A starting material like methyl (Z)-3,7-dimethylocta-2,6-dienoate could be reduced using a suitable reducing agent. For instance, lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (B95107) can be employed. The reaction is typically carried out at a low temperature (e.g., 0-5°C) to ensure selectivity.

  • Work-up: Following the reduction, the reaction mixture is carefully quenched with water and a sodium hydroxide (B78521) solution. The resulting mixture is then filtered, and the organic layer is separated.

  • Isolation: The organic filtrate is dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

Purification of the synthesized compound is crucial to remove any unreacted starting materials, byproducts, or isomers.

Conceptual Purification Protocol:

  • Distillation: Given the volatile nature of the compound, fractional distillation under reduced pressure can be an effective method for purification.

  • Chromatography: For higher purity, column chromatography using silica (B1680970) gel as the stationary phase and a non-polar eluent system (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture) can be employed. The separation can be monitored by thin-layer chromatography (TLC).

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited in the currently available literature. However, research on structurally related compounds provides insights into its potential pharmacological effects, particularly in the area of cancer therapy.

A study on 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-6-methyl-2,5-cyclohexadiene-1,4-dione (DMD), a derivative containing the 2,6-octadienyl moiety, has demonstrated significant antitumor activity against hepatocellular carcinoma (HCC) in both in vitro and in vivo models[7]. The study found that DMD induced mitochondria-mediated apoptosis and was associated with the MAPK signaling pathway[7].

Hypothetical Signaling Pathway

Based on the findings for the related compound DMD, a hypothetical signaling pathway for the potential antitumor effect of this compound is proposed below. It is crucial to note that this pathway is speculative and requires experimental validation for the specific compound.

MAPK_Pathway This compound This compound Cellular Target Cellular Target This compound->Cellular Target JNK JNK Cellular Target->JNK ERK1/2 ERK1/2 Cellular Target->ERK1/2 p-JNK (activated) p-JNK (activated) JNK->p-JNK (activated) Apoptosis Apoptosis p-JNK (activated)->Apoptosis promotes p-ERK1/2 (inactivated) p-ERK1/2 (inactivated) ERK1/2->p-ERK1/2 (inactivated) p-ERK1/2 (inactivated)->Apoptosis inhibits inhibition of

Caption: Hypothetical MAPK signaling pathway modulation.

This diagram illustrates a potential mechanism where this compound interacts with a cellular target, leading to the activation of JNK and the inactivation of ERK1/2, ultimately promoting apoptosis in cancer cells.

Experimental Protocol for In Vitro Antitumor Activity Screening

To investigate the potential antitumor effects of this compound, the following experimental protocol, adapted from the study on DMD, can be utilized[7].

Cell Culture and Treatment:

  • Human hepatocellular carcinoma (e.g., H22) cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded in 96-well plates at a density of 5x10^4 cells/well.

  • After 24 hours, the cells are treated with varying concentrations of this compound for different time intervals (e.g., 24, 48, 72 hours).

MTT Assay for Cell Viability:

  • Following treatment, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 490 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.

Apoptosis Analysis by Flow Cytometry:

  • Cells are treated with the test compound for 48 hours.

  • The cells are then harvested, washed with PBS, and resuspended in binding buffer.

  • Annexin V-FITC and propidium (B1200493) iodide are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.

  • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Future Directions

The structural similarity of this compound to other biologically active monoterpenoids suggests that it may possess untapped therapeutic potential. Further research is warranted to:

  • Elucidate the specific biological activities of this compound, with a focus on its potential anticancer, anti-inflammatory, and antimicrobial properties.

  • Conduct detailed mechanistic studies to identify its cellular and molecular targets and to validate its effects on signaling pathways such as the MAPK pathway.

  • Perform in vivo studies to assess its efficacy, pharmacokinetics, and safety profile in animal models.

  • Investigate the structure-activity relationship of its various isomers to optimize its potential therapeutic effects.

This technical guide serves as a foundational resource for researchers and professionals in drug development, highlighting the current knowledge and future research avenues for this compound.

References

An In-depth Technical Guide to (6Z)-2,6-Dimethylocta-2,6-diene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(6Z)-2,6-Dimethylocta-2,6-diene, formerly known as cis-2,6-Dimethyl-2,6-octadiene, is a naturally occurring monoterpene found in a variety of plants, including tea (Camellia sinensis) and ginger (Zingiber officinale). As a volatile organic compound, it contributes to the characteristic aroma of these plants. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analysis, tailored for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

(6Z)-2,6-Dimethylocta-2,6-diene is a member of the terpene family, characterized by a molecular formula of C10H18 and a molecular weight of 138.25 g/mol .[1] Its structure consists of an eight-carbon chain with two double bonds and two methyl group substituents. The "(6Z)" designation in its IUPAC name specifies the cis configuration of the double bond at the 6th position.

Table 1: Physical and Chemical Properties of (6Z)-2,6-Dimethylocta-2,6-diene

PropertyValueReference
IUPAC Name(6Z)-2,6-dimethylocta-2,6-diene[1]
Molecular FormulaC10H18[1]
Molecular Weight138.25 g/mol [1]
CAS Number2492-22-0[1]
AppearanceColorless liquid (presumed)
Boiling PointData not available
DensityData not available
SolubilityInsoluble in water; soluble in organic solvents

Spectroscopic Data

The structural elucidation of (6Z)-2,6-Dimethylocta-2,6-diene is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for (6Z)-2,6-Dimethylocta-2,6-diene

TechniqueDataReference
¹H NMR Data not explicitly detailed in search results.
¹³C NMR Data not explicitly detailed in search results.
IR Spectroscopy Key absorptions expected for C-H and C=C bonds.[2][3]
Mass Spectrometry (EI) Key fragments (m/z): 69 (base peak), 41, 95.[1]

Synthesis

Experimental Protocol: Stereoselective Reduction of an Alkyne (General Procedure)

This protocol outlines a general method for the synthesis of a (Z)-alkene via the reduction of an internal alkyne using Lindlar's catalyst. This method is a plausible route to (6Z)-2,6-Dimethylocta-2,6-diene from a suitable alkyne precursor.

Materials:

  • Internal alkyne precursor (e.g., 2,6-dimethylocta-2,6-diyne)

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., hexane, ethyl acetate)

  • Reaction flask with a stir bar

  • Hydrogenation apparatus (e.g., balloon filled with H₂ or a Parr hydrogenator)

Procedure:

  • In a clean, dry reaction flask, dissolve the internal alkyne in the chosen anhydrous solvent.

  • Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the reaction vessel. If using a balloon, ensure it is securely attached. For a Parr apparatus, follow the manufacturer's instructions for pressurizing the system.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the Z-alkene. Over-reduction to the alkane should be avoided.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude (Z)-alkene.

  • Purify the product by flash column chromatography if necessary.

Visualizations

Biosynthesis of Monoterpenes

(6Z)-2,6-Dimethylocta-2,6-diene, as a monoterpene, is synthesized in plants via the methylerythritol phosphate (B84403) (MEP) pathway. This pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate pathway and leads to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks for all terpenes.

monoterpene_biosynthesis G3P Glyceraldehyde-3-Phosphate MEP_pathway MEP Pathway G3P->MEP_pathway Pyruvate Pyruvate Pyruvate->MEP_pathway IPP Isopentenyl Pyrophosphate (IPP) MEP_pathway->IPP Several steps DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP_pathway->DMAPP Several steps IPP->DMAPP GPP_synthase Geranyl Pyrophosphate Synthase IPP->GPP_synthase DMAPP->GPP_synthase GPP Geranyl Pyrophosphate (GPP) GPP_synthase->GPP Monoterpene_synthases Monoterpene Synthases GPP->Monoterpene_synthases Target_Molecule (6Z)-2,6-Dimethylocta-2,6-diene Monoterpene_synthases->Target_Molecule

Caption: Biosynthesis of (6Z)-2,6-Dimethylocta-2,6-diene via the MEP pathway.

Analytical Workflow for Essential Oil Components

The analysis of (6Z)-2,6-Dimethylocta-2,6-diene in natural extracts, such as essential oils, typically involves extraction followed by chromatographic separation and mass spectrometric detection.

analytical_workflow Plant_Material Plant Material (e.g., Tea Leaves) Extraction Extraction (e.g., Steam Distillation or Solvent Extraction) Plant_Material->Extraction Essential_Oil Essential Oil Extract Extraction->Essential_Oil GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Essential_Oil->GC_MS Separation Separation of Volatile Components GC_MS->Separation Detection Detection and Identification Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis Results Identification and Quantification of (6Z)-2,6-Dimethylocta-2,6-diene Data_Analysis->Results

Caption: Analytical workflow for the identification of (6Z)-2,6-Dimethylocta-2,6-diene.

References

An In-depth Technical Guide to cis-2,6-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

SMILES Notation: C/C=C(/C)\CCC=C(C)C[1]

This technical guide provides a comprehensive overview of cis-2,6-Dimethyl-2,6-octadiene, a monoterpenoid of interest to researchers in various fields, including organic synthesis and chemical biology. This document details its physicochemical properties, a proposed synthetic protocol, and its known natural occurrences.

Physicochemical and Spectroscopic Data

This compound possesses distinct physical and chemical properties that are crucial for its handling, characterization, and application. A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₈[1][2]
Molecular Weight 138.25 g/mol [1][2]
IUPAC Name (6Z)-2,6-dimethylocta-2,6-diene[1][2]
CAS Number 2492-22-0[1][2]
Melting Point -69.6 °C (estimated)[2]
Boiling Point 173.7 °C (estimated)[2]
Density 0.7750 g/cm³[2]
Refractive Index 1.4498[2]
Isomeric SMILES C/C=C(/C)\CCC=C(C)C[1][2]
InChI InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5-[2]
InChIKey MZPDTOMKQCMETI-YHYXMXQVSA-N[2]

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. Gas chromatography-mass spectrometry (GC-MS) data indicates a base peak at m/z 69, which corresponds to the fragmentation of the allylic methyl groups.[2] Other significant peaks are observed at m/z 41 and 95, resulting from the cleavage of the hydrocarbon chain.[2] In ¹H NMR spectra, the olefinic protons resonate in the range of δ 5.2–5.4 ppm, while the methyl groups adjacent to the double bonds show resonances at δ 1.6–1.8 ppm.[2]

Experimental Protocols: Synthesis of this compound

A plausible and effective method for the stereoselective synthesis of this compound is the Wittig reaction. This reaction is renowned for its ability to form carbon-carbon double bonds with control over the stereochemistry. The use of non-stabilized ylides in the Wittig reaction generally leads to the formation of Z-alkenes (cis isomers), which is the desired outcome for this synthesis.

The proposed synthesis involves two main stages: the preparation of the phosphonium (B103445) ylide and the subsequent Wittig reaction with a suitable ketone.

Part 1: Preparation of the Isopropyltriphenylphosphonium (B8661593) Ylide

Materials:

  • Isopropyltriphenylphosphonium iodide

  • A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend isopropyltriphenylphosphonium iodide in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add one equivalent of the strong base (e.g., n-BuLi solution) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

Part 2: Wittig Reaction with 5-Methyl-2-hexanone (B1664664)

Materials:

  • The freshly prepared isopropyltriphenylphosphonium ylide solution

  • 5-Methyl-2-hexanone

  • Anhydrous aprotic solvent (as used in Part 1)

  • Inert atmosphere

Procedure:

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of 5-methyl-2-hexanone (1 equivalent) in the anhydrous solvent to the ylide solution via a syringe or dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to yield pure this compound. The by-product, triphenylphosphine (B44618) oxide, is more polar and will be separated during chromatography.

Natural Occurrence and Biosynthesis

This compound is a naturally occurring compound found in the essential oils of several plants. It has been identified in Camellia sinensis (the tea plant), Magnolia sieboldii, and Zingiber officinale (ginger).[2] It is also a minor component of geranium oil, where it contributes to the overall aromatic profile.[2]

The biosynthesis of this monoterpenoid proceeds via the mevalonate (B85504) pathway.[2] The key precursor, geranyl pyrophosphate, undergoes isomerization and subsequent elimination reactions to form the characteristic conjugated diene system of this compound.[2]

Applications in Drug Development

While direct applications of this compound in drug development are not extensively documented, related structures and derivatives have shown biological activity. For instance, derivatives of 3,7-dimethyl-2,6-octadienamide have been synthesized and shown to exhibit fungicidal activities against pathogens such as Rhizoctonia solani. Some of these amide derivatives displayed significant inhibition rates at a concentration of 50 µg/mL. Furthermore, a compound containing a 3,7-dimethyl-2,6-octadienyl moiety has demonstrated antitumor activity in a mouse hepatocellular carcinoma cell line. This suggests that the dimethyloctadiene scaffold could be a valuable starting point for the development of new therapeutic agents.

Visualizations

Synthetic Workflow of this compound via Wittig Reaction

Synthetic_Workflow cluster_ylide_prep Part 1: Ylide Preparation cluster_wittig_reaction Part 2: Wittig Reaction cluster_workup Workup & Purification Phosphonium_Salt Isopropyltriphenylphosphonium Iodide Ylide_Formation Ylide Formation (0°C to RT) Phosphonium_Salt->Ylide_Formation Base Strong Base (e.g., n-BuLi) Base->Ylide_Formation Solvent1 Anhydrous THF Solvent1->Ylide_Formation Ylide Isopropyltriphenylphosphonium Ylide Ylide_Formation->Ylide Reaction Wittig Reaction (-78°C to RT) Ylide->Reaction Ketone 5-Methyl-2-hexanone Ketone->Reaction Product_Mixture Crude Product Mixture Reaction->Product_Mixture Workup Aqueous Workup (NH4Cl quench, Extraction) Product_Mixture->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Final_Product This compound Purification->Final_Product Byproduct Triphenylphosphine Oxide Purification->Byproduct

Caption: Synthetic workflow for this compound.

References

InChI Key for cis-2,6-Dimethyl-2,6-octadiene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The International Chemical Identifier (InChI) system provides a standardized, non-proprietary method for representing chemical structures. A condensed, fixed-length version of the full InChI, the InChIKey, is a 27-character string that serves as a unique digital signature for a specific chemical compound. This technical guide focuses on the InChIKey and related identifiers for the monoterpenoid cis-2,6-Dimethyl-2,6-octadiene.

Identifier Summary

A comprehensive table of identifiers for this compound is provided below for clear and concise reference. This information is crucial for accurate database searching, chemical inventory management, and regulatory submissions.

Identifier TypeValue
IUPAC Name (6Z)-2,6-dimethylocta-2,6-diene[1][2]
Standard InChI InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5-[1][2]
Standard InChIKey MZPDTOMKQCMETI-YHYXMXQVSA-N [1][3]
CAS Registry Number 2492-22-0[1][4]
Molecular Formula C10H18[1][4][5]
Molecular Weight 138.25 g/mol [1]
Canonical SMILES CC=C(C)CCC=C(C)C[1]
Isomeric SMILES C/C=C(/C)\CCC=C(C)C[1]

Stereochemistry and Isomerism

The stereochemical configuration of this compound is critical to its unique chemical and biological properties. The "cis" or "(Z)" designation in its nomenclature specifies the geometry of the double bond at the 6-position. It is important to distinguish this isomer from its "trans" or "(E)" counterpart, trans-2,6-Dimethyl-2,6-octadiene, as they may exhibit different biological activities and physicochemical characteristics. The InChIKey for the trans isomer is MZPDTOMKQCMETI-YHYXMXQVSA-N.[3]

Experimental Data and Protocols

Logical Relationship of Chemical Identifiers

The following diagram illustrates the hierarchical and logical flow from the two-dimensional chemical structure to the condensed InChIKey. This workflow is fundamental to cheminformatics and the digital representation of chemical information.

G Generation of InChIKey for this compound A 2D Chemical Structure of this compound B Connection Layer (Main Layer) Defines atom connectivity A->B Normalization C Stereochemical Layer Specifies cis/trans isomerism B->C Addition of Layers D Full InChI String InChI=1S/C10H18/... C->D Serialization E Hashing Algorithm (SHA-1) D->E Condensation F InChIKey MZPDTOMKQCMETI-YHYXMXQVSA-N E->F Generation

Caption: Workflow for generating the InChIKey from a chemical structure.

References

The Elusive Presence of cis-2,6-Dimethyl-2,6-octadiene in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2,6-Dimethyl-2,6-octadiene, a monoterpene with a distinct chemical profile, has been sporadically reported as a constituent of various essential oils. This technical guide provides an in-depth exploration of its natural occurrence, detailing available quantitative data, experimental protocols for its analysis, and a plausible biosynthetic pathway. While its presence is noted in some literature, comprehensive quantitative analyses often omit this compound, suggesting it is typically a trace component or potentially a misidentification in less rigorous studies. This guide aims to consolidate the current knowledge and provide a framework for future research into this elusive molecule.

Natural Occurrence and Quantitative Analysis

Initial reports suggest the presence of this compound in the essential oils of several plant species, including Camellia sinensis (tea plant), Magnolia sieboldii, Zingiber officinale (ginger), geranium (Pelargonium graveolens), Litsea euosma, Jasminum subtriplinerve, and Rosa damascena (damask rose). However, a thorough review of comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) analyses of these essential oils often fails to list this compound, even among the minor constituents.

This discrepancy highlights the challenge in definitively quantifying trace compounds. Its low concentration may fall below the detection limits of some instruments or be overlooked in analyses focused on more abundant terpenes. The following tables summarize the major and other notable terpene components found in the essential oils of the aforementioned plants, based on detailed GC-MS studies. It is critical to note the absence of this compound in these comprehensive reports.

Table 1: Major Volatile Components of Selected Essential Oils

Plant SpeciesMajor ComponentsReference
Camellia sinensis (Tea)Linalool, Geraniol, Phenylacetaldehyde, Methyl salicylate, Indole[1]
Magnolia sieboldiiBicyclogermacrene, Spathulenol, Caryophyllene oxide[2]
Zingiber officinale (Ginger)Zingiberene, α-Curcumene, β-Bisabolene, β-Sesquiphellandrene[3][4]
Pelargonium graveolens (Geranium)Citronellol, Geraniol, Linalool, Isomenthone[1]
Rosa damascena (Rose)Citronellol, Geraniol, Nonadecane, Heneicosane[5][6]

Table 2: Other Reported Minor Terpene Components of Selected Essential Oils

Plant SpeciesMinor ComponentsReference
Camellia sinensis (Tea)α-Pinene, β-Pinene, Myrcene, Limonene, Ocimene, Terpinolene[1]
Magnolia sieboldiiα-Pinene, β-Pinene, Sabinene, Myrcene, Limonene, 1,8-Cineole[2]
Zingiber officinale (Ginger)Camphene, p-Cymene, α-Pinene, β-Pinene, Myrcene, Limonene[3][4]
Pelargonium graveolens (Geranium)α-Pinene, Myrcene, Limonene, Rose oxides, Menthone[1]
Rosa damascena (Rose)α-Pinene, β-Pinene, Myrcene, Limonene, Linalool, Nerol[5][6]

Note: The absence of this compound in these tables underscores its likely status as a trace, and often unreported, constituent. Further targeted analysis using highly sensitive techniques like comprehensive two-dimensional gas chromatography (GCxGC) may be required to confirm and quantify its presence.

Experimental Protocols

The extraction and analysis of volatile compounds from plant materials are critical for the accurate identification and quantification of constituents like this compound. The following sections detail standard methodologies.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.

Principle: The plant material is immersed in water and heated to boiling. The steam, carrying the volatile essential oil components, is then condensed, and the oil is separated from the water.

Apparatus:

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collection vessel

Procedure:

  • The plant material (e.g., leaves, flowers, rhizomes) is finely chopped or ground to increase the surface area for extraction.

  • The material is placed in the round-bottom flask and fully submerged in distilled water.

  • The Clevenger apparatus is assembled with the condenser.

  • The mixture is heated to a rolling boil. The heating rate should be controlled to ensure a steady distillation rate.

  • The steam and volatilized essential oils rise into the condenser, where they are cooled and revert to a liquid state.

  • The condensate flows into the collection burette of the Clevenger apparatus, where the less dense essential oil separates and forms a layer above the water.

  • The distillation is continued for a prescribed period (typically 2-4 hours) until no more oil is collected.

  • After cooling, the collected essential oil is carefully separated from the aqueous layer and dried over anhydrous sodium sulfate (B86663) to remove any residual water.

  • The oil is then stored in a sealed, dark glass vial at a low temperature to prevent degradation.

G cluster_extraction Hydrodistillation Workflow plant_material Plant Material (Ground) flask Round-Bottom Flask with Water plant_material->flask heating Heating Mantle distillation Boiling & Steam Generation flask->distillation heating->distillation condenser Condensation distillation->condenser separation Separation of Oil and Water condenser->separation collection Essential Oil Collection separation->collection drying Drying with Na2SO4 collection->drying storage Storage drying->storage G cluster_biosynthesis Plausible Biosynthesis of this compound GPP Geranyl Pyrophosphate (GPP) LPP Linalyl Pyrophosphate (LPP) GPP->LPP Isomerization Geranyl_Cation Geranyl Cation GPP->Geranyl_Cation Ionization (-OPP) Linalyl_Cation Linalyl Cation LPP->Linalyl_Cation Ionization (-OPP) Rearrangement Rearrangement/ Deprotonation Geranyl_Cation->Rearrangement Linalyl_Cation->Rearrangement Final_Product This compound Rearrangement->Final_Product

References

Technical Guide: Biosynthesis of cis-2,6-Dimethyl-2,6-octadiene via the Mevalonate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-2,6-Dimethyl-2,6-octadiene is an acyclic monoterpene found as a minor constituent in the essential oils of various plants, including the tea plant (Camellia sinensis) and ginger (Zingiber officinale). Like all terpenoids, its carbon skeleton is derived from five-carbon isoprene (B109036) units. The biosynthesis of these units originates from two primary metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. In the cytosol of eukaryotes, the MVA pathway is the primary source for the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] These precursors are subsequently condensed to form the C10 compound geranyl pyrophosphate (GPP), the direct substrate for the synthesis of all monoterpenes.

This technical guide provides an in-depth overview of the biosynthesis of this compound, focusing on the well-established mevalonate pathway for precursor formation and the proposed enzymatic conversion of GPP to the final product. While the specific terpene synthase (TPS) responsible for this final step has not yet been fully characterized in the literature, this guide outlines a generalized experimental protocol for the identification, expression, and characterization of such an enzyme.

The Mevalonate Pathway: From Acetyl-CoA to Geranyl Pyrophosphate

The MVA pathway is a sequence of enzymatic reactions that converts three molecules of acetyl-CoA into the C5 isoprenoid precursors IPP and DMAPP. These molecules are then condensed to form GPP.[1][3][4] The pathway occurs in the cytosol and is a central route for the production of a vast array of essential biomolecules, including sterols, quinones, and the precursors for all cytosolic-derived terpenoids.[1]

Pathway Overview

The pathway can be divided into two main stages:

  • Formation of Mevalonate: Conversion of acetyl-CoA to the C6 intermediate, mevalonate.

  • Formation of Prenyl Diphosphates: Conversion of mevalonate to the C5 units IPP and DMAPP, followed by their condensation to form the C10 precursor, GPP.

The key enzymatic steps, substrates, and products of the MVA pathway leading to GPP are detailed in the table below.

Data Presentation: Enzymes and Intermediates
Step Substrate(s) Enzyme Enzyme Commission (EC) No. Product(s)
12 x Acetyl-CoAAcetyl-CoA C-acetyltransferase (Thiolase)2.3.1.9Acetoacetyl-CoA + CoA
2Acetoacetyl-CoA + Acetyl-CoAHMG-CoA synthase2.3.3.10(S)-3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) + CoA
3HMG-CoA + 2 NADPHHMG-CoA reductase1.1.1.34(R)-Mevalonate + 2 NADP+ + CoA
4(R)-Mevalonate + ATPMevalonate kinase2.7.1.36Mevalonate-5-phosphate + ADP
5Mevalonate-5-phosphate + ATPPhosphomevalonate kinase2.7.4.2Mevalonate-5-pyrophosphate + ADP
6Mevalonate-5-pyrophosphate + ATPDiphosphomevalonate decarboxylase4.1.1.33Isopentenyl pyrophosphate (IPP) + ADP + Pi + CO2
7Isopentenyl pyrophosphate (IPP)Isopentenyl-diphosphate delta-isomerase5.3.3.2Dimethylallyl pyrophosphate (DMAPP)
8IPP + DMAPPGeranyl pyrophosphate synthase2.5.1.1Geranyl pyrophosphate (GPP) + PPi
Signaling Pathway Diagram: The Mevalonate Pathway

The following diagram illustrates the flow of intermediates through the mevalonate pathway to produce the monoterpene precursor, Geranyl Pyrophosphate (GPP).

Caption: The Mevalonate Pathway for Geranyl Pyrophosphate (GPP) Biosynthesis.

Final Enzymatic Step: GPP to this compound

The formation of acyclic monoterpenes from GPP is catalyzed by a class of enzymes known as monoterpene synthases (TPSs). The conversion is believed to proceed via a carbocationic mechanism initiated by the removal of the pyrophosphate group from GPP.[5] For this compound, the proposed mechanism involves isomerization of the geranyl cation followed by an elimination reaction (deprotonation) to form the final stable diene structure.

Proposed Reaction Mechanism
  • Ionization: Geranyl pyrophosphate (GPP) binds to the active site of a specific, yet-to-be-identified monoterpene synthase. The enzyme facilitates the cleavage of the carbon-oxygen bond, releasing the pyrophosphate moiety and generating a geranyl cation intermediate.

  • Isomerization & Deprotonation: The highly reactive geranyl cation can undergo rearrangements. A subsequent proton abstraction (elimination) from a specific carbon atom quenches the carbocation and establishes the final double bond configuration, yielding this compound.

Final_Step gpp Geranyl Pyrophosphate (GPP) cation Geranyl Cation (+ PPi) gpp->cation Terpene Synthase (Ionization) product This compound cation->product Isomerization & Deprotonation

Caption: Proposed enzymatic conversion of GPP to the target compound.

Experimental Protocols: Identification and Characterization of the Target Terpene Synthase

The following section outlines a generalized, multi-step protocol for researchers aiming to identify and characterize the specific monoterpene synthase responsible for producing this compound.

Experimental Workflow Diagram

Caption: Workflow for identification and characterization of a terpene synthase.

Protocol 1: Heterologous Expression and Purification[6][7][8]
  • Vector Construction:

    • Amplify the full-length open reading frame of a candidate TPS gene from cDNA synthesized from a source plant (e.g., C. sinensis trichomes).

    • Use primers that add appropriate restriction sites (e.g., NcoI and SalI) and optionally a polyhistidine (His) tag for purification.

    • Digest the PCR product and a suitable expression vector (e.g., pET-32a) with the corresponding restriction enzymes.

    • Ligate the digested insert into the vector and confirm the sequence by Sanger sequencing.

  • Protein Expression:

    • Transform a suitable E. coli expression strain (e.g., BL21 (DE3)) with the resulting plasmid.

    • Grow the cells in LB medium at 37°C until the optical density at 600 nm (OD600) reaches 0.5-0.6.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Incubate the culture at a lower temperature (e.g., 16-22°C) for 16-24 hours to improve protein solubility.

  • Purification:

    • Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer.

    • Disrupt cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Apply the supernatant to a Ni-NTA affinity resin column.

    • Wash the column to remove non-specifically bound proteins.

    • Elute the His-tagged TPS protein using a buffer containing a high concentration of imidazole.

    • Verify protein purity and size using SDS-PAGE.

Protocol 2: In Vitro Enzyme Assay and Product Analysis[6][8][9]
  • Enzyme Reaction:

    • Prepare a reaction mixture in a glass GC vial. The standard reaction mixture (100-500 µL total volume) should contain:

      • Assay Buffer (e.g., 25 mM HEPES, pH 7.4)

      • Divalent Cation (10-15 mM MgCl₂)

      • Reducing Agent (5 mM Dithiothreitol)

      • Substrate (10-50 µM Geranyl Pyrophosphate)

      • Purified Enzyme (10-50 µg)

    • Overlay the aqueous reaction mixture with a layer of an organic solvent (e.g., 200 µL pentane (B18724) or hexane) to trap the volatile terpene products.

    • Incubate the reaction at 30°C for 1-2 hours.

  • Sample Preparation for GC-MS:

    • Stop the reaction by vortexing to extract the products into the organic layer.

    • Separate the layers by brief centrifugation.

    • Carefully transfer the upper organic layer to a new GC vial for analysis.

  • GC-MS Analysis: [2][6][7]

    • Instrument: Gas chromatograph coupled to a mass selective detector.

    • Column: Use a non-polar capillary column suitable for terpene analysis (e.g., HP-5ms).

    • Injection: Inject 1 µL of the organic extract.

    • Temperature Program:

      • Initial oven temperature: 40-50°C (hold for 2-5 min).

      • Ramp 1: Increase to 160°C at a rate of 5-10°C/min.

      • Ramp 2: Increase to 280°C at a rate of 20-30°C/min (hold for 5 min).

    • Mass Spectrometry: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-350.

    • Identification: Identify the product by comparing its retention time and mass spectrum with those of an authentic chemical standard for this compound.

Conclusion

The biosynthesis of this compound is rooted in the fundamental mevalonate pathway, which provides the universal monoterpene precursor, geranyl pyrophosphate. The conversion of GPP to the final acyclic diene is catalyzed by a monoterpene synthase, the specific identity of which remains a target for future research. The experimental workflows and protocols detailed in this guide provide a robust framework for the discovery, functional expression, and biochemical characterization of this and other novel terpene synthases, paving the way for potential applications in metabolic engineering and the development of new therapeutics or flavor/fragrance compounds.

References

Spectroscopic Profile of cis-2,6-Dimethyl-2,6-octadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data available for cis-2,6-Dimethyl-2,6-octadiene, a monoterpenoid of interest in various research domains. The document presents key identification and structural data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for these techniques are provided to aid in the replication and validation of results. Furthermore, a visualization of the general biosynthetic pathway for monoterpenoids is included to provide context for the natural origin of this compound.

Chemical and Physical Properties

This compound is a monoterpenoid with the molecular formula C₁₀H₁₈.[1] It is also known by its IUPAC name, (6Z)-2,6-dimethylocta-2,6-diene.[2]

PropertyValueSource
Molecular FormulaC₁₀H₁₈PubChem[2]
Molecular Weight138.25 g/mol PubChem[2]
CAS Number2492-22-0NIST WebBook[1]
Boiling Point173.7 °C (estimated)Vulcanchem[3]
Density0.7750 g/cm³ (estimated)Vulcanchem[3]
Refractive Index1.4498 (estimated)Vulcanchem[3]

Spectroscopic Data

The following sections summarize the key spectroscopic data for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 2.1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
5.2 – 5.4mOlefinic protons
1.6 – 1.8mMethyl groups adjacent to double bonds

Source: Vulcanchem[3]

Table 2.2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
125 – 130sp² carbons
17 – 22Methyl carbons

Source: Vulcanchem[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2.3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~2970C-H stretch (alkane)
~2910C-H stretch (alkane)
~1670C=C stretch (alkene)
~1450C-H bend (alkane)
~1375C-H bend (alkane)

Note: Approximate values are inferred from typical spectra of similar compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 2.4: Mass Spectrometry Data

m/zRelative IntensityAssignment
138[M]⁺Molecular ion
69Base PeakFragmentation of allylic methyl groups
41Secondary PeakHydrocarbon chain cleavage
95Secondary PeakHydrocarbon chain cleavage

Source: Vulcanchem[3]

Experimental Protocols

While specific experimental parameters for the acquisition of the cited data are not exhaustively detailed in the source literature, the following represents standard protocols for obtaining high-quality spectroscopic data for liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pipettes

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Dissolve 5-20 mg of the liquid sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • For ¹³C NMR, a more concentrated solution (20-50 mg) may be required.

    • Transfer the solution into an NMR tube using a pipette. Ensure the liquid height is around 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).

    • Acquire the spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FT-IR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

Procedure (Neat Liquid on Salt Plates):

  • Sample Preparation:

    • Ensure the salt plates are clean and dry.

    • Place one to two drops of the liquid sample onto the surface of one salt plate.

    • Carefully place the second salt plate on top, allowing the liquid to spread into a thin, even film between the plates.

  • Data Acquisition:

    • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • After analysis, clean the salt plates thoroughly with an appropriate solvent and return them to a desiccator for storage.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern, and to assess purity.

Materials:

  • Gas chromatograph coupled to a mass spectrometer

  • GC column suitable for terpene analysis (e.g., a non-polar or medium-polarity column)

  • Helium carrier gas

  • Sample of this compound

  • Solvent for dilution (e.g., hexane (B92381) or dichloromethane)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., 1 mg/mL).

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program for terpenes might start at a low temperature (e.g., 60 °C), ramp up to a higher temperature (e.g., 240 °C), and then hold for a few minutes.

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • The sample is vaporized and separated based on its components' boiling points and interactions with the column's stationary phase.

    • As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the fragments based on their mass-to-charge ratio, and a detector records their abundance.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to assess the purity of the sample.

    • Examine the mass spectrum of the peak corresponding to this compound to identify the molecular ion and characteristic fragment ions.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid organic compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output cluster_interpretation Interpretation Sample Liquid Sample (this compound) Dilution Dilution/Dissolution (if required) Sample->Dilution NMR NMR Spectroscopy Dilution->NMR IR IR Spectroscopy Dilution->IR GCMS GC-MS Dilution->GCMS NMR_Data ¹H and ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure G cluster_mva Mevalonate (MVA) Pathway cluster_mep Methylerythritol Phosphate (MEP) Pathway cluster_common Common Pathway cluster_product Product Class AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP_MVA Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP_MVA DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP_MVA->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP_MVA->GPP Pyruvate_G3P Pyruvate + G3P DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate_G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP IPP_MEP Isopentenyl Pyrophosphate (IPP) MEP->IPP_MEP IPP_MEP->DMAPP Isomerase DMAPP->GPP Monoterpenoids Monoterpenoids (e.g., this compound) GPP->Monoterpenoids Terpene Synthases

References

Unraveling the Molecular Fingerprint: A Technical Guide to the GC-MS Fragmentation of cis-2,6-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of cis-2,6-dimethyl-2,6-octadiene, an acyclic monoterpene found in various essential oils. A thorough understanding of its mass spectral characteristics is crucial for its accurate identification and quantification in complex matrices, a common requirement in natural product research, flavor and fragrance analysis, and quality control in the pharmaceutical and food industries.

Electron Ionization Mass Spectrum

Under standard electron ionization (EI) at 70 eV, this compound (C₁₀H₁₈, molecular weight: 138.25 g/mol ) undergoes characteristic fragmentation, yielding a unique mass spectrum. The data presented below is a compilation from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

Quantitative Fragmentation Data

The mass spectrum is characterized by a prominent base peak at m/z 69 and several other significant fragment ions. The relative intensities of the most abundant ions are summarized in Table 1 for clear comparison.

m/zRelative Intensity (%)Proposed Fragment Ion
4175.3[C₃H₅]⁺ (Allyl cation)
5520.8[C₄H₇]⁺
69100.0[C₅H₉]⁺ (Base Peak)
8125.1[C₆H₉]⁺
9331.5[C₇H₉]⁺
1238.4[C₉H₁₅]⁺ ([M-CH₃]⁺)
13810.5[C₁₀H₁₈]⁺• (Molecular Ion)

Proposed Fragmentation Pathway

The fragmentation of this compound is primarily driven by the formation of stable carbocations through allylic and vinylic cleavages, as well as rearrangements. The proposed fragmentation pathways are illustrated in the diagram below, which rationalizes the formation of the major observed ions.

fragmentation_pathway M [C10H18]+• m/z 138 (Molecular Ion) M_rearranged Rearranged [M]+• M->M_rearranged m123 [C9H15]+ m/z 123 M->m123 - •CH3 m93 [C7H9]+ m/z 93 M_rearranged->m93 - C3H7• m69 [C5H9]+ m/z 69 (Base Peak) M_rearranged->m69 - C4H9• (Allylic Cleavage) m81 [C6H9]+ m/z 81 m93->m81 - CH2 m55 [C4H7]+ m/z 55 m69->m55 - CH2 m41 [C3H5]+ m/z 41 m69->m41 - C2H4 experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis sample Essential Oil or Plant Extract dilution Dilution in Organic Solvent sample->dilution injection GC Injection dilution->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (Quadrupole Analyzer) ionization->detection tic Total Ion Chromatogram detection->tic mass_spectrum Mass Spectrum Acquisition tic->mass_spectrum library_search NIST Library Search mass_spectrum->library_search interpretation Fragmentation Pattern Interpretation mass_spectrum->interpretation

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of cis-2,6-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) chemical shifts for cis-2,6-Dimethyl-2,6-octadiene. It includes a summary of expected chemical shifts, a comprehensive experimental protocol for sample analysis, and structural diagrams to aid in the interpretation of spectral data. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.

Introduction

This compound is a monoterpene hydrocarbon with a structure characterized by two double bonds and four methyl groups. The specific geometry of the double bonds and the electronic environment of each proton result in a unique ¹H NMR spectrum. Understanding these chemical shifts is fundamental for confirming the identity and purity of the compound. Spectroscopic analysis indicates that the olefinic protons typically resonate in the range of δ 5.2–5.4 ppm, while the methyl groups adjacent to the double bonds appear at approximately δ 1.6–1.8 ppm[1].

¹H NMR Chemical Shift Data

The following table summarizes the expected ¹H NMR chemical shifts for this compound. These values are based on typical chemical shifts for similar structural motifs in related terpene compounds. The exact chemical shifts can vary slightly depending on the solvent used and the concentration of the sample.

Proton AssignmentChemical Shift (δ, ppm) (Estimated)MultiplicityIntegration
H35.2 - 5.4t (triplet)1H
H75.2 - 5.4t (triplet)1H
H42.0 - 2.2m (multiplet)2H
H52.0 - 2.2m (multiplet)2H
CH₃ at C21.6 - 1.8s (singlet)3H
CH₃ at C61.6 - 1.8s (singlet)3H
CH₃ at C2'1.6 - 1.8s (singlet)3H
CH₃ at C6'1.6 - 1.8s (singlet)3H

Structural Representation and Proton Environments

The structure of this compound and the different proton environments are illustrated in the following diagram.

Caption: Molecular structure of this compound with key proton groups highlighted.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed protocol for the acquisition of a high-quality ¹H NMR spectrum of this compound, a volatile organic compound.

1. Sample Preparation:

  • Analyte: this compound (liquid).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent due to its ability to dissolve nonpolar compounds and its single residual proton peak, which is easily identifiable.

  • Concentration: Prepare a solution with a concentration of approximately 1-5 mg of the analyte in 0.6-0.7 mL of deuterated solvent. For a liquid sample, this can be achieved by adding 1-2 drops of the analyte to the solvent.

  • Procedure:

    • Using a clean and dry glass vial, add approximately 0.6-0.7 mL of CDCl₃.

    • Add 1-2 drops of this compound to the solvent.

    • Gently swirl the vial to ensure the solution is homogeneous.

    • Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter that could adversely affect the magnetic field homogeneity.

    • Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Temperature: Maintain a constant temperature, usually 298 K (25 °C).

  • Acquisition Parameters:

    • Number of Scans (NS): 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

  • Referencing: The chemical shifts should be referenced to the residual proton signal of the deuterated solvent (CDCl₃ at δ 7.26 ppm).

3. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify the chemical shift of each peak.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for acquiring and analyzing the ¹H NMR spectrum of this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep_sample Dissolve Sample in CDCl3 filter_sample Filter into NMR Tube prep_sample->filter_sample load_sample Load Sample into Spectrometer filter_sample->load_sample setup_params Set Instrument Parameters load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate_peaks Integrate & Pick Peaks phase_baseline->integrate_peaks assign_signals Assign Signals to Protons integrate_peaks->assign_signals structure_confirm Confirm Structure & Purity assign_signals->structure_confirm

Caption: Workflow for ¹H NMR analysis of this compound.

References

Technical Guide: ¹³C NMR Assignments for cis-2,6-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cis-2,6-dimethyl-2,6-octadiene. Due to the absence of experimentally derived ¹³C NMR assignments in publicly available literature, this document presents predicted chemical shifts obtained from computational methods. It includes a comprehensive data table, a detailed, generalized experimental protocol for acquiring ¹³C NMR spectra for similar liquid organic compounds, and a visual representation of the molecular structure with corresponding carbon atom numbering. This guide serves as a valuable resource for researchers working with this and structurally related compounds.

Predicted ¹³C NMR Data

The ¹³C NMR chemical shifts for this compound were predicted using the online NMR prediction tool, NMRDB.org. It is important to note that these are computationally generated values and may differ from experimental results. The predicted chemical shifts are summarized in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (Predicted)
C122.8CH₃
C2131.8C
C3124.5CH
C431.9CH₂
C526.1CH₂
C6131.8C
C7124.5CH
C822.8CH₃
C9 (Methyl on C2)23.3CH₃
C10 (Methyl on C6)23.3CH₃

Molecular Structure and Numbering Scheme

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered according to the assignments in Table 1.

molecular_structure C1 C1(H₃) C2 C2 C1->C2 C3 C3(H) C2->C3 C9 C9(H₃) C2->C9 C4 C4(H₂) C3->C4 C5 C5(H₂) C4->C5 C6 C6 C5->C6 C7 C7(H) C6->C7 C10 C10(H₃) C6->C10 C8 C8(H₃) C7->C8

Caption: Molecular structure of this compound.

Generalized Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed, generalized methodology for acquiring a ¹³C NMR spectrum of a liquid organic compound such as this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Sample Concentration: Prepare a solution of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent. The optimal concentration will depend on the sensitivity of the NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.0 ppm). However, modern spectrometers can also reference the spectrum to the residual solvent peak (e.g., 77.16 ppm for CDCl₃).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the spectrometer's probe (typically around 4-5 cm).

Spectrometer Setup and Data Acquisition

The following is a logical workflow for setting up an NMR experiment.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim setup Set Acquisition Parameters shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference

Caption: General workflow for an NMR experiment.

Typical Acquisition Parameters

The following are typical parameters for a standard proton-decoupled ¹³C NMR experiment.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

  • Temperature: Typically room temperature (e.g., 298 K).

  • Spectral Width: A spectral width of approximately 200-250 ppm is usually sufficient to cover the chemical shift range of most organic molecules.

  • Acquisition Time (AT): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.0 ppm) or the solvent peak.

  • Peak Picking: The chemical shifts of the individual peaks are identified and listed.

Conclusion

This technical guide provides predicted ¹³C NMR data and a comprehensive, generalized experimental protocol for this compound. While the provided chemical shifts are based on computational prediction, they offer a valuable starting point for spectral interpretation and compound identification. Researchers are advised to obtain experimental data for confirmation and to use the methodologies outlined in this guide to ensure high-quality spectral acquisition.

An In-Depth Technical Guide to cis-2,6-Dimethyl-2,6-octadiene: A Monoterpenoid Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-2,6-dimethyl-2,6-octadiene, an acyclic monoterpenoid found in various plant essential oils. This document details its chemical properties, natural occurrence, and biosynthesis. While specific biological activities and associated signaling pathways for this particular isomer are not extensively documented in current literature, this guide furnishes representative experimental protocols for its synthesis, extraction, and potential biological evaluation based on established methods for similar monoterpenoids. All quantitative data are presented in structured tables, and logical and experimental workflows are visualized using diagrams in the DOT language.

Introduction

This compound is a volatile organic compound with the chemical formula C10H18, classified as an acyclic monoterpenoid.[1] Monoterpenoids are a diverse class of natural products derived from two isoprene (B109036) units and are known for their wide range of biological activities and applications in the fragrance, flavor, and pharmaceutical industries. This guide aims to consolidate the available technical information on this compound and provide a framework for future research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its identification, extraction, and application.

PropertyValueReference
IUPAC Name(2Z,6Z)-2,6-dimethylocta-2,6-diene[1]
Synonyms(Z)-2,6-dimethyl-2,6-octadiene
CAS Number2492-22-0[1]
Molecular FormulaC10H18[1]
Molecular Weight138.25 g/mol [1]
AppearanceColorless liquid (presumed)
Boiling Point166-168 °C
Density0.786 g/cm3

Natural Occurrence and Biosynthesis

Natural Sources

This compound has been identified as a constituent of the essential oils of several plant species, including:

  • Magnolia sieboldii

  • Camellia sinensis (Tea plant)

  • Zingiber officinale (Ginger)

Biosynthesis

As a monoterpenoid, this compound is synthesized in plants via the mevalonate (MVA) pathway . The key precursor for all monoterpenes is geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of this compound from GPP is believed to involve a series of enzymatic reactions, including isomerization and reduction steps, although the specific enzymes responsible for the formation of this particular isomer have not been fully elucidated.

biosynthesis_pathway cluster_MVA Mevalonate Pathway cluster_monoterpene Monoterpene Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP Isomerase IPPDMAPP IPPDMAPP GPP GPP IPPDMAPP->GPP GPP Synthase This compound This compound GPP->this compound Isomerases, Reductases wittig_synthesis_workflow Start Start Phosphonium Salt Formation Phosphonium Salt Formation Start->Phosphonium Salt Formation PPh3 + Alkyl Halide Ylide Formation Ylide Formation Phosphonium Salt Formation->Ylide Formation Strong Base (n-BuLi) Wittig Reaction Wittig Reaction Ylide Formation->Wittig Reaction Ketone Work-up and Purification Work-up and Purification Wittig Reaction->Work-up and Purification Characterization (NMR, GC-MS) Characterization (NMR, GC-MS) Work-up and Purification->Characterization (NMR, GC-MS) End End Characterization (NMR, GC-MS)->End anti_inflammatory_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway iNOS Expression iNOS Expression NF-kB Pathway->iNOS Expression NO Production NO Production iNOS Expression->NO Production This compound This compound This compound->NF-kB Pathway Potential Inhibition

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dihydrofurocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofurocoumarins are a significant class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with a wide array of pharmacological activities. Their diverse biological functions, including anticancer, anti-inflammatory, and neuroprotective effects, make them attractive scaffolds for drug discovery and development. This document provides detailed protocols for a green, efficient, one-pot synthesis of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins. The presented methodology, adapted from Mali et al. (2022), utilizes an imidazole-catalyzed multicomponent reaction, offering high yields and operational simplicity.[1] Additionally, this note summarizes key quantitative data for the synthesized compounds and discusses their potential biological relevance, with a focus on the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[2][3][4][5][6][7]

Introduction

Furocoumarins and their dihydro derivatives are naturally occurring compounds found in various plant families, such as Apiaceae and Rutaceae.[2] They are recognized for a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[2][3] The therapeutic potential of these compounds has spurred the development of numerous synthetic methodologies to access novel derivatives with enhanced potency and selectivity. Dihydrofurocoumarins, in particular, have been identified as promising candidates for the development of new therapeutic agents. Experimental findings have shown that furocoumarins can activate multiple signaling pathways that lead to apoptosis, autophagy, and cell cycle arrest in malignant cells.[2][3][8]

This application note details a robust and environmentally friendly protocol for the synthesis of a library of trans-2,3-dihydrofuro[3,2-c]coumarins. The described one-pot, three-component reaction of a 4-hydroxycoumarin (B602359), an aldehyde, and an α-bromoacetophenone, catalyzed by imidazole (B134444) in water, provides excellent yields and tolerates a wide range of functional groups.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized trans-2,3-dihydrofuro[3,2-c]coumarin derivatives.

Table 1: Synthesis of trans-2,3-dihydrofuro[3,2-c]coumarin Derivatives

CompoundAldehyde (R group)Yield (%)Melting Point (°C)
1 Phenyl92210-212
2 4-Methylphenyl95215-217
3 4-Methoxyphenyl98220-222
4 4-Chlorophenyl94225-227
5 4-Bromophenyl96230-232
6 4-Nitrophenyl85240-242
7 2-Chlorophenyl88218-220
8 3-Nitrophenyl82235-237

Data adapted from Mali et al. (2022). Yields are for the isolated product.

Table 2: Spectroscopic Data for a Representative Compound (1)

TypeData
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)8.00-7.98 (m, 2H), 7.82-7.80 (m, 1H), 7.68-7.64 (m, 1H), 7.58-7.50 (m, 5H), 7.46-7.42 (m, 2H), 6.15 (d, J = 10.8 Hz, 1H), 5.65 (d, J = 10.8 Hz, 1H).
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)193.9, 160.1, 156.4, 152.3, 134.1, 133.2, 132.8, 129.2, 128.9, 128.6, 125.1, 122.9, 116.8, 113.2, 105.1, 91.1, 50.9.
IR (KBr, cm⁻¹)3065, 2924, 1720, 1618, 1575, 1492, 1385, 1276, 1112, 1022, 910, 759.
HRMS (ESI)Calculated for C₂₄H₁₇O₄ [M+H]⁺: 369.1121, Found: 369.1123.

Spectroscopic data for 2-phenyl-3-benzoyl-2,3-dihydrofuro[3,2-c]chromen-4-one, adapted from Mali et al. (2022).

Experimental Protocols

General Protocol for the Imidazole-Catalyzed Synthesis of trans-2,3-dihydrofuro[3,2-c]coumarins

This protocol describes a one-pot, three-component reaction for the synthesis of functionalized dihydrofurocoumarins.

Materials:

  • 4-Hydroxycoumarin (1.0 mmol)

  • Substituted aldehyde (1.0 mmol)

  • α-Bromoacetophenone (1.0 mmol)

  • Imidazole (2.0 mmol)

  • Water (5.0 mL)

  • Ethyl acetate (B1210297)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxycoumarin (1.0 mmol, 1.0 eq), the desired aldehyde (1.0 mmol, 1.0 eq), α-bromoacetophenone (1.0 mmol, 1.0 eq), and imidazole (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add 5.0 mL of water to the flask.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add 10 mL of water and extract the product with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure trans-2,3-dihydrofuro[3,2-c]coumarin derivative.

  • Characterization: Characterize the final product by NMR (¹H, ¹³C), IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Experimental Workflow

The following diagram illustrates the one-pot synthesis of trans-2,3-dihydrofuro[3,2-c]coumarins.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Hydroxycoumarin 4-Hydroxycoumarin One-Pot Reaction One-Pot Reaction 4-Hydroxycoumarin->One-Pot Reaction Aldehyde (RCHO) Aldehyde (RCHO) Aldehyde (RCHO)->One-Pot Reaction alpha-Bromoacetophenone alpha-Bromoacetophenone alpha-Bromoacetophenone->One-Pot Reaction Imidazole (Catalyst) Imidazole (Catalyst) Imidazole (Catalyst)->One-Pot Reaction Water (Solvent) Water (Solvent) Water (Solvent)->One-Pot Reaction 100 C 100 C 100 C->One-Pot Reaction Work-up & Purification Work-up & Purification One-Pot Reaction->Work-up & Purification Final Product trans-2,3-dihydrofuro[3,2-c]coumarin Work-up & Purification->Final Product

Caption: Workflow for the imidazole-catalyzed synthesis.

Signaling Pathway

Several furocoumarin and coumarin (B35378) derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway.[2][4][5][6][7] This pathway is a crucial regulator of cell proliferation, survival, and growth.[6]

PI3K_Akt_Pathway Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylates Cell Survival Cell Survival Downstream Effectors->Cell Survival Proliferation Proliferation Downstream Effectors->Proliferation Dihydrofurocoumarin Dihydrofurocoumarin Dihydrofurocoumarin->PI3K Inhibits Dihydrofurocoumarin->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

The imidazole-catalyzed, one-pot, multicomponent synthesis provides an efficient, high-yielding, and environmentally benign route to a diverse range of trans-2,3-dihydrofuro[3,2-c]coumarins. The operational simplicity and broad substrate scope make this protocol highly valuable for generating libraries of these compounds for drug discovery programs. The potential of dihydrofurocoumarins to modulate key cellular signaling pathways, such as the PI3K/Akt pathway, underscores their importance as scaffolds for the development of novel therapeutics, particularly in the area of oncology. Further investigation into the structure-activity relationships and specific molecular targets of these compounds is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for Oxidative Cycloaddition Reactions of 4-Hydroxycoumarins with Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycoumarin (B602359) and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biological activities, including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[1] The synthetic versatility of the 4-hydroxycoumarin scaffold, particularly at the C3 position, allows for extensive chemical modifications to develop novel therapeutic agents.[1] Oxidative cycloaddition reactions of 4-hydroxycoumarins with dienes represent a powerful strategy for the construction of complex heterocyclic systems, such as dihydrofurocoumarins, which are prevalent in many biologically active natural products and synthetic drug candidates.

These reactions typically proceed through radical-mediated pathways, offering a distinct approach to C-C and C-O bond formation. This document provides detailed application notes and experimental protocols for three key methods of oxidative cycloaddition: Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN)-mediated, Manganese(III) Acetate-mediated, and photochemical-induced reactions.

Cerium(IV) Ammonium Nitrate (CAN)-Mediated Oxidative Cycloaddition

Cerium(IV) ammonium nitrate (CAN) is a versatile and efficient one-electron oxidant for initiating radical cyclization reactions. In the context of 4-hydroxycoumarins and dienes, CAN facilitates the formation of a radical cation from the 4-hydroxycoumarin, which then undergoes cycloaddition with the diene.[2] This method is valued for its operational simplicity and the ability to generate dihydrofurocoumarin derivatives in moderate to good yields.[2]

Reaction Mechanism

The proposed mechanism for the CAN-mediated radical cyclization is depicted below. The process begins with the single-electron oxidation of 4-hydroxycoumarin by Ce(IV) to form a radical cation. This electrophilic radical then adds to the diene, followed by an intramolecular cyclization and subsequent oxidation and deprotonation to yield the final dihydrofurocoumarin product.[2]

CAN_Mechanism cluster_start Initiation cluster_cycloaddition Cycloaddition Cascade cluster_termination Product Formation 4-HC 4-Hydroxycoumarin Radical_Cation 4-Hydroxycoumarin Radical Cation 4-HC->Radical_Cation - e⁻ (from Ce(IV)) Ce(IV) Ce(NH₄)₂(NO₃)₆ Adduct_Radical Adduct Radical Radical_Cation->Adduct_Radical + Diene Diene Diene Cyclized_Radical Cyclized Radical Cation Adduct_Radical->Cyclized_Radical Intramolecular Cyclization Product Dihydrofurocoumarin Cyclized_Radical->Product - H⁺, - e⁻

Caption: Proposed mechanism for CAN-mediated oxidative cycloaddition.

Quantitative Data
EntryDieneProductYield (%)Reference
1Isoprene2-Ethenyl-2-methyl-2,3-dihydrofuro[3,2-c]coumarin65[2]
22,3-Dimethyl-1,3-butadiene2-Ethenyl-2,3,3-trimethyl-2,3-dihydrofuro[3,2-c]coumarin72[2]
31,3-Cyclohexadiene6a,7,10,10a-Tetrahydro-6H-benzo[b]furo[3,2-h]chromen-5-one58[2]
Experimental Protocol: General Procedure for CAN-Mediated Synthesis of Dihydrofurocoumarins

Materials:

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-hydroxycoumarin (1.0 mmol) and the diene (3.0 mmol) in acetonitrile (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of CAN (2.5 mmol) in acetonitrile (10 mL) to the reaction mixture over a period of 15 minutes with constant stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure dihydrofurocoumarin derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Manganese(III) Acetate-Mediated Oxidative Cycloaddition

Manganese(III) acetate is another effective oxidant for initiating radical cyclizations.[3] It is particularly useful for the oxidative addition of 1,3-dicarbonyl compounds to alkenes and dienes.[4] The reaction mechanism involves the formation of a manganese(III) enolate, which then generates a carbon-centered radical that participates in the cycloaddition.

Reaction Mechanism

The reaction is initiated by the formation of a manganese(III) enolate with 4-hydroxycoumarin. This intermediate then undergoes a single-electron transfer to generate a coumarinyl radical. This radical adds to the diene, and the resulting radical intermediate is further oxidized by another equivalent of Mn(OAc)₃ to a carbocation, which then undergoes cyclization and deprotonation to furnish the dihydrofurocoumarin product.

Mn_OAc_Mechanism cluster_initiation Radical Generation cluster_propagation Addition and Oxidation cluster_cyclization Cyclization and Product Formation 4-HC 4-Hydroxycoumarin Coumarinyl_Radical Coumarinyl Radical 4-HC->Coumarinyl_Radical + Mn(OAc)₃ - Mn(OAc)₂ - AcOH Mn(OAc)3 Mn(OAc)₃ Adduct_Radical Adduct Radical Coumarinyl_Radical->Adduct_Radical + Diene Diene Diene Carbocation Carbocation Intermediate Adduct_Radical->Carbocation + Mn(OAc)₃ - Mn(OAc)₂ Product Dihydrofurocoumarin Carbocation->Product Intramolecular Cyclization, -H⁺

Caption: Mechanism of Mn(OAc)₃-mediated oxidative cycloaddition.

Quantitative Data
EntryDieneProductDiastereomeric Ratio (dr)Yield (%)Reference
11-Phenyl-1,3-butadiene2-Styryl-2,3-dihydrofuro[3,2-c]coumarin3:168[4]
2Myrcene2-(4-Methylpent-3-en-1-yl)-2-vinyl-2,3-dihydrofuro[3,2-c]coumarin-55[4]
Experimental Protocol: General Procedure for Mn(OAc)₃-Mediated Synthesis of Dihydrofurocoumarins

Materials:

  • 4-Hydroxycoumarin (1.0 mmol)

  • Diene (e.g., 1-Phenyl-1,3-butadiene) (1.5 mmol)

  • Manganese(III) acetate dihydrate (2.2 mmol)

  • Acetic acid (25 mL)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-hydroxycoumarin (1.0 mmol) in glacial acetic acid (25 mL) in a 100 mL flask, add manganese(III) acetate dihydrate (2.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the diene (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution until neutral, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to obtain the desired dihydrofurocoumarin.

  • Characterize the product by spectroscopic analysis and determine the diastereomeric ratio by ¹H NMR.

Photochemical Oxidative Cycloaddition

Photochemical methods offer a green and efficient alternative for initiating radical reactions. The [2+2] photocycloaddition of 4-hydroxycoumarins with alkenes (and potentially dienes) can be achieved through direct irradiation, leading to the formation of cyclobutane-fused coumarin (B35378) derivatives.[5] This reaction often proceeds with high regio- and stereoselectivity.[6]

Experimental Workflow

The general workflow for a photochemical cycloaddition involves dissolving the reactants in a suitable solvent, purging the solution with an inert gas, and irradiating the mixture with a specific wavelength of light for a designated period.

Photochem_Workflow Start Start Dissolve Dissolve 4-Hydroxycoumarin and Diene in Solvent Start->Dissolve Purge Purge with N₂ or Ar (to remove O₂) Dissolve->Purge Irradiate Irradiate with UV light (e.g., 350 nm) Purge->Irradiate Monitor Monitor Reaction (TLC, GC-MS) Irradiate->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize End End Characterize->End

Caption: General workflow for photochemical cycloaddition.

Quantitative Data
EntryAlkene/DieneProductYield (%)Reference
1Cyclohexene6a,6b,7,8,9,10,10a,10b-Octahydro-10b-hydroxybenzo[7][8]cyclobuta[1,2-c]chromen-6-oneHigh[5]
2CyclopenteneCyclobutane adductHigh[5]
Experimental Protocol: General Procedure for Photochemical [2+2] Cycloaddition

Materials:

  • 4-Hydroxycoumarin (1.0 mmol)

  • Alkene or Diene (5.0-10.0 mmol, used in excess)

  • Acetone or Acetonitrile (as solvent and/or photosensitizer) (100 mL)

  • Photoreactor equipped with a medium-pressure mercury lamp (e.g., Pyrex filter for λ > 290 nm)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a quartz or Pyrex reaction vessel, dissolve 4-hydroxycoumarin (1.0 mmol) and the alkene/diene (5.0-10.0 mmol) in the chosen solvent (100 mL).

  • Purge the solution with a gentle stream of nitrogen or argon for 30 minutes to remove dissolved oxygen.

  • Place the reaction vessel in the photoreactor and irradiate with a suitable light source. Maintain the reaction temperature using a cooling system if necessary.

  • Monitor the progress of the reaction by TLC or GC-MS at regular intervals.

  • Once the starting material is consumed, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure cycloadduct.

  • Characterize the product using appropriate spectroscopic techniques to confirm its structure and stereochemistry.

Applications in Drug Development

The dihydrofurocoumarin and related heterocyclic scaffolds synthesized through these oxidative cycloaddition reactions are of significant interest in drug discovery.[7] Their structural complexity and diverse functionalities make them attractive candidates for screening against various biological targets. For instance, many coumarin derivatives have shown promising results as anticancer agents, and the novel structures generated via these cycloadditions can be evaluated for their cytotoxic effects on cancer cell lines.[1]

Signaling Pathway of Interest for Drug Screening

Many 4-hydroxycoumarin derivatives have been found to modulate inflammatory pathways, such as the NF-κB signaling cascade. The synthesized compounds can be screened for their ability to inhibit this pathway, which is implicated in numerous diseases including cancer and chronic inflammation.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive inhibits Degradation IkB->Degradation ubiquitination & degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription (Inflammatory Response) Nucleus->Transcription activates Inhibitor 4-Hydroxycoumarin Derivative Inhibitor->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by 4-hydroxycoumarin derivatives.

Conclusion

Oxidative cycloaddition reactions of 4-hydroxycoumarins with dienes provide a versatile and efficient platform for the synthesis of structurally diverse and biologically relevant heterocyclic compounds. The choice of oxidant (CAN or Mn(OAc)₃) or the use of photochemical methods allows for tailored synthetic strategies to access a range of dihydrofurocoumarins and related scaffolds. The detailed protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of this rich chemical space for the development of novel therapeutic agents.

References

Application Notes and Protocols for the Stereoselective Synthesis of cis-2,6-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The stereoselective synthesis of alkenes is of paramount importance in organic chemistry, particularly in the fields of pharmaceuticals, agrochemicals, and fragrance chemistry, where the specific geometry of a double bond can significantly impact biological activity and physical properties. This document provides detailed application notes and a comprehensive protocol for the stereoselective synthesis of cis-2,6-Dimethyl-2,6-octadiene, specifically the (2Z,6Z)-isomer, from its corresponding diyne precursor. The key transformation is the partial hydrogenation of the alkyne functionalities using a poisoned heterogeneous catalyst, which ensures high stereoselectivity for the cis (or Z) configuration of the resulting double bonds.

Reaction Principle

The conversion of an alkyne to a cis-alkene is achieved through the syn-addition of two hydrogen atoms across the carbon-carbon triple bond. While standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum are highly active, they typically lead to the complete reduction of the alkyne to the corresponding alkane.[1] To selectively stop the reaction at the alkene stage, a "poisoned" or deactivated catalyst is employed.

Lindlar's catalyst, which consists of palladium deposited on calcium carbonate (CaCO₃) and treated with a poison such as lead acetate (B1210297) and quinoline, is the classic and most effective reagent for this transformation.[2][3] The catalyst's deactivation prevents the further reduction of the initially formed cis-alkene.[2] The reaction mechanism involves the adsorption of the alkyne onto the surface of the catalyst, followed by the delivery of hydrogen atoms from the same face of the triple bond, which results in the exclusive formation of the cis-isomer.[4][5]

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves a two-step process. The first step is the synthesis of the precursor, 2,6-dimethylocta-2,6-diyne, which can be achieved through various alkyne coupling methodologies. The second and key stereoselective step is the partial hydrogenation of this diyne using Lindlar's catalyst.

Synthetic Pathway Diyne 2,6-Dimethylocta-2,6-diyne Diene This compound Diyne->Diene H₂ / Lindlar's Catalyst (Stereoselective Partial Hydrogenation)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Stereoselective Partial Hydrogenation of 2,6-Dimethylocta-2,6-diyne

This protocol details the partial hydrogenation of 2,6-dimethylocta-2,6-diyne to yield this compound using Lindlar's catalyst.

Materials and Equipment:

  • Reactant: 2,6-Dimethylocta-2,6-diyne

  • Catalyst: Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Solvent: Ethyl acetate or hexane (B92381), analytical grade

  • Hydrogen Source: Hydrogen gas (H₂) balloon or cylinder with regulator

  • Reaction Vessel: Two- or three-necked round-bottom flask

  • Stirring: Magnetic stirrer and stir bar

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, column chromatography setup)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup:

    • In a clean, dry two-necked round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethylocta-2,6-diyne (1.0 eq).

    • Add Lindlar's catalyst (0.05 to 0.10 weight equivalents relative to the alkyne).

    • Dissolve the starting material and suspend the catalyst in a suitable solvent (e.g., ethyl acetate or hexane, approximately 10-20 mL per gram of alkyne).

    • Seal one neck of the flask with a septum and the other with a condenser or a gas inlet adapter connected to a hydrogen balloon.

  • Hydrogenation:

    • Flush the flask with hydrogen gas for 2-3 minutes to displace the air.

    • Maintain a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure reactions) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product. The reaction should be stopped as soon as the starting alkyne is consumed to prevent over-reduction to the alkane.

  • Workup:

    • Once the reaction is complete, carefully vent the excess hydrogen in a fume hood.

    • Filter the reaction mixture through a pad of Celite® or silica (B1680970) gel to remove the solid catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • If necessary, purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexane or petroleum ether) to isolate the pure this compound.

Safety Precautions:

  • Hydrogen gas is highly flammable and forms explosive mixtures with air. The reaction must be conducted in a well-ventilated fume hood, away from any ignition sources.

  • Palladium catalysts can be pyrophoric, especially after the reaction. The filter cake should be quenched carefully with water before disposal.

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup cluster_purification Purification A Add diyne and Lindlar's catalyst to flask B Add solvent A->B C Seal flask and connect to H₂ source B->C D Flush with H₂ C->D E Stir vigorously under H₂ atmosphere D->E F Monitor reaction progress (TLC/GC) E->F G Vent excess H₂ F->G H Filter to remove catalyst G->H I Concentrate filtrate H->I J Column chromatography I->J K Isolate pure product J->K

Caption: Workflow for the partial hydrogenation of 2,6-dimethylocta-2,6-diyne.

Data Presentation

While specific quantitative data for the synthesis of this compound is not extensively published, the performance of Lindlar's catalyst in the partial hydrogenation of internal alkynes is well-documented. The following tables summarize representative data for analogous transformations, which indicate the expected high yield and stereoselectivity of the described protocol.

Table 1: Representative Performance of Lindlar Catalysis on Internal Alkynes

SubstrateCatalyst SystemSelectivity for (Z)-alkeneSelectivity for (E)-alkeneSelectivity for alkane
3-HexyneLindlar Catalyst>93%Not ReportedNot Reported
2-PentyneLindlar CatalystHigh (predominantly cis)LowLow
DiphenylacetylenePd/CaCO₃/Pb>98%<1%<1%

Data is representative of typical outcomes for Lindlar hydrogenation.[2][4]

Table 2: Physical Properties of Reactant and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
2,6-Dimethylocta-2,6-diyneC₁₀H₁₄134.22~180-185 (estimated)
This compoundC₁₀H₁₈138.25~160-162

The stereoselective synthesis of this compound can be effectively achieved through the partial hydrogenation of the corresponding diyne precursor using Lindlar's catalyst. This method offers high stereoselectivity for the desired cis configuration due to the syn-addition of hydrogen on the catalyst surface. The provided protocol, based on well-established procedures for similar transformations, offers a reliable pathway for researchers in drug development and other scientific fields to access this and related cis-alkene structures. Careful monitoring of the reaction is crucial to prevent over-reduction and maximize the yield of the target diene.

References

Application Note: GC-MS Analysis of cis-2,6-Dimethyl-2,6-octadiene in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-2,6-Dimethyl-2,6-octadiene (C₁₀H₁₈, CAS No. 2492-22-0) is a monoterpene found as a constituent in the essential oils of various plants, including tea (Camellia sinensis) and ginger (Zingiber officinale)[1]. Its presence and concentration can be of interest in the flavor and fragrance industries, as well as in phytochemical and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Data Presentation

The quantitative performance of a GC-MS method is crucial for accurate and reliable results. The following table summarizes representative validation parameters for the analysis of this compound. These values are typical for the analysis of terpenes in complex matrices and should be validated in-house for specific applications.

Table 1: Representative Quantitative Data for GC-MS Analysis of this compound

ParameterValueNotes
Retention Time (RT) VariableDependent on the specific GC column and temperature program.
Kovats Retention Index 978.4 - 1004On a semi-standard non-polar column[2].
Limit of Detection (LOD) 0.1 - 0.5 µg/mLIllustrative values based on typical terpene analysis.
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mLIllustrative values based on typical terpene analysis.
Linear Range 1 - 100 µg/mLIllustrative values based on typical terpene analysis.
Recovery 90 - 110%Illustrative values based on typical terpene analysis.
Precision (%RSD) < 15%Illustrative values based on typical terpene analysis.

Experimental Protocols

This section details the methodologies for the analysis of this compound in complex mixtures such as essential oils.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique for isolating analytes from a complex sample matrix.

  • Materials:

    • Sample containing this compound (e.g., essential oil)

    • Organic solvent (e.g., hexane, pentane, or dichloromethane)

    • Deionized water

    • Anhydrous sodium sulfate (B86663)

    • Vortex mixer

    • Centrifuge

    • Glass vials with PTFE-lined caps

  • Protocol:

    • Accurately weigh approximately 100 mg of the complex mixture (e.g., essential oil) into a 15 mL centrifuge tube.

    • Add 5 mL of a suitable organic solvent (e.g., hexane).

    • Add 5 mL of deionized water.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean glass vial.

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

    • Transfer the dried organic extract to a new vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of terpenes. Optimization may be required depending on the specific instrument and sample matrix.

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (split ratio of 50:1 or as appropriate for the sample concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 150 °C at a rate of 4 °C/min.

      • Ramp to 250 °C at a rate of 15 °C/min, hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230 °C

    • Interface Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400

    • Scan Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

      • Characteristic Ions for this compound: The mass spectrum of this compound shows a base peak at m/z 69, with other significant fragments at m/z 41 and 95[1]. These ions can be used for identification and quantification in SIM mode.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Complex Mixture (e.g., Essential Oil) lle Liquid-Liquid Extraction (Hexane/Water) sample->lle 1. Extraction dry Drying with Na2SO4 lle->dry 2. Drying final_sample Final Extract for Analysis dry->final_sample 3. Preparation injection GC Injection final_sample->injection separation Chromatographic Separation (DB-5ms column) injection->separation 4. Separation ionization Electron Ionization (70 eV) separation->ionization 5. Ionization detection Mass Detection (m/z 40-400) ionization->detection 6. Detection

Caption: Experimental workflow for GC-MS analysis.

data_analysis_workflow cluster_processing Data Processing cluster_interpretation Data Interpretation & Reporting raw_data Raw GC-MS Data (Chromatograms & Spectra) peak_integration Peak Integration & Identification raw_data->peak_integration 1. Peak Analysis calibration Calibration Curve Generation peak_integration->calibration 2. Standard Comparison quantification Quantification of Analyte calibration->quantification 3. Concentration Calculation quant_results Quantitative Results (Concentration, %RSD) quantification->quant_results validation Method Validation (LOD, LOQ, Recovery) quant_results->validation 4. Performance Check report Final Report validation->report 5. Reporting

Caption: Data analysis and interpretation workflow.

References

Application Note: Quantification of cis-2,6-Dimethyl-2,6-octadiene in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-2,6-Dimethyl-2,6-octadiene is a monoterpene found in the essential oils of various plants, contributing to their characteristic aroma and potential biological activities. Its accurate quantification in plant extracts is crucial for quality control, chemotaxonomic studies, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantification of this compound in plant extracts using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), a sensitive and robust analytical technique for volatile and semi-volatile compounds.

Data Presentation

The following table summarizes the quantitative data for this compound found in the essential oil of a specific plant species.

Plant SpeciesPlant PartExtraction MethodAnalytical MethodConcentration of this compound (%)
Magnolia sieboldiiNot SpecifiedHydrodistillationGC-MS3.8[1]

Experimental Protocols

This section details the methodology for the quantification of this compound in plant extracts using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

  • Plant Material: Fresh or dried plant material (e.g., leaves, flowers, rhizomes) should be used. For dried material, grinding to a fine powder is recommended to increase the surface area for extraction. For fresh material, gentle homogenization may be employed.

  • Sample Amount: Accurately weigh approximately 1-2 grams of the prepared plant material into a 20 mL headspace vial.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., tetradecane, nonane) to the vial. The internal standard should be a compound not naturally present in the sample and with similar chemical properties to the analyte.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is ideal for volatile and semi-volatile compounds.[2]

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile compound analysis.[3]

  • Incubation: Place the sealed headspace vial in a heating block or the autosampler's incubator. Equilibrate the sample at a constant temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[3]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) under continued heating and agitation (if available).[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The extracted volatile compounds are thermally desorbed from the SPME fiber in the GC inlet and separated and detected by the GC-MS system.

  • Injection: The SPME fiber is inserted into the hot GC inlet (e.g., 250°C) for a specific time (e.g., 2-5 minutes) to ensure complete desorption of the analytes. The injection should be in splitless mode to maximize sensitivity.[2]

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for terpene analysis.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250-280°C) at a controlled rate (e.g., 5-10°C/min). This allows for the separation of compounds with different boiling points.[2]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to a high mass-to-charge ratio (e.g., m/z 40-400) to cover the expected fragment ions of the target analyte and internal standard.

    • Identification: The identification of this compound can be confirmed by comparing its mass spectrum and retention time with that of a certified reference standard. The NIST library can also be used for tentative identification. The mass spectrum of this compound is characterized by a base peak at m/z 69 and other significant fragments.[4][5]

Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of a certified this compound standard and a constant concentration of the internal standard. Analyze these standards using the same HS-GC-MS method.

  • Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.

  • Calculation: Determine the concentration of this compound in the plant extract by using the peak area ratio from the sample and interpolating from the calibration curve.

Mandatory Visualization

experimental_workflow start Start: Plant Material sample_prep Sample Preparation (Weighing, Grinding) start->sample_prep add_is Addition of Internal Standard sample_prep->add_is hs_spme Headspace SPME (Incubation & Extraction) add_is->hs_spme gcms_analysis GC-MS Analysis (Desorption, Separation, Detection) hs_spme->gcms_analysis data_processing Data Processing (Peak Integration, Identification) gcms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End: Report Concentration quantification->end

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes: Experimental Protocols for the Synthesis of Furocoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furocoumarins, a class of heterocyclic compounds composed of a furan (B31954) ring fused to a coumarin (B35378) nucleus, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. They are widely recognized for their photosensitizing properties, which are utilized in PUVA (psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[1][2] This document provides detailed experimental protocols for key synthetic strategies used to produce various furocoumarin derivatives, including the classical Pechmann condensation for the coumarin core and modern methods for subsequent furan ring annulation.

Method 1: Pechmann Condensation for Coumarin Core Synthesis

The Pechmann condensation is a foundational and widely used method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[3][4] The synthesis of 7-hydroxy-4-methylcoumarin, a common precursor for linear furocoumarins (psoralens), serves as a representative example. The reaction proceeds via acid-catalyzed transesterification, intramolecular cyclization, and dehydration.

Data Presentation: Comparison of Catalytic Systems

The choice of acid catalyst significantly impacts reaction efficiency. Below is a comparison of various catalysts for the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol (B1680541) and ethyl acetoacetate (B1235776).

CatalystTemperature (°C)TimeYield (%)Reference
Conc. H₂SO₄5 → RT19 h80-88[5]
Conc. H₂SO₄<10 → RT18 h~71[6][7]
Amberlyst-1511030 min95[8]
SnCl₂·2H₂O (10 mol%)120 (Microwave)260 s55[9]
Tamarind Juice (20 mol%)9024 h83[10]
Experimental Protocol: Synthesis of 7-Hydroxy-4-Methylcoumarin

This protocol utilizes concentrated sulfuric acid, a classical and effective catalyst for this transformation.

Materials:

  • Resorcinol (10.0 mmol, 1.10 g)

  • Ethyl acetoacetate (10.0 mmol, 1.27 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 10 mL)

  • Ethanol (B145695)

  • Crushed Ice and Water

  • Magnetic stirrer, ice bath, beakers, Büchner funnel

Procedure:

  • Chill 10 mL of concentrated H₂SO₄ in a 100 mL beaker placed in an ice bath until the temperature is below 10°C.[6][7]

  • In a separate flask, mix resorcinol (10.0 mmol) and ethyl acetoacetate (10.0 mmol).[5]

  • Slowly add the resorcinol/ethyl acetoacetate mixture dropwise to the cold, stirred sulfuric acid. Maintain the temperature of the reaction mixture below 10°C throughout the addition.[7]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 18-19 hours.[5]

  • Pour the reaction mixture slowly and with vigorous stirring into a separate beaker containing approximately 100 g of crushed ice.[5]

  • A pale yellow solid will precipitate. Allow the ice to melt completely.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash the precipitate thoroughly with cold water.[6]

  • Purify the crude product by recrystallization from aqueous ethanol to yield pure 7-hydroxy-4-methylcoumarin as pale yellow crystals.[5]

Workflow Diagram: Pechmann Condensation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Mix Resorcinol & Ethyl Acetoacetate add Dropwise Addition (Maintain <10°C) reagents->add acid Chill Conc. H₂SO₄ in Ice Bath acid->add stir Stir at Room Temp (18-19 hours) add->stir quench Pour into Ice Water stir->quench filter Vacuum Filtration & Wash with Water quench->filter recrystal Recrystallize from Ethanol filter->recrystal product Pure Product recrystal->product

Caption: Workflow for Pechmann Condensation.

Method 2: Furan Ring Annulation via O-Alkylation and Cyclization

A common strategy for synthesizing linear furocoumarins (psoralens) involves the O-alkylation of a 7-hydroxycoumarin with an α-halo ketone or aldehyde equivalent, followed by intramolecular cyclization to form the furan ring.[4]

Experimental Protocol: Synthesis of 2,3-Dimethyl-4H-furo[3,2-g]chromen-4-one

This protocol details the formation of a furan ring onto a 7-hydroxycoumarin scaffold.

Materials:

  • 7-Hydroxy-4-methylcoumarin (1.0 mmol, 176 mg)

  • 3-Chloro-2-butanone (B129570) (chloroacetone can also be used for other derivatives)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone (B3395972)

  • Polyphosphoric Acid (PPA)

  • Magnetic stirrer, reflux condenser, heating mantle

Procedure: Step 1: O-Alkylation

  • To a solution of 7-hydroxy-4-methylcoumarin (1.0 mmol) in anhydrous acetone (20 mL), add anhydrous K₂CO₃ (2.0 mmol) and 3-chloro-2-butanone (1.2 mmol).

  • Heat the mixture under reflux with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, filter off the K₂CO₃ and wash it with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude keto-ether intermediate, 7-(2-oxopropoxy)-4-methylcoumarin. This intermediate can be used in the next step without further purification.

Step 2: Intramolecular Cyclization (Perkin-Oglialoro Reaction)

  • Add polyphosphoric acid (PPA) (approx. 10 g) to the crude keto-ether from the previous step.

  • Heat the mixture at 100°C with stirring for 1-2 hours.

  • Cool the reaction mixture and pour it into crushed ice.

  • The resulting solid precipitate is collected by vacuum filtration, washed with water, and dried.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final furocoumarin derivative.

Workflow Diagram: Furan Ring Annulation

G start 7-Hydroxy-4- methylcoumarin reflux Reflux with α-Halo Ketone & K₂CO₃ in Acetone start->reflux filter_evap Filter & Evaporate Solvent reflux->filter_evap intermediate Crude Keto-Ether Intermediate filter_evap->intermediate cyclize Heat with Polyphosphoric Acid intermediate->cyclize workup Pour into Ice, Filter & Wash cyclize->workup purify Recrystallize workup->purify product Furocoumarin Product purify->product

Caption: Workflow for Furan Ring Annulation.

Method 3: One-Pot Synthesis via I₂/TBHP-Mediated Cycloaddition

Modern synthetic methods offer efficient one-pot procedures. A notable example is the I₂/TBHP-mediated cross-coupling of 4-hydroxycoumarins with terminal alkynes, which allows for the rapid construction of furo[3,2-c]coumarin derivatives under aerobic conditions.[11]

Data Presentation: Synthesis of 2-Aryl-furo[3,2-c]coumarins
4-Hydroxycoumarin (B602359)AlkyneSolventTime (h)Yield (%)Reference
4-HydroxycoumarinPhenylacetylene (B144264)DMSO1286[11]
6-Chloro-4-hydroxycoumarinPhenylacetyleneDMSO1282[11]
4-Hydroxycoumarin4-MethylphenylacetyleneDMSO1288[11]
4-Hydroxycoumarin1-HexyneDMSO1245[11]
Experimental Protocol: One-Pot Synthesis of 2-Phenyl-4H-furo[3,2-c]chromen-4-one

Materials:

  • 4-Hydroxycoumarin (0.5 mmol, 81 mg)

  • Phenylacetylene (0.6 mmol, 66 µL)

  • Iodine (I₂) (20 mol%, 25 mg)

  • tert-Butyl hydroperoxide (TBHP, 70% in H₂O, 1.5 mmol, 193 µL)

  • Potassium Acetate (B1210297) (KOAc) (0.5 mmol, 49 mg)

  • Dimethyl sulfoxide (B87167) (DMSO), 2 mL

  • Magnetic stirrer, reaction vial, heating plate

Procedure:

  • In a 10 mL reaction vial, combine 4-hydroxycoumarin (0.5 mmol), potassium acetate (0.5 mmol), and iodine (20 mol%).

  • Add DMSO (2 mL) to the vial, followed by phenylacetylene (0.6 mmol) and TBHP (1.5 mmol).

  • Seal the vial and stir the reaction mixture at 80°C for 12 hours. The reaction is open to the air.

  • After cooling to room temperature, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate (B1220275) solution to remove excess iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-4H-furo[3,2-c]chromen-4-one.

Workflow Diagram: I₂/TBHP-Mediated Synthesis

G cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification mix Combine Reactants: 4-Hydroxycoumarin, Alkyne, I₂, KOAc, TBHP in DMSO heat Heat at 80°C (12 hours) mix->heat extract Aqueous Work-up & Ethyl Acetate Extraction heat->extract wash Wash with Na₂S₂O₃ & Brine extract->wash purify Dry, Concentrate & Column Chromatography wash->purify product Pure Furo[3,2-c]coumarin purify->product

Caption: Workflow for I₂/TBHP-Mediated Synthesis.

References

Application Notes and Protocols: cis-2,6-Dimethyl-2,6-octadiene as a Potential Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2,6-Dimethyl-2,6-octadiene is a monoterpenoid found as a constituent in the essential oils of various plants, including the tea plant (Camellia sinensis), Magnolia sieboldii, and ginger (Zingiber officinale).[1] It is also a minor component in geranium oil, where it contributes to the overall aromatic profile.[1] While its presence in these natural sources suggests potential olfactory properties, its use as a standalone fragrance ingredient is not well-documented, with some sources indicating it is "not for fragrance use".[2] This document provides a summary of its known chemical and physical properties and outlines a series of recommended experimental protocols for the comprehensive evaluation of this compound as a potential fragrance ingredient. These protocols are based on established methodologies for the safety and performance assessment of fragrance materials.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and for understanding its potential behavior in various applications.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₈[1][3][4]
Molecular Weight 138.25 g/mol [1][3][4]
CAS Number 2492-22-0[3]
IUPAC Name (6Z)-2,6-dimethylocta-2,6-diene[1]
Appearance Not available
Odor Profile Not well-documented[2]
Melting Point -69.6 °C (experimental estimate)[1]
Boiling Point 173.7 °C (experimental estimate)[1]
Density 0.7750 g/cm³[1]
Refractive Index 1.4498[1]
LogP (Partition Coefficient) 3.70 (estimated)[1]
Solubility Soluble in water, 1.51 mg/L @ 25 °C (estimated)

Safety and Toxicological Assessment

A thorough safety and toxicological assessment is paramount for any new fragrance ingredient. Currently, there is a significant lack of publicly available data for this compound. Table 2 summarizes the status of key toxicological endpoints.

Table 2: Summary of Available Toxicological Data for this compound

Toxicological EndpointData AvailabilitySummary
Acute Oral Toxicity Not DeterminedNo data available.
Acute Dermal Toxicity Not DeterminedNo data available.
Acute Inhalation Toxicity Not DeterminedNo data available.
Skin Irritation No data availableNo specific studies found.
Eye Irritation No data availableNo specific studies found.
Skin Sensitization No data availableNo specific studies found. Some sources recommend "not for fragrance use," which may imply potential for sensitization.[2]
Genotoxicity No data availableNo specific studies found.
Phototoxicity No data availableNo specific studies found.
Repeated Dose Toxicity No data availableNo specific studies found.
Reproductive Toxicity No data availableNo specific studies found.
Carcinogenicity No data availableNo specific studies found.

Given the absence of specific data, a full suite of toxicological testing according to international guidelines is required before this compound can be considered for use in any consumer product.

Experimental Protocols

The following protocols are provided as a guide for the necessary experimental work to evaluate the safety and fragrance performance of this compound.

Skin Sensitization Potential Assessment

Objective: To determine the potential of this compound to induce skin sensitization. A tiered approach using in vitro and in chemico methods is recommended to reduce animal testing, in line with modern safety assessment practices.

Methodology: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

  • Principle: This in chemico method assesses the depletion of synthetic peptides containing cysteine or lysine (B10760008) following incubation with the test chemical. Peptide depletion is a measure of the chemical's reactivity towards proteins, a key mechanism in the induction of skin sensitization.

  • Procedure:

    • Prepare a 100 mM solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare stock solutions of cysteine-containing peptide (Ac-RFAACAA-COOH) and lysine-containing peptide (Ac-RFAAKAA-COOH).

    • Incubate the test chemical with each peptide solution at a 1:10 (cysteine) and 1:50 (lysine) molar ratio for 24 hours at 25°C.

    • Following incubation, analyze the concentration of the remaining peptide using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.

    • Calculate the percentage of peptide depletion for both cysteine and lysine.

  • Data Interpretation: The mean peptide depletion is used to classify the substance into one of four reactivity classes (no, low, moderate, or high reactivity), which informs the prediction of skin sensitization potential.

Methodology: KeratinoSens™ Assay - OECD TG 442D

  • Principle: This in vitro method uses a transgenic human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). Activation of the Keap1-Nrf2-ARE pathway, a key pathway in the skin sensitization adverse outcome pathway, is measured by the induction of luciferase.

  • Procedure:

    • Culture the KeratinoSens™ cells according to standard cell culture protocols.

    • Expose the cells to a range of concentrations of this compound for 48 hours.

    • After the exposure period, measure cell viability using a suitable assay (e.g., MTT assay).

    • Lyse the remaining cells and measure luciferase activity using a luminometer.

    • Calculate the fold induction of luciferase activity relative to solvent controls.

  • Data Interpretation: A substance is considered a sensitizer (B1316253) if it induces a statistically significant fold induction of luciferase activity above a certain threshold (typically 1.5-fold) at a concentration that does not significantly reduce cell viability.

A workflow for the assessment of skin sensitization potential is illustrated in the diagram below.

G cluster_0 In Chemico / In Vitro Assessment cluster_1 Data Integration and Hazard Identification cluster_2 Potency Assessment and Risk Assessment DPRA Direct Peptide Reactivity Assay (DPRA) - Peptide Reactivity Assessment Data_Integration Integrate DPRA and KeratinoSens™ Results - Apply Defined Approach (e.g., 2 out of 3) DPRA->Data_Integration KeratinoSens KeratinoSens™ Assay - Keratinocyte Activation Assessment KeratinoSens->Data_Integration Hazard_ID Hazard Identification - Sensitizer or Non-sensitizer Data_Integration->Hazard_ID Potency Potency Assessment (if sensitizer) - Further in vitro/in vivo tests (e.g., LLNA) Hazard_ID->Potency If Sensitizer Risk_Assessment Quantitative Risk Assessment (QRA) - Determine Safe Use Levels Potency->Risk_Assessment

Workflow for Skin Sensitization Assessment

A simplified representation of the Keap1-Nrf2-ARE signaling pathway, which is central to the KeratinoSens™ assay, is provided below.

G cluster_0 Cellular Response to Sensitizer Sensitizer This compound (Potential Sensitizer) Keap1 Keap1 Sensitizer->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Inhibition of Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Gene_Expression Gene Expression (e.g., Luciferase in KeratinoSens™) ARE->Gene_Expression Activation G cluster_0 Initial Characterization cluster_1 Application and Performance Testing cluster_2 Final Assessment Odor_Profile Odor Profile Description - Descriptive Analysis In_Base_Eval Evaluation in Product Base - Stability, Substantivity, Diffusion Odor_Profile->In_Base_Eval Odor_Threshold Odor Threshold Determination - Forced-Choice Method Odor_Threshold->In_Base_Eval Blending_Studies Blending Studies - Compatibility with other fragrance materials In_Base_Eval->Blending_Studies Final_Assessment Overall Performance Assessment - Suitability for Fragrance Applications Blending_Studies->Final_Assessment

References

Application Notes and Protocols for the Isolation of cis-2,6-Dimethyl-2,6-octadiene from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2,6-Dimethyl-2,6-octadiene is a monoterpenoid found as a minor constituent in the essential oils of various plants. Its specific biological activities are a subject of ongoing research, making its efficient isolation from natural sources a critical step for further investigation. These application notes provide a comprehensive overview of the natural occurrence of this compound and detailed protocols for its isolation and purification.

Natural Occurrence

This compound has been identified in the essential oils of several plant species. However, it is typically present in low concentrations, making its isolation challenging. The primary natural sources reported in the literature include:

  • Ginger (Zingiber officinale): The essential oil of ginger rhizomes is a complex mixture of monoterpenes and sesquiterpenes, with this compound being a minor component.[1][2][3]

  • Geranium (Pelargonium graveolens): Geranium oil is rich in citronellol (B86348) and geraniol, with this compound present in smaller quantities.[4][5]

  • Magnolia (Magnolia sieboldii): The essential oil from various parts of the Magnolia plant, including flowers and leaves, contains a diverse array of volatile compounds, including this compound.[6]

  • Tea Plant (Camellia sinensis): Volatile compounds from tea leaves and flowers have been analyzed, with reports indicating the presence of this compound.[7][8]

Due to the low abundance of the target compound, the selection of the plant material and the efficiency of the extraction and purification methods are crucial for obtaining a sufficient quantity for research purposes.

Data Presentation: Quantitative Analysis of Essential Oil Compositions

The following table summarizes the reported composition of essential oils from some of the natural sources of this compound. It is important to note that the concentration of this specific compound is often not explicitly quantified due to its low levels. The data presented here focuses on the major constituents to provide context for the complexity of the essential oil matrix from which the target molecule needs to be isolated.

Plant SourceMajor ComponentsPercentage (%)Reference
Ginger (Zingiber officinale) Zingiberene19.71[3]
(+)-β-Cedrene12.85[3]
Farnesene12.17[3]
α-Curcumene10.18[3]
Geranium (Pelargonium graveolens) Citronellol30.68[9]
Geraniol9.68[9]
Citronellyl formate9.90[9]
Magnolia (Magnolia sieboldii) 1,8-Cineole44.87[10]
Linalool29.10[10]
(+)-Citronellal6.93[10]
Black Tea (Camellia sinensis) β-Pinene51.2[7]
α-Pinene30.2[7]

Experimental Protocols

The isolation of this compound from its natural sources is a multi-step process that involves the initial extraction of the essential oil followed by chromatographic purification to isolate the target compound from the complex mixture.

Protocol 1: Extraction of Essential Oil by Steam Distillation

This protocol describes the extraction of essential oil from plant material using steam distillation, a common method for isolating volatile compounds.

Materials:

  • Fresh or dried plant material (e.g., ginger rhizomes)

  • Distilled water

  • Steam distillation apparatus (Clevenger-type)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Chop fresh plant material into small pieces to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus according to the manufacturer's instructions.

  • Extraction:

    • Place the prepared plant material into the distillation flask.

    • Add distilled water to the flask, ensuring the plant material is fully submerged.

    • Heat the flask using the heating mantle to generate steam.

    • The steam will pass through the plant material, carrying the volatile essential oils with it.

    • The steam and oil vapor will then be condensed back into a liquid in the condenser.

    • The condensate (a mixture of water and essential oil) is collected in the separator.

  • Separation of Essential Oil:

    • The less dense essential oil will form a layer on top of the water.

    • Carefully collect the essential oil layer using a separatory funnel.

  • Drying and Storage:

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Decant the dry essential oil into a clean, airtight glass vial.

    • Store the essential oil at 4°C in the dark to prevent degradation.

Protocol 2: Isolation of this compound by Column Chromatography

This protocol outlines the separation of this compound from the extracted essential oil using silica (B1680970) gel column chromatography.

Materials:

  • Crude essential oil

  • Silica gel (60-120 mesh)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude essential oil in a minimal amount of hexane.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% hexane.

    • Collect the eluate in fractions.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 1%, 2%, 5% ethyl acetate in hexane). This is known as gradient elution.

  • Fraction Analysis:

    • Monitor the separation by spotting each fraction on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate 98:2).

    • Visualize the spots under a UV lamp or by using a suitable staining reagent.

    • Fractions containing compounds with similar Rf values are pooled.

  • Identification and Purification:

    • Analyze the pooled fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing this compound.

    • The fractions containing the target compound may require further purification using preparative TLC or preparative GC to achieve high purity.

  • Solvent Removal:

    • Remove the solvent from the purified fractions using a rotary evaporator to obtain the isolated this compound.

Mandatory Visualization

Experimental_Workflow cluster_extraction Step 1: Essential Oil Extraction cluster_purification Step 2: Purification plant_material Plant Material (e.g., Ginger) steam_distillation Steam Distillation plant_material->steam_distillation crude_oil Crude Essential Oil steam_distillation->crude_oil column_chromatography Silica Gel Column Chromatography crude_oil->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC & GC-MS Analysis fraction_collection->tlc_analysis pure_compound Isolated this compound tlc_analysis->pure_compound

Caption: Workflow for the isolation of this compound.

Signaling Pathways and Logical Relationships

Isolation_Logic Source Natural Source (e.g., Zingiber officinale) Extraction Extraction Method (Steam Distillation) Source->Extraction yields Crude_Extract Crude Essential Oil (Complex Mixture) Extraction->Crude_Extract produces Purification Purification Technique (Column Chromatography) Crude_Extract->Purification is subjected to Analysis Analytical Method (GC-MS, NMR) Purification->Analysis requires Isolated_Compound Pure this compound Analysis->Isolated_Compound identifies & confirms Research Further Research (Drug Development, etc.) Isolated_Compound->Research enables

References

Application Notes and Protocols: Radical Cyclization of 4-Hydroxycoumarins with Conjugated Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the radical cyclization of 4-hydroxycoumarins with conjugated dienes. This reaction is a powerful tool for the synthesis of dihydrofurocoumarin derivatives, which are scaffolds of interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols described herein focus on the cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) mediated radical cyclization, a common and effective method for this transformation.

Introduction

The radical cyclization of 4-hydroxycoumarins with conjugated dienes offers a direct route to ethenyl-substituted 2,3-dihydrofurocoumarins. This reaction proceeds via a radical mechanism initiated by an oxidizing agent, typically cerium(IV) ammonium nitrate (CAN). The resulting dihydrofurocoumarin core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. Understanding and applying this synthetic strategy can significantly aid in the development of new chemical entities for drug discovery programs.

Reaction Mechanism and Signaling Pathway

The CAN-mediated radical cyclization of 4-hydroxycoumarin (B602359) with a conjugated diene is proposed to proceed through the following steps.[1][2] Initially, the Ce(IV) salt acts as a single-electron oxidant, abstracting an electron from the enolate of 4-hydroxycoumarin to form a radical cation. Subsequent deprotonation generates a coumarinyl radical. This radical then undergoes an intermolecular addition to the conjugated diene. The resulting allylic radical cyclizes in a 5-exo-trig manner onto the coumarin (B35378) carbonyl oxygen, followed by oxidation and proton loss to afford the final dihydrofurocoumarin product.

Radical Cyclization Mechanism cluster_initiation Initiation cluster_propagation Propagation 4-HC 4-Hydroxycoumarin Radical_Cation Radical Cation 4-HC->Radical_Cation CAN (Ce4+ -> Ce3+) Coumarinyl_Radical Coumarinyl Radical Radical_Cation->Coumarinyl_Radical -H+ Diene Conjugated Diene Adduct_Radical Adduct Radical Coumarinyl_Radical->Adduct_Radical Diene->Adduct_Radical Intermolecular Addition Cyclized_Radical Cyclized Radical Adduct_Radical->Cyclized_Radical 5-exo-trig Cyclization Product Dihydrofurocoumarin Cyclized_Radical->Product Oxidation & -H+

Caption: Proposed mechanism for the CAN-mediated radical cyclization.

Quantitative Data Summary

The following table summarizes the yields of various dihydrofurocoumarin derivatives synthesized via the CAN-mediated radical cyclization of 4-hydroxycoumarin with different conjugated dienes. The data is compiled from the work of Ustalar, Yilmaz, and coworkers.[2]

EntryConjugated DieneProductYield (%)
12-Methyl-1,3-butadiene (Isoprene)2-Ethenyl-2,3-dihydro-3,3-dimethylfuro[3,2-c]chromen-4(5H)-one75
22,3-Dimethyl-1,3-butadiene2-Ethenyl-2,3-dihydro-3,3,8-trimethylfuro[3,2-c]chromen-4(5H)-one82
33-Methyl-1-phenyl-1,3-butadiene2-Ethenyl-2,3-dihydro-3-methyl-3-phenylfuro[3,2-c]chromen-4(5H)-one78
41,3-Diphenyl-1,3-butadiene2-Ethenyl-2,3-dihydro-3,8-diphenylfuro[3,2-c]chromen-4(5H)-one70
51-(2-Thienyl)-1,3-butadiene2-Ethenyl-2,3-dihydro-3-(2-thienyl)furo[3,2-c]chromen-4(5H)-one46
63-Methyl-1-(2-thienyl)-1,3-butadiene2-Ethenyl-2,3-dihydro-3-methyl-3-(2-thienyl)furo[3,2-c]chromen-4(5H)-one36

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of dihydrofurocoumarins via the CAN-mediated radical cyclization of 4-hydroxycoumarin with conjugated dienes.

General Procedure for the Synthesis of Dihydrofurocoumarins

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Protocol:

  • To a solution of 4-hydroxycoumarin (1.0 mmol) and the respective conjugated diene (3.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add cerium(IV) ammonium nitrate (2.2 mmol) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into a separatory funnel containing water (50 mL) and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure dihydrofurocoumarin derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Combine 4-Hydroxycoumarin, Conjugated Diene, and Acetonitrile Initiator 2. Add Cerium(IV) Ammonium Nitrate Reactants->Initiator Reaction 3. Stir at Room Temperature (3-5 h) Initiator->Reaction Quench 4. Quench with Water Reaction->Quench Extraction 5. Extract with Dichloromethane Quench->Extraction Wash 6. Wash with NaHCO3 (aq) and Brine Extraction->Wash Dry 7. Dry over MgSO4 and Concentrate Wash->Dry Chromatography 8. Column Chromatography on Silica Gel Dry->Chromatography Characterization 9. Spectroscopic Characterization Chromatography->Characterization

Caption: General workflow for the synthesis of dihydrofurocoumarins.

Safety Precautions

  • Cerium(IV) ammonium nitrate is a strong oxidizing agent and should be handled with care.

  • Acetonitrile and dichloromethane are flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

  • Low Yield: Ensure that anhydrous acetonitrile is used, as water can interfere with the reaction. The quality of the CAN is also important; use a freshly opened bottle if possible. Increasing the reaction time or slightly warming the reaction mixture may improve the yield for less reactive dienes.

  • Formation of Side Products: The stoichiometry of the reactants is crucial. An excess of the diene is used to favor the desired reaction. Inadequate purification can lead to the co-elution of side products. Careful column chromatography with a shallow gradient of the eluent system is recommended.

  • Reaction Not Initiating: Check the quality of the CAN. If the reaction does not start, a small crystal of iodine can sometimes be added as an initiator, although this should be done with caution.

By following these detailed notes and protocols, researchers can effectively utilize the radical cyclization of 4-hydroxycoumarins with conjugated dienes to synthesize a variety of dihydrofurocoumarin derivatives for further investigation in their research and drug discovery endeavors.

References

Application Notes and Protocols: Dihydrofurocoumarinone as a Key Intermediate in Furocoumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of furocoumarins, a significant class of organic compounds with diverse biological activities, utilizing dihydrofurocoumarinone as a pivotal intermediate. The protocols outlined below are based on established synthetic routes, offering a guide for the laboratory preparation of various furocoumarin derivatives, particularly angular furocoumarins like angelicin (B190584) and its substituted analogs.

Introduction

Furocoumarins are a class of naturally occurring compounds found in various plants. They are renowned for their photosensitizing properties and are utilized in photochemotherapy for skin disorders such as psoriasis and vitiligo. The core structure of furocoumarins consists of a furan (B31954) ring fused to a coumarin (B35378) (benzopyran-2-one) scaffold. The synthesis of substituted furocoumarins is of great interest in medicinal chemistry for the development of new therapeutic agents with enhanced efficacy and reduced side effects. Dihydrofurocoumarinones have emerged as versatile synthons in the preparation of these valuable compounds.

The general synthetic strategy involves the formation of a dihydrofurocoumarinone core, typically via a Fries rearrangement of a 7-acyloxycoumarin, followed by functionalization and subsequent aromatization of the dihydrofuranone ring to yield the desired furocoumarin.

Synthesis of Dihydrofurocoumarinone Intermediate

The primary route to obtaining the dihydrofurocoumarinone scaffold is the Fries rearrangement of 7-hydroxycoumarin chloroacetate. This reaction proceeds via an intramolecular acylation to form the tricyclic dihydrofuro[2,3-h]coumarin-9-one system.

Experimental Protocol: Synthesis of 4-Methyl-dihydrofuro[2,3-h]coumarin-9-one

This protocol describes the synthesis of a model dihydrofurocoumarinone intermediate.

Materials:

Procedure:

  • Acylation of 7-Hydroxy-4-methylcoumarin:

    • In a round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin (1.0 eq) in a suitable solvent like anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution.

    • Add a base, such as triethylamine (B128534) (1.5 eq), to scavenge the HCl produced.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 7-chloroacetoxy-4-methylcoumarin.

  • Fries Rearrangement:

    • To a stirred suspension of anhydrous AlCl₃ (3.0 eq) in nitrobenzene at room temperature, add a solution of 7-chloroacetoxy-4-methylcoumarin (1.0 eq) in nitrobenzene dropwise.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Cool the mixture to room temperature and pour it carefully onto a mixture of crushed ice and concentrated HCl.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methyl-dihydrofuro[2,3-h]coumarin-9-one.

Quantitative Data:

StepReactantProductTypical Yield
Acylation7-Hydroxy-4-methylcoumarin7-Chloroacetoxy-4-methylcoumarin>90%
Fries Rearrangement7-Chloroacetoxy-4-methylcoumarin4-Methyl-dihydrofuro[2,3-h]coumarin-9-one60-70%

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Transformation of Dihydrofurocoumarinone to Furocoumarins

The dihydrofurocoumarinone intermediate can be converted to various furocoumarin derivatives through several synthetic pathways. Two common methods are:

  • Reduction and Dehydration: Reduction of the ketone in the dihydrofuranone ring followed by dehydration yields the corresponding angelicin.

  • Synthesis of 6-Substituted Angelicins: This involves electrophilic substitution at the 6-position of the dihydrofurocoumarinone, followed by aromatization.

Experimental Protocol 1: Synthesis of 4-Methylangelicin via Reduction and Dehydration

Materials:

  • 4-Methyl-dihydrofuro[2,3-h]coumarin-9-one

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (MeOH)

  • p-Toluenesulfonic acid (p-TsOH) or other dehydrating agent

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction of the Carbonyl Group:

    • Dissolve 4-methyl-dihydrofuro[2,3-h]coumarin-9-one (1.0 eq) in methanol.

    • Cool the solution to 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.[1]

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude 9-hydroxy intermediate.

  • Dehydration to 4-Methylangelicin:

    • Dissolve the crude 9-hydroxy intermediate in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture using a Dean-Stark apparatus to remove water for 2-4 hours.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and water.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the residue by recrystallization or column chromatography to obtain 4-methylangelicin.

Quantitative Data:

StepStarting MaterialProductTypical Yield
Reduction4-Methyl-dihydrofuro[2,3-h]coumarin-9-one9-Hydroxy intermediate80-90%
Dehydration9-Hydroxy intermediate4-Methylangelicin70-85%
Experimental Protocol 2: Synthesis of 6-Amino-4-methylangelicin

This protocol outlines the synthesis of a 6-substituted angelicin derivative, which can serve as a precursor for further functionalization.

Materials:

Procedure:

  • Azo Coupling:

    • Dissolve 4-methyl-dihydrofuro[2,3-h]coumarin-9-one (1.0 eq) in a solution of sodium hydroxide.

    • Cool the solution to 0-5 °C.

    • Slowly add a freshly prepared solution of benzenediazonium chloride.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of a colored precipitate indicates the formation of the 6-phenylazo derivative.

    • Filter the precipitate, wash with cold water, and dry.

  • Reduction of the Azo Group:

    • Suspend the 6-phenylazo derivative in a mixture of ethanol and water.

    • Add sodium hydrosulfite (excess) portion-wise while stirring.

    • Heat the mixture to reflux for 1-2 hours until the color disappears.

    • Cool the reaction mixture and extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate to obtain crude 6-amino-4-methyldihydrofuro[2,3-h]coumarin-9-one.

  • Aromatization to 6-Amino-4-methylangelicin:

    • The conversion of the 6-amino dihydrofurocoumarinone to the final angelicin can be achieved by acylation of the enol form.

    • Dissolve the crude 6-amino-4-methyldihydrofuro[2,3-h]coumarin-9-one in a mixture of acetic anhydride and pyridine.

    • Heat the mixture to reflux for 1-2 hours.

    • Pour the cooled reaction mixture into ice water.

    • Collect the precipitate, wash with water, and purify by recrystallization to yield 6-acetylamino-4-methylangelicin. The acetyl group can be subsequently hydrolyzed if the free amine is desired.

Quantitative Data:

StepStarting MaterialProductTypical Yield
Azo Coupling4-Methyl-dihydrofuro[2,3-h]coumarin-9-one6-Phenylazo derivative75-85%
Reduction6-Phenylazo derivative6-Amino-4-methyldihydrofuro[2,3-h]coumarin-9-one60-70%
Aromatization6-Amino-4-methyldihydrofuro[2,3-h]coumarin-9-one6-Acetylamino-4-methylangelicin70-80%

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in these protocols.

Synthesis_of_Dihydrofurocoumarinone Start 7-Hydroxy-4-methylcoumarin Intermediate1 7-Chloroacetoxy-4-methylcoumarin Start->Intermediate1 Acylation Product 4-Methyl-dihydrofuro[2,3-h]coumarin-9-one Intermediate1->Product Intramolecular Cyclization Reagent1 Chloroacetyl chloride Reagent2 AlCl₃ (Fries Rearrangement) Furocoumarin_Synthesis_from_Dihydrofurocoumarinone cluster_path1 Pathway 1: Reduction & Dehydration cluster_path2 Pathway 2: 6-Substituted Angelicin Synthesis Start 4-Methyl-dihydrofuro[2,3-h]coumarin-9-one Intermediate1 9-Hydroxy-4-methyl- dihydrofuro[2,3-h]coumarin Start->Intermediate1 Reduction (NaBH₄) Intermediate2a 6-Phenylazo derivative Start->Intermediate2a Azo Coupling Product1 4-Methylangelicin Intermediate1->Product1 Dehydration Intermediate2b 6-Amino-4-methyl- dihydrofuro[2,3-h]coumarin-9-one Intermediate2a->Intermediate2b Reduction Product2 6-Amino-4-methylangelicin (via acylation/hydrolysis) Intermediate2b->Product2 Aromatization

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Octadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stereoselective synthesis of octadiene isomers. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of octadiene isomers, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Diastereoselectivity or Poor Regioselectivity

Q: My reaction is producing a mixture of octadiene isomers (e.g., 1,7-octadiene (B165261) vs. 1,6-octadiene (B1609464), or a mixture of cis/trans isomers). How can I improve the selectivity?

A: Achieving high selectivity is a common challenge in octadiene synthesis. The distribution of isomers is highly dependent on the catalytic system and reaction conditions. Here are several factors to consider for improving stereoselectivity and regioselectivity:

  • Catalyst and Ligand Choice: The selection of the metal catalyst and its coordinating ligands is paramount. In palladium-catalyzed reactions, such as the telomerization of butadiene, the ligand's steric and electronic properties play a crucial role in directing the reaction pathway.[1][2] For instance, in the synthesis of conjugated dienes, the combination of Pd(OAc)2 with a dppbz ligand has been shown to yield high E/Z selectivity.[3] It is advisable to screen a range of ligands to find the optimal one for your desired isomer.[4]

  • Reaction Temperature: Temperature can significantly influence the selectivity of the reaction. Lowering the reaction temperature, for example to -78°C, often enhances diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.[5] Conversely, higher temperatures can provide enough energy to overcome this small energy difference, leading to a loss of selectivity.[5]

  • Solvent Effects: The choice of solvent can have a profound effect on stereoselectivity.[5] Solvents can influence the conformation of the substrate-catalyst complex and the solvation of the transition states. For instance, in some cobalt-catalyzed hydroboration reactions of 1,3-dienes, diethyl ether was found to be the solvent of choice to minimize side reactions.[4]

  • Lewis Acid Catalysis: The use of Lewis acids can influence the stereoselectivity of certain reactions, such as the intramolecular Alder-ene reaction of 1,6-octadiene. While not always predictable, screening different Lewis acids is a worthwhile optimization step.[1]

Issue 2: Low Reaction Yield

Q: I am observing a low yield of my desired octadiene product. What are the potential causes and how can I improve it?

A: Low yields in octadiene synthesis can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions and purification losses.[1][5] Here is a systematic approach to troubleshooting low yields:

  • Catalyst Deactivation: Catalysts, particularly transition metal complexes, can be sensitive to air and moisture.[1] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., using a Schlenk line or a glovebox).[1] Catalyst deactivation can also occur through poisoning by impurities in the starting materials or coking, where carbonaceous deposits block active sites.[6][7]

  • Substrate Purity: Ensure that the starting materials, such as 1,6-octadiene or 1,3-butadiene (B125203), are of high purity. Impurities can interfere with the catalyst or lead to the formation of unwanted side products.[1]

  • Reaction Temperature and Time: The optimal temperature and reaction time are highly dependent on the specific reaction. For thermal cyclizations like the Alder-Ene reaction, high temperatures may be necessary.[1] However, excessively high temperatures or prolonged reaction times can lead to product decomposition.[1][5] Monitoring the reaction progress by techniques like GC or TLC is essential to determine the optimal reaction time.[5]

  • Reagent Stoichiometry: Carefully optimize the ratio of reactants. In some cases, using an excess of one reagent may be necessary to drive the reaction to completion.[5]

  • Purification Process: Yield loss can occur during workup and purification. Minimize transfers between flasks and ensure efficient extraction and chromatography techniques are employed.[8][9]

Issue 3: Formation of Undesired Byproducts

Q: My reaction is producing significant amounts of byproducts, such as oligomers or other isomers. How can I suppress these side reactions?

A: The formation of byproducts is a common issue, particularly in reactions involving dienes which are prone to polymerization and isomerization.

  • Oligomerization/Polymerization: This is a frequent side reaction, especially in metathesis-based cyclizations where intermolecular reactions compete with the desired intramolecular cyclization.[1] Running the reaction at high dilution can favor the intramolecular pathway.[1]

  • Double Bond Isomerization: The catalyst or reaction conditions can sometimes cause the migration of double bonds in the starting material or product, leading to a mixture of constitutional isomers.[1] Screening different catalysts may help identify one that is more selective for the desired reaction and less prone to promoting isomerization.[1]

  • Diels-Alder Byproducts: In the telomerization of butadiene, 4-vinylcyclohexene (B86511) can form as a Diels-Alder byproduct.[10] Optimizing the catalyst and reaction conditions can minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the stereoselective synthesis of octadiene isomers?

A1: The main synthetic routes include:

  • Palladium-Catalyzed Telomerization of 1,3-Butadiene: This is a highly atom-economical method for producing functionalized octadienes. The choice of palladium precursor and phosphine (B1218219) or carbene ligands is critical for controlling regioselectivity and stereoselectivity.[2][10][11]

  • Ring-Closing Metathesis (RCM) of 1,6-Octadiene: This method, often employing Grubbs or Hoveyda-Grubbs catalysts, is a powerful tool for forming cyclic olefins like cyclohexene (B86901) from 1,6-octadiene.[12][13]

  • Intramolecular Alder-Ene Reaction: This thermal or Lewis acid-catalyzed cyclization of 1,6-dienes can lead to the formation of five-membered rings with high stereocontrol.[1]

  • Nickel-Catalyzed Dimerization of 1,3-Butadiene: Similar to palladium catalysis, nickel complexes can be used to dimerize butadiene to form octadienes, with the ligand choice influencing the isomer distribution.[14]

Q2: How does the choice of ligand affect the outcome of a palladium-catalyzed octadiene synthesis?

A2: Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity.[2] The steric bulk and electronic properties of the ligand can:

  • Control Regioselectivity: Determine which position of the diene the nucleophile attacks, leading to linear or branched products.[2]

  • Influence Stereoselectivity: Affect the geometry of the resulting double bonds (E/Z isomerism).

  • Enhance Catalytic Activity and Stability: Certain ligands can lead to higher turnover numbers (TON) and turnover frequencies (TOF), making the reaction more efficient.[15]

Q3: What are the common causes of catalyst deactivation in these syntheses?

A3: Catalyst deactivation can be caused by several factors:

  • Poisoning: Impurities in the reactants or solvent (e.g., sulfur or lead compounds) can irreversibly bind to the active sites of the catalyst.[6][16]

  • Sintering: At high temperatures, catalyst particles can agglomerate, reducing the active surface area.[6][16]

  • Coking: The formation of carbonaceous deposits on the catalyst surface can block active sites.[6]

  • Oxidation: Some catalysts are sensitive to air and can be oxidized, rendering them inactive.[17]

Q4: Can you provide a general procedure for improving reaction yields?

A4: To improve yields, consider the following:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst loading to find the optimal conditions.[18]

  • Ensure Inert Atmosphere: For air- and moisture-sensitive reactions, use dry solvents and glassware, and perform the reaction under an inert gas like argon or nitrogen.[1][9]

  • Careful Workup and Purification: Minimize material loss during transfers, extractions, and chromatography. Use the minimum amount of solvent necessary for recrystallizations and washes.[8]

  • Monitor the Reaction: Use techniques like TLC or GC to track the consumption of starting materials and the formation of products to avoid premature quenching or decomposition due to prolonged reaction times.[18]

Data Presentation

Table 1: Effect of Ligands on Palladium-Catalyzed Telomerization of 1,3-Butadiene with Methanol (B129727)

LigandCatalyst PrecursorTemp (°C)Time (h)Conversion (%)Selectivity to 1-methoxy-2,7-octadiene (B8591526) (%)TONReference
PPh₃[Pd(dba)₂]5018>9997-[2]
Tris(o-methoxyphenyl)phosphine (TOMPP)Pd(acac)₂80<2>98-7800[15]
(Benzo)furylphosphines-Ambient-QuantitativeHigh95,000[19]

TON = Turnover Number

Table 2: Performance of Grubbs Catalysts in Ring-Closing Metathesis of 1,6-Octadiene

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Grubbs First Generation (G1)5Dichloromethane (B109758)252>95[12]
Grubbs Second Generation (G2)0.5Dichloromethane251>98[12]
Hoveyda-Grubbs Second Generation (HG2)-----[12]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Telomerization of 1,3-Butadiene with an Alcohol

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with the palladium precursor (e.g., Pd(acac)₂) and the desired phosphine ligand in the appropriate stoichiometric ratio.

  • Reaction Setup: Add the desired anhydrous alcohol to the Schlenk flask, followed by the addition of liquid 1,3-butadiene at a low temperature (e.g., -20 °C).

  • Reaction Execution: Seal the flask and stir the reaction mixture at the optimized temperature for the required duration.

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture, and remove the catalyst by filtration or extraction. The product can be purified by distillation or column chromatography.

Protocol 2: General Procedure for Ring-Closing Metathesis of 1,6-Octadiene

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve 1,6-octadiene in an anhydrous solvent (e.g., dichloromethane or toluene) in a Schlenk flask.

  • Catalyst Addition: Add the Grubbs catalyst (e.g., G1 or G2) to the solution.

  • Reaction Execution: Stir the reaction mixture at the specified temperature. The reaction is often driven by the evolution of ethylene (B1197577) gas.

  • Monitoring: Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, quench it by adding a reagent like ethyl vinyl ether. Remove the solvent under reduced pressure and purify the resulting cyclohexene product by column chromatography.[12]

Mandatory Visualization

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Parameter Optimization cluster_3 Analysis & Resolution start Low Yield or Poor Selectivity check_purity Verify Starting Material Purity start->check_purity check_inert Ensure Inert Atmosphere start->check_inert opt_catalyst Screen Catalysts & Ligands check_purity->opt_catalyst check_inert->opt_catalyst opt_temp Optimize Temperature opt_catalyst->opt_temp opt_solvent Vary Solvent opt_temp->opt_solvent opt_conc Adjust Concentration opt_solvent->opt_conc analyze Analyze Results (GC, NMR) opt_conc->analyze analyze->opt_catalyst Unsuccessful success Problem Resolved analyze->success Successful

Caption: Troubleshooting workflow for low yield or poor selectivity.

Catalyst_Selection_Logic cluster_0 Desired Transformation cluster_1 Reaction Type cluster_2 Catalyst System transformation Target Octadiene Synthesis telomerization Telomerization of Butadiene transformation->telomerization rcm Ring-Closing Metathesis transformation->rcm alder_ene Alder-Ene Cyclization transformation->alder_ene pd_catalyst Palladium Catalyst + Phosphine/Carbene Ligand telomerization->pd_catalyst grubbs_catalyst Grubbs or Hoveyda-Grubbs Catalyst rcm->grubbs_catalyst lewis_acid Lewis Acid or Thermal Conditions alder_ene->lewis_acid

References

Technical Support Center: Optimizing cis-2,6-Dimethyl-2,6-octadiene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of cis-2,6-Dimethyl-2,6-octadiene.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 2,6-Dimethyl-2,6-octadiene?

A1: The synthesis of 2,6-Dimethyl-2,6-octadiene isomers often involves transformations of other terpenes like geraniol (B1671447) or citronellal.[1][2] Common methods include acid-catalyzed cyclization/rearrangement reactions or olefination reactions like the Wittig reaction to control the double bond geometry. The specific choice of reagents and reaction conditions is crucial for achieving the desired cis-isomer.

Q2: How can I control the stereoselectivity to favor the this compound isomer?

A2: Controlling stereoselectivity is a primary challenge in diene synthesis.[3][4] For reactions like the Wittig olefination, the choice of phosphonium (B103445) ylide and reaction conditions can significantly influence the cis/trans ratio. Using unstabilized ylides in aprotic, polar solvents under salt-free conditions typically favors the Z (cis) isomer. Additionally, certain transition metal-catalyzed reactions can offer high stereoselectivity.[5]

Q3: What are the most effective methods for separating cis and trans isomers of 2,6-Dimethyl-2,6-octadiene?

A3: Separating geometric isomers often relies on subtle differences in their physical properties.[6][7]

  • Argentation Chromatography: This technique is highly effective as it utilizes the interaction between silver ions and the π-bonds of the double bonds. The less sterically hindered trans-isomer typically interacts more strongly, leading to a longer retention time.[6]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with C18 or specialized columns can separate isomers based on differences in their shape and hydrophobicity.[6]

  • Fractional Distillation: If the boiling points of the cis and trans isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.

Q4: Which analytical techniques are recommended for confirming product identity and purity?

A4: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomers and other impurities, while MS provides fragmentation patterns for structural confirmation. The base peak for this compound is typically at m/z 69.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the cis geometry. Distinct chemical shifts for the olefinic protons (around δ 5.2–5.4 ppm) and the methyl groups adjacent to the double bonds (around δ 1.6–1.8 ppm) can differentiate it from the trans-isomer.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

  • Question: My reaction is not proceeding as expected, resulting in a very low yield or no desired product. What are the potential causes?

  • Answer: This is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.[1][8]

    • Reagent Quality: The purity of starting materials, reagents, and catalysts is critical.[8] Reagents can degrade, and catalysts can be deactivated by impurities.

      • Solution: Use freshly purified or newly opened reagents. If using a catalyst, ensure it is stored under the appropriate inert conditions. Verify the concentration of any solutions, especially organometallic reagents.

    • Solvent Purity: The presence of impurities, particularly water or oxygen, can be detrimental, especially for moisture- and air-sensitive reactions.[8][9]

      • Solution: Use anhydrous solvents, which can be obtained from a solvent purification system or by distillation over a suitable drying agent. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can significantly impact yield.[1]

      • Solution: Ensure accurate temperature control with a calibrated thermometer and a stable heating/cooling bath. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC to determine the optimal reaction time and avoid decomposition from prolonged heating.[1] For heterogeneous reactions, ensure vigorous stirring.

Problem 2: Predominance of the trans Isomer

  • Question: My reaction yields the undesired trans-2,6-Dimethyl-2,6-octadiene as the major product. How can I increase the yield of the cis isomer?

  • Answer: The formation of the thermodynamically more stable trans isomer is often favored.[10] To favor the cis product, kinetic control is necessary.

    • Reaction Conditions: High temperatures can lead to isomerization of the cis product to the more stable trans isomer.

      • Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Isomerization can sometimes be catalyzed by acid; ensure the reaction medium and workup conditions are not overly acidic.[10]

    • Reagent Choice (for Wittig-type reactions): The nature of the ylide is paramount for stereoselectivity.

      • Solution: Employ non-stabilized ylides (e.g., from primary alkyl halides) and use a strong base (e.g., n-BuLi, NaNH₂) in an aprotic solvent like THF or ether to generate the ylide. The absence of lithium salts can further enhance cis selectivity.

Problem 3: Product Contamination and Purification Difficulties

  • Question: My crude product is highly impure, and I am losing a significant amount during purification. What can I do?

  • Answer: Product loss during purification is a frequent cause of low isolated yields.[8]

    • Side Reactions: The formation of side products can complicate purification.[11] Common side reactions include polymerization under acidic conditions or over-reaction if the reaction is not quenched in time.

      • Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed.[1] Adjust the pH of the reaction mixture if side reactions are acid or base-catalyzed.[11]

    • Column Chromatography Issues: The product may be unstable on silica (B1680970) gel, or co-elute with impurities.[8]

      • Solution: If the compound is acid-sensitive, consider deactivating the silica gel by adding a small amount of a base like triethylamine (B128534) to the eluent.[8] Alternatively, use a different stationary phase like alumina. Optimize the solvent system using TLC to achieve better separation before attempting a large-scale column.

    • Workup Losses: The product may have some solubility in the aqueous layer during extractions.

      • Solution: Minimize the number of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[8]

Quantitative Data Summary

Table 1: Typical Reaction Parameters and Expected Yields for a Wittig-type Synthesis

ParameterValueRationale
Reactants (4-methyl-3-pentenyl)triphenylphosphonium bromide, Acetone (B3395972)Common precursors for building the target diene structure.
Base n-Butyllithium (n-BuLi)Strong base to generate the non-stabilized ylide, favoring cis-alkene formation.
Solvent Tetrahydrofuran (THF), AnhydrousAprotic, polar solvent suitable for ylide formation and the Wittig reaction.[12]
Temperature -78 °C to Room TemperatureLow temperature for ylide generation to improve stability and selectivity, followed by warming.
Reaction Time 2 - 6 hoursMonitored by TLC to ensure completion without product degradation.
Expected Crude Yield 70 - 85%Based on typical yields for similar olefination reactions.
Expected cis:trans Ratio > 85:15Favorable ratio for non-stabilized ylides under salt-free conditions.

Table 2: Impact of Reaction Parameters on Yield and Selectivity

Parameter VariedObservationTroubleshooting Action
Presence of Water Drastically reduced yield due to quenching of the strong base (n-BuLi).Ensure all glassware is flame-dried and solvents are anhydrous.[1]
Higher Temperature Lower cis:trans ratio, potential for product decomposition.Maintain low temperatures during ylide formation and reaction.
Use of a Weaker Base Incomplete ylide formation, resulting in low conversion of starting material.Use a sufficiently strong base like n-BuLi or KHMDS.
Prolonged Reaction Time Increased formation of side products and potential for isomerization.Monitor reaction progress via TLC/GC and quench promptly upon completion.[11]

Experimental Protocols

Protocol: Synthesis of this compound via Wittig Reaction

This protocol describes a representative method for the synthesis. All operations should be performed in a well-ventilated fume hood under an inert atmosphere of nitrogen or argon.

1. Materials and Reagents:

  • (4-methyl-3-pentenyl)triphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous Acetone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Pentane (B18724)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

2. Reaction Setup:

  • Flame-dry a three-necked round-bottomed flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer.

  • Allow the flask to cool to room temperature under a stream of nitrogen.

3. Procedure:

  • Suspend (4-methyl-3-pentenyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The solution should turn a deep red/orange color, indicating the formation of the ylide.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous acetone (1.0 equivalent) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours.

4. Workup:

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add pentane.

  • Wash the organic layer sequentially with water and brine.

  • Back-extract the combined aqueous layers with pentane.

  • Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator at low temperature to avoid loss of the volatile product.

5. Purification:

  • The crude product will contain triphenylphosphine (B44618) oxide as a major byproduct.

  • Purify the crude oil by flash column chromatography on silica gel using pentane or hexane (B92381) as the eluent to separate the nonpolar product from the polar triphenylphosphine oxide.

  • Alternatively, for larger scales, purify by fractional distillation under reduced pressure.

Visualizations

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent & Glassware Preparation (Anhydrous) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup ylide_formation Ylide Formation (-78 °C) reaction_setup->ylide_formation wittig_reaction Wittig Reaction with Acetone ylide_formation->wittig_reaction warm_to_rt Warm to RT & Stir wittig_reaction->warm_to_rt quench Quench Reaction (aq. NH4Cl) warm_to_rt->quench extraction Extraction with Pentane quench->extraction drying Dry & Concentrate extraction->drying purification Purification (Chromatography/Distillation) drying->purification analysis Characterization (GC-MS, NMR) purification->analysis

Caption: Experimental workflow for the synthesis of this compound.

G start Low Yield or No Product reagents Check Reagent Quality (Purity, Age, Storage) start->reagents conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->conditions workup Review Workup & Purification start->workup reagent_sol Use fresh/purified reagents. Ensure anhydrous solvents. reagents->reagent_sol Issue Found conditions_sol Calibrate thermometer. Run under N2/Ar. Monitor by TLC/GC. conditions->conditions_sol Issue Found workup_sol Back-extract aqueous layers. Use deactivated silica or distill. workup->workup_sol Issue Found

Caption: Troubleshooting decision tree for diagnosing low product yield.

G cluster_main Main Reaction Pathways cluster_side Potential Side Reactions reactants Phosphonium Ylide + Acetone betaine_cis cis-Oxaphosphetane (Kinetic Intermediate) reactants->betaine_cis [2+2] Cycloaddition betaine_trans trans-Oxaphosphetane (Thermodynamic Intermediate) reactants->betaine_trans [2+2] Cycloaddition product_cis This compound (Desired Product) betaine_cis->product_cis Decomposition product_trans trans-2,6-Dimethyl-2,6-octadiene (Side Product) betaine_trans->product_trans Decomposition isomerization Isomerization product_cis->isomerization Heat or Acid isomerization->product_trans

Caption: Reaction pathway for Wittig synthesis showing formation of cis and trans isomers.

References

Technical Support Center: Purification of cis-2,6-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of cis-2,6-Dimethyl-2,6-octadiene. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenge in purifying this compound is the presence of its geometric isomer, trans-2,6-Dimethyl-2,6-octadiene. These isomers have very similar physical properties, including close boiling points, which makes their separation by standard distillation difficult. Other potential impurities may include constitutional isomers, unreacted starting materials from synthesis, and solvents.

Q2: Which purification methods are most effective for separating cis- and trans-2,6-Dimethyl-2,6-octadiene?

The most effective methods for separating cis- and trans- isomers of unsaturated hydrocarbons like 2,6-Dimethyl-2,6-octadiene are:

  • Argentation Chromatography: This is a highly effective technique that utilizes the interaction between the π-electrons of the double bonds and silver ions. Cis-isomers tend to interact more strongly with the silver ions than trans-isomers, allowing for their separation.[1][2] This can be performed as column chromatography or HPLC.

  • Preparative Gas Chromatography (GC): For small to medium scale purifications, preparative GC can offer high resolution to separate the isomers.

  • Fractional Distillation under Reduced Pressure: While challenging, the use of a high-efficiency distillation column under vacuum (to lower the boiling point and prevent thermal degradation) can enrich the fractions in one of the isomers.

Q3: What is argentation chromatography and how does it work for isomer separation?

Argentation chromatography is a form of liquid chromatography that uses a stationary phase, typically silica (B1680970) gel, impregnated with silver nitrate (B79036).[3] The separation is based on the reversible formation of charge-transfer complexes between the silver ions (Ag+) on the stationary phase and the π-electrons of the double bonds in the analyte.[1] The stability of these complexes is sensitive to the stereochemistry of the double bond. Generally, cis-alkenes form stronger complexes than trans-alkenes because the cis-configuration provides better accessibility for the silver ion to interact with the double bond. This results in the cis-isomer being retained more strongly on the column, allowing for its separation from the trans-isomer.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for this purification?

Yes, HPLC can be used for the purification of this compound. For separating geometric isomers, specialized columns that provide shape-based selectivity are recommended. Alternatively, HPLC with a silver nitrate-impregnated stationary phase (argentation HPLC) is a powerful option.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Solution
Poor separation of isomers Insufficient column efficiency (low number of theoretical plates).Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing).
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases. Aim for a slow, steady collection of distillate.
Unstable heat source.Use a temperature-controlled heating mantle and ensure the distillation flask is properly insulated.
Product decomposition or isomerization Distillation temperature is too high.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.
Low product recovery Significant hold-up in the distillation column.Use a column with a smaller diameter or less packing material for smaller scale purifications. After distillation, the column can be rinsed with a volatile solvent to recover the held-up material.
Argentation Column Chromatography
Issue Possible Cause Solution
No separation of isomers Improperly prepared stationary phase.Ensure the silver nitrate is evenly distributed on the silica gel and the stationary phase is properly activated (dried).[4]
Incorrect solvent system.Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a small amount of a slightly more polar solvent (e.g., toluene (B28343) or dichloromethane). Avoid polar protic solvents like methanol (B129727) or water as they can wash the silver nitrate off the column.[3]
Tailing of peaks Column overload.Reduce the amount of sample loaded onto the column.
Active sites on the silica gel.Deactivate the silica gel by adding a small percentage of a polar modifier to the eluent.
Low recovery of the cis-isomer The cis-isomer is too strongly retained on the column.Increase the polarity of the eluent system to facilitate the elution of the more strongly complexed cis-isomer.
Discoloration of the column (turning grey/black) Exposure of the silver nitrate to light.Protect the column from light by wrapping it in aluminum foil. Prepare the silver nitrate silica gel in a darkened room.[3]

Experimental Protocols

Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w)

Materials:

  • Silica gel (for column chromatography, 70-230 mesh)

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Oven

  • Rotary evaporator

Procedure:

  • Activate the silica gel by heating it in an oven at 120-130°C for at least 4 hours to remove any adsorbed water.

  • In a round-bottom flask, dissolve 10 g of silver nitrate in 20-30 mL of deionized water.

  • Add 90 g of the activated silica gel to the silver nitrate solution.

  • Mix the slurry thoroughly to ensure even coating of the silica gel.

  • Remove the water under reduced pressure using a rotary evaporator. The flask should be protected from light during this process.

  • Further dry the impregnated silica gel in a vacuum oven at 50-60°C for several hours until it is a free-flowing powder.

  • Store the prepared silver nitrate-impregnated silica gel in a dark, airtight container until use.

Purification by Argentation Column Chromatography

Materials:

  • Silver nitrate-impregnated silica gel (10% w/w)

  • Chromatography column

  • Hexane (B92381)

  • Toluene (or Dichloromethane)

  • Crude mixture of 2,6-Dimethyl-2,6-octadiene isomers

Procedure:

  • Column Packing: Prepare a slurry of the silver nitrate-impregnated silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the top of the stationary phase.

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of hexane. Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with 100% hexane. The trans-isomer, forming a weaker complex with the silver ions, will elute first.

    • Collect fractions and monitor the composition of each fraction using an appropriate analytical technique (e.g., GC-MS or TLC).

    • Once the trans-isomer has been eluted, gradually increase the polarity of the mobile phase to elute the more strongly bound cis-isomer. This can be achieved by adding increasing percentages of toluene or dichloromethane (B109758) to the hexane. For example, you can use a stepwise gradient of 1%, 2%, 5%, and 10% toluene in hexane.

  • Fraction Analysis and Pooling: Analyze the collected fractions to determine their isomeric purity. Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides a general comparison of the expected outcomes for different purification methods based on typical results for terpene isomer separations. The actual yields and purities will depend on the specific experimental conditions and the composition of the initial crude mixture.

Purification Method Expected Purity of cis-isomer Expected Yield of cis-isomer Notes
Fractional Distillation 60-80%Moderate to HighHighly dependent on column efficiency and the initial isomer ratio.
Preparative GC >98%Low to ModerateSuitable for high-purity, small-scale preparations.
Argentation Column Chromatography >95%Moderate to HighExcellent for selective separation of cis/trans isomers. Yield can be optimized by careful fraction collection and gradient elution.

Visualizations

experimental_workflow cluster_prep Stationary Phase Preparation cluster_purification Chromatographic Purification cluster_post Post-Purification prep1 Activate Silica Gel prep3 Impregnate Silica Gel prep1->prep3 prep2 Prepare AgNO3 Solution prep2->prep3 prep4 Dry Impregnated Silica prep3->prep4 pur1 Pack Column prep4->pur1 pur2 Load Crude Sample pur1->pur2 pur3 Elute with Hexane (trans-isomer) pur2->pur3 pur4 Elute with Hexane/Toluene Gradient (cis-isomer) pur3->pur4 pur5 Collect & Analyze Fractions pur4->pur5 post1 Pool Pure Fractions pur5->post1 post2 Solvent Evaporation post1->post2 post3 Pure this compound post2->post3

Caption: Workflow for the purification of this compound via argentation chromatography.

troubleshooting_logic cluster_distillation Fractional Distillation cluster_chromatography Argentation Chromatography start Poor Isomer Separation d1 Increase Column Efficiency start->d1 d2 Decrease Distillation Rate start->d2 d3 Use Reduced Pressure start->d3 c1 Optimize Solvent Gradient start->c1 c2 Check Stationary Phase Activity start->c2 c3 Reduce Sample Load start->c3

Caption: Troubleshooting logic for poor separation of cis/trans isomers.

References

Technical Support Center: Synthesis of cis-2,6-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-2,6-Dimethyl-2,6-octadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A prevalent method for synthesizing this compound is through the Wittig reaction.[1][2] This reaction involves the coupling of a phosphorus ylide with a ketone. Specifically, the synthesis can be approached by reacting 6-methyl-5-hepten-2-one (B42903) with a non-stabilized phosphorus ylide, such as isopropylidenetriphenylphosphorane. The use of non-stabilized ylides is crucial as they generally favor the formation of Z-alkenes (cis-isomers).[2]

Q2: My reaction is producing a mixture of cis and trans isomers. How can I improve the selectivity for the cis isomer?

A2: Achieving high cis (Z) selectivity in a Wittig reaction depends heavily on the ylide's stability and the reaction conditions.[2][3]

  • Ylide Choice : Use a non-stabilized ylide (e.g., one derived from a simple alkyl halide). These ylides react under kinetic control, favoring the formation of the cis-alkene.[3]

  • Solvent : Performing the reaction in aprotic, non-polar solvents like THF or diethyl ether is typical.

  • Salt Effects : The presence of lithium salts can sometimes decrease Z-selectivity. In such cases, using a "salt-free" ylide may be beneficial. Conversely, in some systems, the addition of salts like lithium iodide in DMF can enhance Z-isomer formation.[2]

  • Temperature : Running the reaction at low temperatures (e.g., -78 °C) is standard for controlling the addition of the ylide to the carbonyl.[3]

Q3: I am having difficulty removing the triphenylphosphine (B44618) oxide byproduct from my product. What are the best purification methods?

A3: Triphenylphosphine oxide (Ph₃P=O) is a notoriously difficult byproduct to remove due to its physical properties.[3][4] It is a high-boiling solid with solubility in many common organic solvents.[3]

  • Crystallization/Precipitation : If the desired alkene is a liquid or oil, the reaction mixture can be concentrated and triturated with a nonpolar solvent like hexane (B92381) or pentane (B18724). Triphenylphosphine oxide is poorly soluble in these solvents and may precipitate, allowing it to be filtered off.

  • Column Chromatography : This is a very effective method. Silica (B1680970) gel chromatography using a nonpolar eluent (e.g., hexane or a hexane/ethyl acetate (B1210297) gradient) can separate the nonpolar diene from the more polar triphenylphosphine oxide.

  • Alternative Reagents : Consider using the Horner-Wadsworth-Emmons (HWE) reaction. This variation uses a phosphonate (B1237965) ester, and the resulting phosphate (B84403) byproduct is water-soluble, making it easily removable by aqueous extraction.[3] However, the HWE reaction typically favors the formation of E-alkenes (trans-isomers).

Q4: My overall yield is very low. What are the potential causes?

A4: Low yields can stem from several steps in the synthesis process.

  • Incomplete Ylide Formation : The phosphorus ylide must be generated under strictly anhydrous conditions using a strong base like n-butyllithium.[1][5] Any moisture will quench the base and the ylide.[6] The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).[3]

  • Side Reactions with the Carbonyl : If the starting ketone is sterically hindered or can be easily enolized, the ylide may act as a base, leading to deprotonation instead of nucleophilic addition. This recovers the starting ketone after workup.[7]

  • Product Volatility : this compound is a volatile compound.[8] Significant product loss can occur during solvent removal under reduced pressure if not performed carefully (e.g., using a cold trap and avoiding excessive heating).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, assuming a Wittig reaction pathway.

Issue / Observation Potential Cause(s) Recommended Solution(s)
No product formation; starting material recovered 1. Failure to form the phosphorus ylide due to moisture or weak base.[5][6] 2. Ylide acting as a base and deprotonating the ketone.[7]1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use a freshly titrated strong base (e.g., n-BuLi). 2. Use a more reactive (less sterically hindered) ylide if possible, or consider alternative coupling reactions.
Low yield of alkene product 1. Inefficient reaction conditions. 2. Product loss during workup or purification due to volatility.[8]1. Optimize reaction time and temperature. Ensure stoichiometric amounts of reagents are correct. 2. Use gentle conditions for solvent removal (e.g., rotary evaporation with a cool water bath). Use a cold trap.
Product is a mixture of cis and trans isomers 1. The phosphorus ylide used has some stabilizing character. 2. Reaction conditions favor thermodynamic equilibrium (Schlosser conditions not intended).[2]1. Switch to a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium bromide). 2. Strictly adhere to kinetic control conditions: low temperature (-78 °C), aprotic solvent, and rapid workup.[3]
Presence of an alcohol byproduct The Grignard reagent used in a precursor step may have undergone reduction of the ketone instead of addition.[7]This is a side reaction of Grignard reagents, especially with sterically hindered ketones.[7] Consider using an organolithium reagent instead, which can be less prone to reduction.
Final product is contaminated with a white solid The solid is likely triphenylphosphine oxide.[3][4]See FAQ Q3 . Employ precipitation with a nonpolar solvent (hexane, pentane) or perform column chromatography for purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes a general procedure for the synthesis using isopropyltriphenylphosphonium (B8661593) bromide and 6-methyl-5-hepten-2-one.

1. Ylide Generation:

  • Add isopropyltriphenylphosphonium bromide (1.1 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂).

  • Add anhydrous tetrahydrofuran (B95107) (THF) to create a suspension.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq.) dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or red color.

  • Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.[3]

2. Reaction with Ketone:

  • Cool the ylide solution back down to -78 °C.

  • Add a solution of 6-methyl-5-hepten-2-one (1.0 eq.) in anhydrous THF dropwise.

  • Let the reaction stir at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.

3. Workup and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3x).

  • Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Filter the drying agent and carefully remove the solvent by rotary evaporation using a cool water bath.

  • To the resulting crude oil, add cold n-hexane to precipitate the triphenylphosphine oxide. Keep the mixture at 0-4 °C for several hours to maximize precipitation.

  • Filter off the solid triphenylphosphine oxide and wash it with more cold hexane.

  • Combine the filtrate and washings and concentrate carefully to yield the crude product.

  • Further purification can be achieved by fractional distillation or flash column chromatography on silica gel using hexane as the eluent.

Visualizations

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Product Formation & Workup cluster_3 Step 4: Purification A Isopropyltriphenylphosphonium Bromide B n-BuLi in THF -78°C to 0°C A->B Add Base C Isopropylidenetriphenylphosphorane (Ylide) B->C E Reaction at -78°C to RT C->E D 6-Methyl-5-hepten-2-one D->E Add Ketone F Oxaphosphetane Intermediate E->F G This compound + Ph₃P=O F->G Elimination H Aqueous Workup (NH₄Cl) G->H I Crude Product H->I J Precipitation / Chromatography I->J K Pure this compound J->K G cluster_0 Kinetic Pathway (Favored) cluster_1 Thermodynamic Pathway Ylide Non-Stabilized Ylide + Ketone TS_Z Early, 4-Centered Transition State (TSz) Ylide->TS_Z Fast, Irreversible TS_E Transition State (TSe) Ylide->TS_E Slow Ox_Z cis-Oxaphosphetane (Less Stable) TS_Z->Ox_Z Lower Ea Prod_Z cis-Alkene (Z-isomer) + Ph₃P=O Ox_Z->Prod_Z Syn-Elimination Ox_E trans-Oxaphosphetane (More Stable) TS_E->Ox_E Higher Ea Prod_E trans-Alkene (E-isomer) + Ph₃P=O Ox_E->Prod_E Syn-Elimination G Start Reaction Complete. Analyze Crude Product. CheckYield Is Yield Acceptable? Start->CheckYield CheckIsomers Is cis:trans Ratio Acceptable? CheckYield->CheckIsomers Yes TroubleshootYield Review Anhydrous Conditions Check Reagent Stoichiometry Optimize Temp/Time CheckYield->TroubleshootYield No CheckPurity Is Product Pure? CheckIsomers->CheckPurity Yes TroubleshootIsomers Confirm Ylide is Non-Stabilized Ensure Low Temp Reaction Check for Salt Effects CheckIsomers->TroubleshootIsomers No Success Synthesis Successful CheckPurity->Success Yes TroubleshootPurity Contaminant is Ph₃P=O? Improve Precipitation/Recrystallization Perform Column Chromatography CheckPurity->TroubleshootPurity No TroubleshootYield->CheckIsomers TroubleshootIsomers->CheckPurity

References

Overcoming challenges in the isolation of cis-2,6-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of cis-2,6-Dimethyl-2,6-octadiene. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this valuable monoterpene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in isolating pure this compound?

The primary challenges in isolating this compound stem from its chemical nature as a terpene with a specific stereochemistry. Key difficulties include:

  • Presence of Geometric Isomers: The most significant challenge is the presence of the trans-isomer (trans-2,6-Dimethyl-2,6-octadiene), which possesses very similar physicochemical properties, making separation difficult.[1][2]

  • Co-occurrence of Positional Isomers: Crude samples may also contain other dimethyl-octadiene isomers with the same molecular formula but different arrangements of double bonds and methyl groups, further complicating purification.

  • Isomerization: The cis-isomer is susceptible to isomerization to the more stable trans-isomer, especially when exposed to heat, light, or acidic conditions.[3]

  • Co-extraction of Other Terpenoids: Natural extracts will contain a complex mixture of other terpenes and terpenoids that need to be removed.[4][5]

Q2: What are the initial steps for isolating a crude fraction of 2,6-Dimethyl-2,6-octadiene from a natural source?

For isolating a crude fraction from essential oils, the following methods are commonly employed:

  • Steam Distillation: This is a widely used method for extracting volatile compounds like terpenes from plant material.[5]

  • Solvent Extraction: This method uses a nonpolar organic solvent, such as hexane, to extract the terpenes. This is often followed by a distillation step to remove the solvent.[5][6]

  • Fractional Distillation: After initial extraction, fractional distillation under reduced pressure can be used to separate the monoterpene fraction from less volatile sesquiterpenoids and other components.[7][8][9]

Q3: How can I prevent the isomerization of this compound during isolation and storage?

Preventing isomerization is critical for obtaining the desired cis-isomer. Here are some key recommendations:

  • Minimize Heat Exposure: Use the lowest possible temperatures during distillation and solvent evaporation. Vacuum distillation is highly recommended to lower the boiling point.

  • Protect from Light: Conduct experiments in a well-ventilated fume hood with the sash down to minimize light exposure. Store all fractions and the final product in amber vials or wrap containers in aluminum foil.[3]

  • Avoid Acidic Conditions: Ensure all glassware is clean and free of acidic residues. If acidic conditions are necessary for other steps, neutralize the sample as soon as possible.

  • Use of Antioxidants: Consider adding a small amount of a suitable antioxidant, such as butylated hydroxytoluene (BHT), to the crude extract and during storage to prevent oxidation, which can sometimes catalyze isomerization.[10][11]

  • Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can prevent oxidative degradation.

Troubleshooting Guides

Problem 1: Poor Separation of Cis and Trans Isomers by Fractional Distillation

Symptoms:

  • GC-MS or NMR analysis of distilled fractions shows a mixture of cis- and trans-isomers in all fractions.

  • The boiling point difference between the isomers is too small for effective separation with your distillation setup.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Column Efficiency - Use a longer fractionating column with a higher number of theoretical plates.- Ensure the column is well-insulated to maintain a proper temperature gradient.
Incorrect Reflux Ratio - Increase the reflux ratio to improve separation efficiency. A higher reflux ratio allows for more condensation and re-vaporization cycles, enhancing the separation of components with close boiling points.
Fluctuations in Heat or Vacuum - Use a stable heating source (e.g., a heating mantle with a controller) and a reliable vacuum pump with a pressure gauge to maintain consistent conditions.
Isomerization During Distillation - Lower the distillation temperature by using a higher vacuum.- Minimize the distillation time.
Problem 2: Co-elution of Isomers in Preparative Chromatography

Symptoms:

  • Collected fractions from preparative GC or HPLC are not pure and contain both cis- and trans-isomers.

Possible Causes and Solutions for Preparative HPLC:

Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase - For non-polar compounds like 2,6-Dimethyl-2,6-octadiene, a reverse-phase C18 column is a good starting point.[12][13]- If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.
Suboptimal Mobile Phase - Systematically vary the ratio of your mobile phase components (e.g., acetonitrile (B52724)/water or methanol/water).- Try a different organic modifier (e.g., switch from acetonitrile to methanol, or vice versa).- For highly non-polar compounds, normal-phase chromatography with a silica (B1680970) column and a non-polar mobile phase (e.g., hexane/ethyl acetate) might provide better separation.
Low Resolution - Decrease the flow rate to increase the number of theoretical plates.- Use a longer column or a column with a smaller particle size.

Possible Causes and Solutions for Preparative GC:

Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase - If using a non-polar column (e.g., DB-5), switch to a more polar column (e.g., a wax column like DB-WAX) to enhance separation based on differences in polarity.- For challenging separations, a chiral column with a cyclodextrin (B1172386) derivative stationary phase can be highly effective for resolving geometric isomers.[14]
Suboptimal Temperature Program - Optimize the temperature ramp. A slower temperature ramp can improve the resolution of closely eluting peaks.- Try an isothermal run at a temperature that provides the best separation.
Column Overloading - Reduce the injection volume to avoid peak broadening and tailing.

Data Presentation

Table 1: Physicochemical Properties of cis- and trans-2,6-Dimethyl-2,6-octadiene

PropertyThis compoundtrans-2,6-Dimethyl-2,6-octadiene
Molecular Formula C₁₀H₁₈C₁₀H₁₈
Molecular Weight 138.25 g/mol 138.25 g/mol
Boiling Point 173.7 °C (at 760 mmHg)[4]~167-169 °C (at 760 mmHg)
Density 0.775 g/cm³[4]Data not readily available
Refractive Index 1.4498[4]Data not readily available
Kovats Retention Index (non-polar column) 978.4, 1004[1]978.4[15]

Note: The boiling point for the trans-isomer is an estimate based on data for similar compounds and may vary. The Kovats indices are from different sources and experimental conditions may not be identical.

Experimental Protocols

Protocol 1: Preparative High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol provides a starting point for the separation of cis- and trans-2,6-Dimethyl-2,6-octadiene using reverse-phase HPLC.

1. Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)

  • Mobile Phase A: Acetonitrile (HPLC grade)

  • Mobile Phase B: Deionized Water (HPLC grade)

  • Sample: Crude fraction of 2,6-Dimethyl-2,6-octadiene dissolved in acetonitrile

2. Method:

  • Column Equilibration: Equilibrate the C18 column with a mobile phase of 80% acetonitrile and 20% water at a flow rate of 4.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject an appropriate volume of the dissolved sample onto the column.

  • Isocratic Elution: Elute the compounds with 80% acetonitrile / 20% water.

  • Detection: Monitor the elution profile at 210 nm. Terpenes have weak UV absorbance, so a low wavelength is necessary.

  • Fraction Collection: Collect fractions corresponding to the eluting peaks. The cis-isomer is expected to elute slightly earlier than the trans-isomer in many reverse-phase systems.

  • Analysis of Fractions: Analyze the collected fractions by GC-MS to determine the purity and identify the isomers.

  • Solvent Evaporation: Evaporate the solvent from the purified fractions under reduced pressure at a low temperature (<30°C).

3. Optimization:

  • If separation is incomplete, adjust the mobile phase composition (e.g., increase or decrease the percentage of acetonitrile).

  • A gradient elution from a lower to a higher concentration of acetonitrile may also improve separation.

Protocol 2: Preparative Gas Chromatography (GC) for Isomer Separation

This protocol outlines a general procedure for separating the isomers using preparative GC.

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a preparative-scale column and a fraction collector.

  • Polar capillary column (e.g., polyethylene (B3416737) glycol/wax-based stationary phase).

  • Carrier Gas: Helium or Hydrogen.

  • Sample: Crude fraction of 2,6-Dimethyl-2,6-octadiene.

2. Method:

  • Injector and Detector Temperatures: Set the injector temperature to 220°C and the detector temperature to 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 3°C/min to 180°C.

    • Final hold: Hold at 180°C for 10 minutes.

  • Injection: Inject a suitable volume of the sample.

  • Fraction Collection: Set the fraction collector to collect the peaks corresponding to the cis- and trans-isomers based on their retention times determined from analytical runs.

  • Analysis of Fractions: Confirm the purity of the collected fractions using analytical GC-MS.

Visualizations

Experimental_Workflow cluster_extraction Crude Extract Preparation cluster_purification Purification cluster_analysis Quality Control plant_material Plant Material extraction Steam Distillation or Solvent Extraction plant_material->extraction crude_extract Crude Essential Oil extraction->crude_extract frac_dist Fractional Distillation (Reduced Pressure) crude_extract->frac_dist terpene_fraction Monoterpene Fraction (Mixture of Isomers) frac_dist->terpene_fraction prep_chrom Preparative Chromatography (HPLC or GC) terpene_fraction->prep_chrom cis_isomer Pure cis-2,6-Dimethyl- 2,6-octadiene prep_chrom->cis_isomer trans_isomer trans-Isomer Fraction prep_chrom->trans_isomer gc_ms GC-MS Analysis cis_isomer->gc_ms nmr NMR Spectroscopy cis_isomer->nmr

Caption: Experimental workflow for the isolation of this compound.

Troubleshooting_Logic start Impure cis-Isomer Fraction check_isomers GC-MS shows presence of trans-isomer? start->check_isomers check_other_peaks Other unexpected peaks present? check_isomers->check_other_peaks No optimize_chrom Optimize Chromatography: - Change stationary/mobile phase - Adjust temperature/flow rate check_isomers->optimize_chrom Yes check_isomerization Prevent Isomerization: - Lower temperature - Protect from light - Use antioxidants check_other_peaks->check_isomerization No improve_dist Improve Fractional Distillation: - Higher efficiency column - Optimize reflux ratio check_other_peaks->improve_dist Yes pure_product Pure cis-Isomer optimize_chrom->pure_product check_isomerization->pure_product improve_dist->pure_product

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Improving the Efficiency of Oxidative Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxidative cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and improving the efficiency of these powerful synthetic transformations. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in oxidative cycloaddition reactions?

A1: Low yields in oxidative cycloaddition reactions can stem from several factors. These often include the purity of starting materials, the activity of the catalyst, suboptimal reaction conditions (e.g., temperature, concentration), and issues during the work-up and purification process. Inefficient oxidation or side reactions, such as the decomposition of reactants or products, can also significantly impact the overall yield.

Q2: How can I minimize the formation of side products in my reaction?

A2: Minimizing side products requires careful optimization of reaction parameters. Key strategies include:

  • Choice of Oxidant: The nature and stoichiometry of the oxidant are critical. Using a milder or more selective oxidant can prevent over-oxidation or undesired side reactions.

  • Reaction Conditions: Adjusting the temperature, reaction time, and solvent can favor the desired reaction pathway.

  • Purity of Reagents: Using highly pure starting materials and solvents can prevent the introduction of impurities that may catalyze side reactions.

  • Inert Atmosphere: For oxygen-sensitive reactions, ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidative degradation.

Q3: My reaction is not proceeding to completion. What should I do?

A3: If your reaction stalls, consider the following troubleshooting steps:

  • Catalyst Activity: Ensure your catalyst is active. If using a metal catalyst, it may need to be activated or a fresh batch may be required.

  • Reagent Stoichiometry: Re-evaluate the stoichiometry of your reactants and oxidant. An insufficient amount of the oxidant is a common reason for incomplete conversion.

  • Temperature and Time: Increasing the reaction temperature or extending the reaction time may be necessary to drive the reaction to completion. However, be mindful of potential product decomposition at higher temperatures.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence reaction rates. A solvent screen may be necessary to find the optimal medium.

Q4: How do I choose the right oxidant for my oxidative cycloaddition reaction?

A4: The choice of oxidant depends on the specific transformation and the sensitivity of the functional groups in your substrates. Common oxidants range from metal-based reagents to organic oxidants and, in some cases, molecular oxygen, especially in photocatalytic systems. It is often beneficial to perform a small-scale screen of different oxidants to identify the one that provides the best balance of reactivity and selectivity for your specific reaction.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows mainly unreacted starting materials.

  • The isolated yield of the desired product is significantly lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution(s)
Inactive Catalyst - Use a fresh batch of catalyst. - For metal catalysts, consider an activation step if applicable. - Ensure proper handling and storage of the catalyst to prevent deactivation.
Impure Reagents or Solvents - Purify starting materials (e.g., by recrystallization or chromatography). - Use dry, degassed solvents, especially for air- or moisture-sensitive reactions.
Suboptimal Reaction Temperature - Gradually increase the reaction temperature and monitor the progress. Be cautious of potential product degradation at elevated temperatures.
Incorrect Reagent Stoichiometry - Verify the molar ratios of all reactants, catalysts, and oxidants. - Consider a modest excess of one of the reactants or the oxidant to drive the reaction forward.
Insufficient Reaction Time - Monitor the reaction over a longer period to ensure it has reached completion.

Troubleshooting Workflow for Low Yields

low_yield_workflow start Low or No Product check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are reagents and solvents pure? check_catalyst->check_reagents Yes sol_catalyst Use fresh/activated catalyst. check_catalyst->sol_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes sol_reagents Purify starting materials. Use dry, degassed solvents. check_reagents->sol_reagents No check_workup Is the work-up procedure appropriate? check_conditions->check_workup Yes sol_conditions Optimize temperature, time, and concentration. check_conditions->sol_conditions No sol_workup Modify extraction and purification steps. check_workup->sol_workup No

Caption: A logical workflow for troubleshooting low-yield oxidative cycloaddition reactions.

Issue 2: Poor Regio- or Stereoselectivity

Symptoms:

  • Formation of multiple isomers (regioisomers or stereoisomers) is observed by NMR, LC-MS, or other analytical techniques.

  • Difficulty in isolating the desired isomer.

Possible Causes and Solutions:

Possible CauseRecommended Solution(s)
Steric and Electronic Effects - Modify the substituents on the starting materials to enhance the desired steric or electronic bias.
Catalyst Control - For catalytic reactions, screen different catalysts or ligands that can impart better stereochemical control. Chiral catalysts are often employed for asymmetric cycloadditions.
Solvent Polarity - The polarity of the solvent can influence the transition state and thus the selectivity. Experiment with a range of solvents with varying polarities.
Reaction Temperature - Lowering the reaction temperature can sometimes improve selectivity by favoring the transition state with the lowest activation energy.

Logical Relationship for Improving Selectivity

selectivity_improvement center Poor Selectivity substituents Modify Substrate Substituents center->substituents catalyst Screen Catalysts and Ligands center->catalyst solvent Vary Solvent Polarity center->solvent temperature Adjust Reaction Temperature center->temperature improved_selectivity Improved Selectivity substituents->improved_selectivity catalyst->improved_selectivity solvent->improved_selectivity temperature->improved_selectivity

Caption: Key experimental parameters to adjust for improving reaction selectivity.

Issue 3: Product Decomposition

Symptoms:

  • The desired product is observed initially by in-situ monitoring (e.g., TLC, LC-MS), but its concentration decreases over time.

  • Formation of unidentifiable baseline material or multiple degradation products.

Possible Causes and Solutions:

Possible CauseRecommended Solution(s)
Product Instability to Oxidant - Use a stoichiometric amount of the oxidant or a milder oxidant. - Quench the reaction as soon as the starting material is consumed to prevent over-oxidation of the product.
Thermal Instability - If the reaction is run at elevated temperatures, try lowering the temperature.
Sensitivity to Air or Moisture - Perform the reaction under an inert atmosphere. - Use dry solvents and reagents.
Inappropriate Work-up Conditions - Avoid strongly acidic or basic conditions during work-up if the product is sensitive. - Minimize the time the product is exposed to the work-up and purification conditions.[1][2]

Data Presentation

Table 1: Effect of Oxidant on the Yield of a Hypothetical Oxidative [4+2] Cycloaddition

EntryOxidant (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1DDQ (1.2)Toluene801265
2CAN (1.5)Acetonitrile25678
3O₂ (1 atm), PhotocatalystCH₂Cl₂252485
4m-CPBA (1.2)Dichloromethane0 to 25455
5Ag₂O (1.5)Dioxane100872

Table 2: Influence of Reaction Parameters on a Photocatalytic [3+2] Oxidative Cycloaddition

EntryPhotocatalystSolventLight SourceAdditiveYield (%)
1Ru(bpy)₃Cl₂CH₃CNBlue LEDNone60
2Eosin YDMFGreen LEDNone75
3Ru(bpy)₃Cl₂CH₃CNBlue LEDN-Bromosuccinimide88
4Ir(ppy)₃THFBlue LEDYb(OTf)₃82

Experimental Protocols

Protocol 1: General Procedure for a Visible-Light-Mediated Oxidative [3+2] Cycloaddition

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substrate 1 (e.g., an N-aryl tetrahydroisoquinoline)

  • Substrate 2 (e.g., an electron-deficient alkene)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%)

  • Oxidant (in some cases, air or O₂ is sufficient; in others, a co-oxidant may be needed)

  • Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vessel (e.g., a Schlenk tube or a vial with a septum)

  • Light source (e.g., a blue or green LED lamp)

  • Stir plate

Procedure:

  • To a clean, dry reaction vessel, add the photocatalyst and a magnetic stir bar.

  • Add Substrate 1 and Substrate 2 in the desired stoichiometric ratio (typically 1:1.2 to 1:1.5).

  • Add the anhydrous, degassed solvent via syringe.

  • If a solid co-oxidant is used, add it at this stage.

  • Seal the vessel and, if necessary, purge with an inert gas (e.g., argon or nitrogen) or oxygen, depending on the reaction requirements.

  • Place the reaction vessel on a stir plate at a set distance from the light source. Ensure the reaction is stirred vigorously.

  • Irradiate the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.

Protocol 2: General Work-up Procedure for Oxidative Cycloaddition Reactions

This procedure is a general guideline for quenching the reaction and removing common impurities.

  • Quenching: Cool the reaction mixture to room temperature. If a strong oxidant was used, it may be necessary to quench it. For example, a saturated aqueous solution of sodium thiosulfate (B1220275) can be used to quench excess halogen-based oxidants.

  • Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with:

    • Water (to remove water-soluble byproducts).

    • A mild aqueous base (e.g., saturated sodium bicarbonate solution) if the reaction was run under acidic conditions or to remove acidic byproducts.

    • A mild aqueous acid (e.g., dilute HCl) if the reaction was run under basic conditions or to remove basic byproducts.

    • Brine (saturated aqueous NaCl solution) to aid in the separation of the layers and remove residual water.[2]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by the most suitable method, such as column chromatography, recrystallization, or distillation.

General Work-up Workflow

workup_workflow start Reaction Mixture quench Quench Reaction (if necessary) start->quench extract Dilute with Organic Solvent & Perform Aqueous Washes quench->extract dry Dry Organic Layer extract->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify Crude Product filter_concentrate->purify final_product Pure Product purify->final_product

Caption: A standard workflow for the work-up and purification of oxidative cycloaddition products.

References

Identifying and minimizing byproducts in furocoumarin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for furocoumarin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, identify and minimize byproducts, and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the furocoumarin core?

A1: The most prevalent methods involve constructing the coumarin (B35378) ring system first, followed by the furan (B31954) ring, or vice versa. Key named reactions include the Pechmann condensation and the Perkin reaction for the coumarin portion. Subsequent steps then build the furan ring onto the coumarin scaffold.

Q2: I performed a Pechmann condensation to synthesize a coumarin intermediate and obtained a significant amount of an unexpected isomer. What is it likely to be?

A2: A common byproduct in the Pechmann condensation is a chromone (B188151) isomer, which forms via a competing reaction known as the Simonis chromone cyclization. While both reactions can be acid-catalyzed, the choice of catalyst and reaction conditions can favor one pathway over the other.

Q3: How can I minimize the formation of chromone byproducts during a Pechmann condensation?

A3: Minimizing chromone formation typically involves careful selection of the acid catalyst. Strong protic acids like sulfuric acid tend to favor the Pechmann condensation to yield coumarins. In contrast, dehydrating agents like phosphorus pentoxide (P₂O₅) are known to promote the Simonis reaction, leading to chromones.[1] Milder Lewis acids or heterogeneous catalysts can also be employed to improve selectivity.

Q4: My synthesis is aimed at producing a linear furocoumarin (psoralen type), but I am getting the angular isomer (angelicin type) as a byproduct. How can I control this regioselectivity?

A4: Regioselectivity is a common challenge and depends on the position of electrophilic attack on the phenolic precursor. To favor the formation of linear furocoumarins, it is often necessary to block the more reactive position on the benzene (B151609) ring that would lead to the angular isomer. This can be achieved through the use of blocking groups that can be removed in a later step. The Fries rearrangement is one method where regioselectivity can be influenced by reaction conditions like temperature.[2]

Q5: What are some general strategies for purifying furocoumarins from reaction byproducts?

A5: Purification of furocoumarins typically involves chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method. For separating isomers like coumarins and chromones, or linear and angular furocoumarins, Thin Layer Chromatography (TLC) can be used to develop an effective solvent system for preparative column chromatography.[3][4][5][6] Recrystallization from a suitable solvent system is also a powerful purification technique once a reasonable level of purity has been achieved.[7][8]

Troubleshooting Guide: Byproduct Identification and Minimization

This guide addresses specific issues you may encounter during furocoumarin synthesis.

Issue 1: Low Yield of Desired Coumarin Intermediate with a Major Byproduct Detected
  • Symptom: In a Pechmann condensation reaction (e.g., resorcinol (B1680541) with ethyl acetoacetate), you observe a significant amount of a byproduct with a similar mass to your target coumarin, but with different spectroscopic characteristics (NMR, IR) and a different Rf value on TLC.

  • Probable Cause: Formation of a chromone isomer via the Simonis chromone cyclization. This is especially likely if you used a strong dehydrating agent like phosphorus pentoxide as the catalyst.[1]

  • Troubleshooting Steps:

    • Confirm Byproduct Identity: Compare the spectroscopic data of your byproduct with literature data for the corresponding chromone.

    • Modify Catalytic System: Switch from dehydrating agents (like P₂O₅) to a strong protic acid such as concentrated sulfuric acid, or consider using a milder catalyst like a solid acid catalyst (e.g., Amberlyst-15) or certain Lewis acids (e.g., ZnCl₂, AlCl₃) which are reported to favor coumarin formation.[9][10]

    • Optimize Reaction Temperature: Lowering the reaction temperature may favor the thermodynamically controlled coumarin product over the kinetically favored chromone in some cases.

Issue 2: Formation of the Incorrect Furocoumarin Isomer (Angular vs. Linear)
  • Symptom: You are attempting to synthesize a linear furocoumarin (e.g., psoralen) from a 7-hydroxycoumarin precursor but are isolating the angular isomer (e.g., angelicin) or a mixture of both.

  • Probable Cause: Lack of regiocontrol during the addition of the furan ring precursor. The precursor has reacted at an alternative, reactive site on the coumarin ring.

  • Troubleshooting Steps:

    • Introduce a Blocking Group: To direct the cyclization to the desired position for a linear product, a removable blocking group can be introduced at the competing reactive site (e.g., the 8-position of the coumarin) prior to the furan ring synthesis.

    • Modify Reaction Conditions: The regioselectivity of reactions like the Fries rearrangement, which can be a key step in introducing a functional group for furan ring formation, can sometimes be influenced by temperature and solvent.[2] Experiment with different conditions to favor the desired isomer.

Data on Byproduct Formation

The following table summarizes qualitative and semi-quantitative data on byproduct formation in coumarin synthesis. Quantitative data directly comparing furocoumarin to byproduct yields under varied conditions is sparse in the literature, highlighting an area for further research.

ReactionDesired ProductKey Byproduct(s)Factors Favoring ByproductMinimization Strategy
Pechmann Condensation CoumarinChromoneUse of P₂O₅ or other strong dehydrating agents.[1]Use of H₂SO₄, solid acid catalysts, or specific Lewis acids.[9][10]
Perkin Reaction CoumarinMinimal chromane-based isomers[3]High temperatures can lead to various side products.Adjusting the molar ratio of anhydride (B1165640) to aldehyde.[3]
Furan Ring Formation Linear Furocoumarin (Psoralen)Angular Furocoumarin (Angelicin)Inherent reactivity of the coumarin precursor at multiple sites.Use of regioselective blocking groups.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation (Minimizing Chromone Formation)

This protocol is a standard laboratory procedure for synthesizing a key coumarin intermediate, optimized to favor the coumarin product.

Materials:

Procedure:

  • Carefully add concentrated sulfuric acid to a flask in an ice bath to cool it to below 10 °C.

  • In a separate beaker, mix resorcinol and ethyl acetoacetate.

  • Slowly add the resorcinol/ethyl acetoacetate mixture to the cold, stirred sulfuric acid, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 18-24 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[8][11]

  • Monitor the reaction and purity by Thin Layer Chromatography (TLC).[9]

Protocol 2: Purification of Furocoumarins by Column Chromatography

This is a general guideline for separating a furocoumarin product from less polar byproducts like chromones or isomeric impurities.

Procedure:

  • Develop a TLC Method: Use analytical TLC plates to find a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) that provides good separation between your desired furocoumarin and the byproducts. The furocoumarin, being more polar, should have a lower Rf value than a corresponding chromone.

  • Prepare the Column: Pack a glass column with silica gel using the chosen solvent system as the eluent.

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elute the Column: Run the solvent system through the column, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.

  • Combine and Concentrate: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified furocoumarin.[3][7]

Visualizations

Below are diagrams illustrating key workflows and relationships in furocoumarin synthesis.

Pechmann_vs_Simonis Reactants Phenol + β-Ketoester Pechmann_Catalyst H₂SO₄ (Protic Acid) Reactants->Pechmann_Catalyst Favors Simonis_Catalyst P₂O₅ (Dehydrating Agent) Reactants->Simonis_Catalyst Favors Coumarin Coumarin Product Pechmann_Catalyst->Coumarin Leads to Chromone Chromone Byproduct Simonis_Catalyst->Chromone Leads to

Caption: Catalyst influence on Pechmann vs. Simonis pathways.

Troubleshooting_Workflow Start Observe Byproduct in Pechmann Reaction Check_Catalyst Was P₂O₅ or a strong dehydrating agent used? Start->Check_Catalyst Switch_Catalyst Action: Replace catalyst with H₂SO₄ or solid acid Check_Catalyst->Switch_Catalyst Yes Analyze_Isomer Is the byproduct an undesired regioisomer? Check_Catalyst->Analyze_Isomer No Purify Purify via Chromatography Switch_Catalyst->Purify Use_Blocking_Group Action: Employ a regioselective blocking group strategy Analyze_Isomer->Use_Blocking_Group Yes Analyze_Isomer->Purify No Use_Blocking_Group->Purify

Caption: Troubleshooting logic for byproduct formation.

Importance of Purity for Biological Activity

The presence of byproducts such as chromones or incorrect furocoumarin isomers can have significant consequences for researchers in drug development. These impurities can lead to misleading results in biological assays for several reasons:

  • Confounding Biological Activity: Chromone derivatives themselves exhibit a range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[12][13] If present as an impurity in a furocoumarin sample, a chromone could produce a biological effect that is mistakenly attributed to the furocoumarin, or it could mask the true activity of the intended compound.

  • Toxicity: Some furocoumarins are known for their phototoxicity, an effect that is harnessed in therapies like PUVA.[14] However, the phototoxic profiles of byproducts may be different or unknown, potentially introducing unintended toxicity in cell-based or in vivo studies.

  • Altered Pharmacokinetics: Impurities can affect the solubility, absorption, and metabolism of the active compound, leading to unreliable pharmacokinetic data.

Therefore, ensuring the high purity of synthesized furocoumarins is critical for obtaining accurate and reproducible data in pharmacological and toxicological studies.

References

Technical Support Center: Preventing Cis-Trans Isomerization of 2,6-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the cis-trans isomerization of 2,6-Dimethyl-2,6-octadiene during experiments. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and stability data to ensure the isomeric purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is cis-trans isomerization and why is it a concern for 2,6-Dimethyl-2,6-octadiene?

A1: Cis-trans isomerism, also known as geometric isomerism, describes the different spatial arrangements of substituents around a double bond. Due to the restricted rotation around the carbon-carbon double bonds, 2,6-Dimethyl-2,6-octadiene can exist as different isomers (e.g., (2Z,6Z), (2E,6E), (2Z,6E), (2E,6Z)). Isomerization is the conversion of one isomer into another. This is a concern because different isomers can have distinct physical, chemical, and biological properties. Maintaining the specific isomeric form is often critical for the success of a synthesis, the biological activity of a molecule, and for regulatory approval in drug development.

Q2: What are the primary factors that can cause the isomerization of 2,6-Dimethyl-2,6-octadiene?

A2: The primary factors that can induce cis-trans isomerization of 2,6-Dimethyl-2,6-octadiene are:

  • Heat: Elevated temperatures provide the necessary activation energy for the rotation around the double bond to occur, leading to a mixture of isomers.

  • Light (UV radiation): Photochemical energy can also promote isomerization by exciting the molecule to a state where rotation around the double bond is more facile.

  • Catalysts: Trace amounts of acids, bases, or transition metals (e.g., cobalt, ruthenium) can significantly lower the activation energy for isomerization, accelerating the process even at room temperature.[1][2][3]

Q3: How can I minimize the risk of isomerization during storage?

A3: To minimize isomerization during storage, 2,6-Dimethyl-2,6-octadiene should be stored in a cool, dark place. The Safety Data Sheet (SDS) recommends storing it in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials and foodstuff containers. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can sometimes lead to byproducts that catalyze isomerization.

Q4: Are there any chemical additives I can use to prevent isomerization?

A4: Yes, certain chemical additives can inhibit isomerization.

  • Radical Inhibitors: For isomerization pathways involving radical intermediates, radical scavengers like Butylated Hydroxytoluene (BHT) can be effective. BHT is known to prevent free radical-mediated oxidation and can also inhibit unwanted polymerizations.

  • Isomerization Inhibitors: In specific contexts like olefin metathesis, 1,4-benzoquinones have been shown to prevent isomerization catalyzed by ruthenium complexes. The suitability and concentration of any additive must be carefully evaluated for your specific application to avoid interference with your desired reaction.

Troubleshooting Guide

Problem: I'm observing the formation of an unexpected isomer in my reaction mixture.

  • Question 1: Have you checked your starting material for isomeric purity?

    • Answer: Always analyze your starting material (e.g., by GC-MS or NMR) before use to confirm its isomeric purity. If it's already a mixture, you may need to purify it.

  • Question 2: What are your reaction conditions (temperature, light exposure)?

    • Answer: High reaction temperatures can induce thermal isomerization. If possible, run your reaction at a lower temperature. Protect your reaction from light by wrapping the flask in aluminum foil, especially if you are not intentionally running a photochemical reaction.

  • Question 3: Have you considered all potential sources of catalytic impurities?

    • Answer:

      • Reagents and Solvents: Use freshly purified solvents and high-purity reagents. Acidic or basic impurities in your reagents or solvents can catalyze isomerization.

      • Glassware: Ensure your glassware is scrupulously clean. Traces of acid, base, or metal catalysts from previous reactions can be a source of contamination.

      • Spatulas and Stir Bars: Avoid using metal spatulas that could introduce transition metal catalysts. Use PTFE-coated stir bars.

Problem: My product isomerizes during purification by column chromatography.

  • Question 1: What type of stationary phase are you using?

    • Answer: Standard silica (B1680970) gel is slightly acidic and can cause isomerization. Neutralize your silica gel by preparing a slurry with your eluent containing 1-2% triethylamine (B128534) or another non-nucleophilic base.

  • Question 2: How are you handling the fractions after elution?

    • Answer: Isomerization can still occur in the collected fractions if they contain acidic or basic residues from the column. Consider adding a small amount of a volatile, non-nucleophilic base (like triethylamine) to your collection flasks. Remove solvents under reduced pressure at low temperatures.

Problem: I suspect isomerization is occurring during the workup of my reaction.

  • Question 1: What quenching and extraction procedures are you using?

    • Answer: Avoid quenching your reaction with strong acids or bases. Use neutral or mildly basic aqueous solutions for washing (e.g., saturated sodium bicarbonate solution, followed by brine).

Quantitative Data on Diene Stability

ParameterConditionEstimated Value for a Conjugated DienePotential Impact on 2,6-Dimethyl-2,6-octadiene
Thermal Isomerization Rate High Temperature (e.g., > 100 °C)Increases significantly with temperatureAvoid prolonged heating. Use the lowest possible temperature for reactions and distillations.
Photochemical Isomerization UV Irradiation (e.g., 254 nm)Quantum yields can be significantProtect the compound from UV and strong visible light sources by using amber vials or wrapping glassware in foil.
Acid-Catalyzed Isomerization Presence of trace acid (e.g., p-TsOH)Rapid, even at room temperatureEnsure all reagents, solvents, and glassware are free from acidic impurities. Use purified, neutral solvents.
Base-Catalyzed Isomerization Presence of a strong base (e.g., alkoxide)Can be rapid, especially with heatingUse non-basic drying agents and avoid strongly basic conditions unless required by the reaction.

Experimental Protocols

Protocol 1: Purification of Solvents

To minimize catalytic isomerization, it is crucial to use anhydrous and deoxygenated solvents free from acidic or basic impurities.

Materials:

  • Solvent to be purified (e.g., THF, Dichloromethane, Hexanes)

  • Appropriate drying agent (e.g., Sodium/benzophenone for THF, CaH₂ for Dichloromethane and Hexanes)

  • Distillation apparatus

  • Schlenk line or glovebox for handling under inert atmosphere

Procedure:

  • Set up the distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Add the appropriate drying agent to the distillation flask.

  • Add the solvent to the distillation flask under an inert atmosphere.

  • Reflux the solvent under an inert atmosphere for at least one hour. For THF with sodium/benzophenone, reflux until a persistent deep blue or purple color is observed.

  • Distill the solvent directly into a clean, dry storage flask equipped with a Teflon stopcock and septum, under a positive pressure of inert gas.

  • Store the purified solvent over activated molecular sieves (3Å or 4Å) under an inert atmosphere.

Protocol 2: Setting Up an Inert Atmosphere for Reactions

To prevent both oxidation and potential acid-catalyzed isomerization from atmospheric CO₂, reactions involving 2,6-Dimethyl-2,6-octadiene should be performed under an inert atmosphere.

Materials:

  • Schlenk flask or three-necked round-bottom flask

  • Rubber septa

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Schlenk line or manifold

  • Needles and tubing

Procedure:

  • Assemble the reaction glassware (flask, condenser, etc.) and flame-dry all parts under vacuum or oven-dry and cool in a desiccator.

  • Attach the flask to the Schlenk line.

  • Evacuate the flask by opening the tap to the vacuum line.

  • Refill the flask with inert gas by switching the tap to the inert gas line.

  • Repeat the evacuate-refill cycle at least three times to ensure all atmospheric gases are removed.

  • Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored with an oil bubbler.

  • Add reagents and solvents via syringe through a rubber septum.

Protocol 3: Preparation and Use of a BHT Inhibitor Stock Solution

For reactions where radical-mediated isomerization is a concern, a stock solution of Butylated Hydroxytoluene (BHT) can be prepared.

Materials:

  • Butylated Hydroxytoluene (BHT)

  • Purified, inert solvent (e.g., Hexanes or Toluene)

  • Volumetric flask

  • Analytical balance

Procedure:

  • In a clean, dry volumetric flask, accurately weigh a desired amount of BHT.

  • Under an inert atmosphere, add the purified solvent to the volumetric flask to dissolve the BHT.

  • Dilute to the mark with the solvent to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Store the stock solution in a sealed, amber vial in a cool, dark place.

  • The required volume of the stock solution can be added to the reaction mixture to achieve the desired final concentration of the inhibitor. A typical starting concentration is 50-200 ppm, but the optimal concentration should be determined experimentally.

Visualizations

Isomerization_Mechanism Cis-Isomer Cis-Isomer Transition State Transition State Cis-Isomer->Transition State Energy Input (Heat, Light, Catalyst) Transition State->Cis-Isomer Rotation around C=C bond Trans-Isomer Trans-Isomer Transition State->Trans-Isomer Rotation around C=C bond Trans-Isomer->Transition State Energy Input

Caption: General mechanism of cis-trans isomerization.

Factors_Influencing_Isomerization cluster_factors Factors Promoting Isomerization cluster_prevention Preventative Measures Heat Heat Isomerization Isomerization Heat->Isomerization Light (UV) Light (UV) Light (UV)->Isomerization Catalysts Catalysts Catalysts->Isomerization Low Temperature Low Temperature Darkness / Amber Glass Darkness / Amber Glass High Purity Reagents High Purity Reagents Inert Atmosphere Inert Atmosphere Inhibitors (e.g., BHT) Inhibitors (e.g., BHT) Isomerization->Low Temperature Isomerization->Darkness / Amber Glass Isomerization->High Purity Reagents Isomerization->Inert Atmosphere Isomerization->Inhibitors (e.g., BHT)

Caption: Factors promoting and preventing isomerization.

Troubleshooting_Workflow Start Start Isomerization_Detected Isomerization Detected? Start->Isomerization_Detected Check_Starting_Material Check Starting Material Purity Isomerization_Detected->Check_Starting_Material Yes Problem_Solved Problem Solved Isomerization_Detected->Problem_Solved No Review_Reaction_Conditions Review Reaction Conditions (Temp, Light) Check_Starting_Material->Review_Reaction_Conditions Investigate_Catalysis Investigate Catalytic Sources (Solvents, Glassware) Review_Reaction_Conditions->Investigate_Catalysis Optimize_Purification Optimize Purification (Neutralize Silica) Investigate_Catalysis->Optimize_Purification Modify_Workup Modify Workup (Neutral Washes) Optimize_Purification->Modify_Workup Modify_Workup->Problem_Solved

Caption: A workflow for troubleshooting isomerization issues.

References

Technical Support Center: GC-MS Analysis of Volatile Terpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile terpenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inaccurate terpene quantification in GC-MS analysis?

A1: Inaccurate terpene quantification in GC-MS analysis often stems from several key factors:

  • Co-elution: Many terpenes are isomers with similar chemical structures and boiling points, which can lead to overlapping chromatographic peaks that are difficult to resolve and integrate accurately.[1]

  • Matrix Effects: Complex sample matrices, such as those from cannabis flowers or extracts, contain non-volatile components that can interfere with the analysis, causing signal suppression or enhancement.[1]

  • Analyte Loss: The high volatility of terpenes, particularly monoterpenes, can lead to their loss during sample preparation, storage, and handling.[1][2]

  • Thermal Degradation: Higher-boiling point terpenes can be susceptible to thermal degradation in the GC inlet, resulting in lower recovery and inaccurate quantification.[1]

  • Improper Calibration: Using an external standard without an internal standard may fail to correct for variations in sample injection volume and matrix effects.[1]

Q2: How can I resolve co-eluting terpene isomers?

A2: Resolving co-eluting terpene isomers is critical for accurate quantification. Several strategies can be employed:

  • Chromatographic Optimization: Adjust the GC oven temperature program, carrier gas flow rate, or select a GC column with a different stationary phase (e.g., a wax-based column instead of a DB-5MS) to improve separation.[1]

  • Mass Spectrometry Deconvolution: Utilize the mass spectrometer's ability to distinguish compounds based on their unique mass spectra. Using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes enhances selectivity by monitoring specific fragment ions for each terpene, allowing for quantification even with chromatographic overlap.[1]

  • Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples, GCxGC offers significantly enhanced separation power by using two columns with different stationary phases.[1]

Q3: What is the best sample introduction technique: Liquid Injection, Headspace (HS), or Solid-Phase Microextraction (SPME)?

A3: The choice of injection technique depends on the specific terpenes of interest and the sample matrix.

  • Headspace (HS and HS-SPME): These are favored "clean" techniques because they introduce only volatile and semi-volatile analytes into the GC system, leaving non-volatile matrix components behind in the vial.[1][2] This protects the instrument from contamination.[1] However, headspace methods may show poorer recovery for less volatile sesquiterpenes.[2][3]

  • Liquid Injection: This technique generally provides better recovery for less volatile sesquiterpenes.[2] Its main drawback is that it injects the entire sample extract, including non-volatile matrix components, which can contaminate the GC inlet and column over time.[2] When using liquid injection, incorporating an internal standard is crucial.[1]

Q4: Should I use an internal or external standard for calibration?

A4: For accurate quantification, the use of an internal standard (IS) is highly recommended.[1] An IS is a compound with similar chemical properties to the target analytes that is added at a known concentration to all samples, standards, and blanks. The IS helps correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise results.[1] N-tridecane is a commonly used internal standard for terpene analysis.[1][4]

Specific Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape

Poor peak shape, including tailing, fronting, or splitting, can compromise resolution and quantification. The issue often originates from the GC inlet, the column, or the method parameters.

cluster_diagnosis Initial Diagnosis cluster_physical Physical Issues cluster_chemical Chemical Issues Start Poor Peak Shape Observed IssueType Which peaks are affected? Start->IssueType PhysicalCause Cause: - Poor column installation - Contaminated inlet liner - System leak (septum) IssueType->PhysicalCause All Peaks ChemicalCause Cause: - Active sites in liner/column - Column/analyte polarity mismatch IssueType->ChemicalCause Some Peaks (often polar) PhysicalSolution Action: 1. Re-cut & reinstall column 2. Replace inlet liner 3. Check for leaks PhysicalCause->PhysicalSolution ChemicalSolution Action: 1. Use new deactivated liner 2. Trim 10-20cm from column inlet 3. Verify column choice ChemicalCause->ChemicalSolution

Initial diagnosis workflow for poor peak shape.

Q: Why are my peaks tailing?

A: Peak tailing occurs when the back half of the peak is wider than the front half. If all peaks are tailing, the cause is likely physical. If only some (often polar) peaks are tailing, the cause is likely chemical.[5]

  • Physical Causes: An improperly cut or installed column can create dead volume, and a contaminated inlet liner or system leaks can disrupt flow paths.[5]

  • Chemical Causes: Polar terpenes can interact with active sites on a contaminated liner or at the head of the column, causing secondary retention.[5]

Start Peak Tailing Check1 Are ALL peaks tailing? Start->Check1 Action_Physical Action (Physical): 1. Re-cut and reinstall column. 2. Check for leaks (septum). 3. Replace inlet liner. Check1->Action_Physical Yes Action_Chemical Action (Chemical): 1. Use a new deactivated liner. 2. Trim 10-20cm from column inlet. 3. Check column/analyte polarity match. Check1->Action_Chemical No (only some)

Troubleshooting workflow for peak tailing.

Q: Why are my peaks fronting?

A: Peak fronting, where the front of the peak is sloped, is often a sign of column overload or solvent mismatch.[5]

  • Column Overload: Too much sample has been injected for the column's capacity.

  • Solvent Mismatch: The solvent is significantly stronger or more polar than the initial mobile phase or stationary phase, causing the analyte band to spread.

Start Peak Fronting Check1 Is sample concentrated? Start->Check1 Action_Overload Action (Overload): 1. Reduce injection volume. 2. Dilute the sample. 3. Use a higher capacity column. Check1->Action_Overload Yes Action_Solvent Action (Solvent Mismatch): 1. Match sample solvent to   initial mobile phase polarity. 2. Lower initial oven temperature. Check1->Action_Solvent No

Troubleshooting workflow for peak fronting.
Issue 2: Poor Recovery and Sensitivity

Q: My recovery of volatile monoterpenes (e.g., pinene, myrcene) is low. What is the cause?

A: Low recovery of highly volatile monoterpenes is typically due to analyte loss during sample preparation and handling.[1][2] Because of their low boiling points, these compounds can easily evaporate.[2] To prevent this, keep samples and solvents chilled, and consider grinding solid samples while frozen or under liquid nitrogen to avoid heat generation.[1][2]

Q: My recovery of less-volatile sesquiterpenes (e.g., caryophyllene, bisabolol) is low. How can I improve this?

A: This issue is common when using headspace techniques, which may not efficiently volatilize higher-boiling point compounds.[2][3]

  • Switch to Liquid Injection: Liquid injection often shows better recovery for sesquiterpenes compared to headspace analysis.[2]

  • Optimize Inlet Temperature: Ensure the GC inlet temperature is high enough for efficient volatilization but not so high that it causes thermal degradation.[1]

  • Derivatization: For terpenoids with polar functional groups, derivatization can increase volatility and thermal stability, leading to improved peak shape and detection.[1]

Issue 3: High Baseline and Ghost Peaks

Q: My baseline is high and continuously rising during the run. What does this indicate?

A: A rising baseline, especially at higher temperatures, is a classic sign of column bleed.[6][7] This occurs when the column's stationary phase degrades and elutes.[7] Column bleed introduces background ions (commonly m/z 207 and 281 for siloxane phases) that can interfere with analysis.[8] Using low-bleed columns, ensuring high-purity carrier gas, and avoiding exceeding the column's maximum operating temperature can minimize this effect.[6][8]

Q: I am observing unexpected "ghost" peaks in my chromatograms. Where might they be coming from?

A: Ghost peaks can originate from several sources:

  • Septum Bleed: Volatile degradation products from the inlet septum can enter the column, often appearing as a series of evenly spaced peaks late in the run.[9] Regularly changing the septum can prevent this.[9]

  • Carryover: Residue from a previous, more concentrated sample can be injected with the current sample. Proper rinsing of the autosampler syringe is critical.

  • Contaminated Solvents or Gas: Impurities in the solvents or carrier gas can appear as peaks in the chromatogram.

Experimental Protocols

Protocol 1: Solvent Extraction with Liquid Injection

This protocol is suitable for a broad range of terpenes, including less volatile sesquiterpenes.

  • Sample Preparation: Weigh approximately 0.5 g of homogenized sample into a centrifuge tube.[3] To prevent the loss of volatile terpenes, it is recommended to freeze the sample before grinding.[1]

  • Internal Standard Addition: Add a known volume of an internal standard solution (e.g., 100 µg/mL n-tridecane in ethyl acetate).[1]

  • Extraction: Add an appropriate volume of extraction solvent (e.g., 10-30 mL of ethyl acetate).[1] Ethyl acetate (B1210297) has been shown to provide good recovery for a wide range of terpenes.[1][10]

  • Mixing: Vortex or sonicate the sample for a set period (e.g., 30 minutes) to ensure thorough extraction.[1]

  • Separation: Centrifuge the sample to pellet the solid material.

  • Filtration: Filter the supernatant through a 0.2 µm syringe filter into a GC vial.

  • GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the filtered extract into the GC-MS system.

cluster_prep Sample Preparation cluster_extract Extraction & Cleanup Weigh 1. Weigh Homogenized Sample (Frozen) Add_IS 2. Add Internal Standard (IS) Weigh->Add_IS Add_Solvent 3. Add Extraction Solvent Add_IS->Add_Solvent Mix 4. Vortex / Sonicate Add_Solvent->Mix Centrifuge 5. Centrifuge Mix->Centrifuge Filter 6. Filter Supernatant into GC Vial Centrifuge->Filter Inject 7. Inject into GC-MS Filter->Inject

Workflow for solvent extraction and liquid injection.
Protocol 2: Static Headspace (HS) GC-MS

This protocol is ideal for analyzing volatile terpenes while minimizing matrix interference.[1]

  • Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 10-50 mg) into a headspace vial.[11]

  • Vial Sealing: Immediately cap and crimp the vial to prevent the loss of volatile compounds.

  • HS-GC-MS Analysis: Place the vial in the headspace autosampler.

  • Incubation: The sample is incubated at a specific temperature (e.g., 140-150°C) for a set time (e.g., 30 minutes) to allow the terpenes to partition into the headspace gas phase.[1][11]

  • Injection: An aliquot of the headspace gas is then automatically injected into the GC-MS for analysis.

Quantitative Data Summary

The following table summarizes typical method validation parameters for the GC-MS analysis of terpenes, providing a benchmark for method development.

Parameterα-Pineneβ-MyrceneLimoneneLinaloolβ-Caryophylleneα-Humulene
Linearity (r²) >0.99>0.99>0.99>0.99>0.99>0.99
LOD (µg/mL) 0.250.250.250.250.250.25
LOQ (µg/mL) 0.750.750.750.750.750.75
Recovery (%) 95.0-105.795.0-105.795.0-105.795.0-105.795.0-105.795.0-105.7
Repeatability (%RSD) 0.32-8.470.32-8.470.32-8.470.32-8.470.32-8.470.32-8.47
Data compiled from a validated GC/MS method for major cannabis terpenes.[4]

References

Technical Support Center: Enhancing Chromatographic Resolution of Terpene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to enhance the resolution of terpene isomers in chromatography.

Frequently Asked Questions (FAQs)

Q1: Why do my terpene isomers consistently co-elute during chromatographic analysis?

A1: Terpene isomers often exhibit very similar physicochemical properties, such as boiling points and polarities. This structural similarity leads to comparable interactions with the stationary phase of the chromatography column, resulting in incomplete separation and co-elution.[1] Key contributing factors include suboptimal column selection, an unoptimized temperature program, or inappropriate injection parameters.[1]

Q2: How can I improve the separation of co-eluting terpene isomers?

A2: To enhance the resolution of co-eluting terpene isomers, a multi-faceted approach is often necessary. Key strategies include:

  • Method Optimization: Fine-tuning the GC oven temperature program, adjusting the carrier gas flow rate, and optimizing injection parameters can significantly impact separation.[1]

  • Column Selection: Employing a GC column with a different stationary phase chemistry can alter the selectivity for your target isomers. For enantiomeric isomers, a chiral stationary phase is often required.[2][3]

  • Column Dimensions: Using a longer column or one with a smaller internal diameter can increase the number of theoretical plates, thereby improving separation efficiency. A thicker film can enhance the retention of volatile compounds but may necessitate higher elution temperatures.[1]

Q3: What are the common causes of poor peak shape (tailing, fronting, splitting) in terpene analysis?

A3: Poor peak shape can significantly compromise resolution and quantification accuracy. Common causes include:

  • Peak Tailing: This can be caused by active sites in the inlet liner, column contamination, or a mismatch between the polarity of the analytes and the stationary phase.[4]

  • Peak Fronting: This is most often a result of column overload, where too much sample is introduced for the column to handle effectively.[4]

  • Split Peaks: This issue can arise from improper column installation, a non-uniform flow path, or condensation of the sample in the injector.[4]

Q4: How can I prevent the loss of volatile monoterpenes during sample preparation and analysis?

A4: Monoterpenes are highly volatile and susceptible to loss. To mitigate this:

  • Sample Handling: Keep samples and solvents chilled, and store samples frozen. Minimize exposure to light and moisture before analysis.[5] Grinding samples under liquid nitrogen can prevent heat-induced volatilization.[5]

  • Injection Technique: Utilize headspace sampling techniques like Solid Phase Microextraction (SPME) to selectively capture volatile and semi-volatile terpenes.[5]

Q5: Some of my terpenes appear to be degrading during analysis. How can I address this?

A5: Thermal degradation can occur, especially for less volatile sesquiterpenes, in a hot GC inlet.[1] To prevent this:

  • Inlet Optimization: Use a deactivated inlet liner to minimize active sites that can catalyze degradation.[1]

  • Injection Temperature: Lower the GC inlet temperature to the minimum required for efficient volatilization without causing degradation.[6]

  • Injection Technique: Consider using a cool on-column injection technique where the sample is heated rapidly only after being introduced to the column.[7]

Troubleshooting Guides

Guide 1: Resolving Co-eluting Terpene Isomers

This guide provides a systematic workflow for troubleshooting and resolving co-eluting terpene isomers.

G start Start: Co-eluting Peaks Observed method_opt Method Optimization start->method_opt temp_prog Optimize Temperature Program (Slower ramp rate, lower initial temp.) method_opt->temp_prog flow_rate Adjust Carrier Gas Flow Rate method_opt->flow_rate injection_param Modify Injection Parameters method_opt->injection_param column_sel Column Selection achiral_column Try Different Achiral Stationary Phase (e.g., Wax-based, higher phenyl %) column_sel->achiral_column chiral_column Are isomers enantiomers? Use Chiral Stationary Phase (e.g., cyclodextrin-based) column_sel->chiral_column check_resolution Resolution Improved? temp_prog->check_resolution flow_rate->check_resolution injection_param->check_resolution check_resolution->column_sel No end_resolved End: Resolution Achieved check_resolution->end_resolved Yes achiral_column->end_resolved end_unresolved End: Further Investigation Needed achiral_column->end_unresolved chiral_column->end_resolved chiral_column->end_unresolved

Caption: Troubleshooting workflow for co-eluting terpene isomers.

Guide 2: Diagnosing and Correcting Poor Peak Shape

This guide presents a logical workflow to identify the cause of poor peak shape and implement corrective actions.

G start Start: Poor Peak Shape Observed peak_shape What is the peak shape? start->peak_shape tailing Tailing peak_shape->tailing Tailing fronting Fronting peak_shape->fronting Fronting splitting Splitting peak_shape->splitting Splitting all_tailing Are ALL peaks tailing? tailing->all_tailing overload Column Overload: - Reduce injection volume - Dilute the sample - Use a column with higher capacity fronting->overload installation_issue Installation/Injection Issue: - Check column installation depth - For splitless, lower initial oven temp - Use a single solvent for dilution - Use a liner with glass wool splitting->installation_issue physical_issue Physical Issue: - Re-cut and reinstall column - Check for leaks (septum) - Replace inlet liner all_tailing->physical_issue Yes chemical_issue Chemical Activity: - Use new deactivated liner - Trim 10-20cm from column inlet - Check column/analyte polarity match all_tailing->chemical_issue No end_resolved End: Peak Shape Improved physical_issue->end_resolved chemical_issue->end_resolved overload->end_resolved installation_issue->end_resolved

Caption: Troubleshooting workflow for poor peak shape.

Data Presentation

Table 1: Recommended GC Columns for Terpene Isomer Separation

Stationary Phase TypeKey CharacteristicsRecommended ForExample Commercial Name
5% Phenyl-MethylpolysiloxaneNon-polar, general-purposeGeneral terpene profilingDB-5MS, HP-5MS
Mid-to-High Phenyl contentIntermediate polarityEnhanced separation of aromatic terpenesDB-17, DB-35MS
Wax-based (Polyethylene Glycol)PolarSeparation of more polar terpenes and terpenoidsDB-WAX, Carbowax
Chiral (Cyclodextrin-based)EnantioselectiveSeparation of chiral isomers (e.g., (+)/(-)-α-pinene, (+)/(-)-limonene)Rt-βDEXsm, Chirasil-Dex

Table 2: Example GC Oven Temperature Programs for Improved Resolution

ParameterProgram A: General ScreeningProgram B: Enhanced Resolution of VolatilesProgram C: Resolving Sesquiterpenes
Initial Temperature 60 °C40 °C (hold 2 min)80 °C
Ramp 1 10 °C/min to 180 °C3 °C/min to 150 °C5 °C/min to 200 °C
Ramp 2 20 °C/min to 280 °C15 °C/min to 250 °C10 °C/min to 300 °C
Final Hold 5 min at 280 °C5 min at 250 °C10 min at 300 °C
Primary Application Rapid analysis of a broad range of terpenes.Improved separation of early-eluting monoterpene isomers.Better resolution of later-eluting, higher-boiling point sesquiterpene isomers.

Experimental Protocols

Protocol 1: Optimization of GC Oven Temperature Program
  • Initial Step: Begin with your current temperature program or a standard scouting gradient (e.g., 10 °C/min ramp).[8]

  • Reduce Initial Temperature: Lower the initial oven temperature to 10-20 °C below the solvent's boiling point for splitless injection.[1] This can improve the focusing of early eluting peaks.

  • Slow the Ramp Rate: Decrease the temperature ramp rate (e.g., from 10 °C/min to 3-5 °C/min) across the elution range of the target isomers. This increases the time isomers spend interacting with the stationary phase, enhancing separation.

  • Introduce Isothermal Holds: Incorporate short isothermal holds (1-2 minutes) at temperatures where critical pairs of isomers elute.[1]

  • Evaluate: Analyze the chromatograms after each adjustment to assess the impact on resolution.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Terpenes
  • Sample Preparation: Place a precisely weighed amount of homogenized sample (e.g., 0.2 g of dried plant material) into a headspace vial.

  • Matrix Modification (for less volatile terpenes): To improve the recovery of sesquiterpenes, add a carrier solvent like water and a salt (e.g., NaCl) to the vial.[5][9] This increases the vapor pressure of the analytes.

  • Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow the terpenes to partition into the headspace.

  • Extraction: Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 10-20 minutes) to adsorb the terpenes.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet, where the adsorbed terpenes are desorbed for analysis.

Protocol 3: Chiral GC-MS Analysis of Terpene Enantiomers
  • Column Selection: Install a chiral GC column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm).[10][11]

  • Sample Preparation: Prepare a liquid extraction of the sample using a suitable solvent (e.g., hexane (B92381) or ethanol).[12][13]

  • GC-MS Conditions:

    • Injector: Use a split/splitless injector at a temperature appropriate for the solvent and analytes (e.g., 250 °C).

    • Carrier Gas: Use helium at a constant flow rate.

    • Oven Program: A slow temperature ramp is crucial for chiral separations. An example program: 50 °C (hold 1 min), ramp at 2 °C/min to 200 °C (hold 5 min).

    • MS Detector: Operate in full scan mode to identify enantiomers and in Selected Ion Monitoring (SIM) mode for accurate quantification.

  • Data Analysis: Identify enantiomers based on their retention times and mass spectra. Quantify each enantiomer using a calibration curve prepared from certified reference standards.

References

Validation & Comparative

A Comparative Analysis of cis- and trans-2,6-Dimethyl-2,6-octadiene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and characterization of the geometric isomers of 2,6-Dimethyl-2,6-octadiene.

The geometric isomers of 2,6-Dimethyl-2,6-octadiene, arising from the restricted rotation around the double bonds, exhibit distinct physical and chemical properties. This guide provides a comparative overview of the cis ((Z)-2,6-dimethylocta-2,6-diene) and trans ((E)-2,6-dimethylocta-2,6-diene) isomers, offering valuable insights for their application in research and development. These monoterpenoids are found in the essential oils of various plants, including tea tree (Camellia sinensis), magnolia (Magnolia sieboldii), and ginger (Zingiber officinale).[1]

Physicochemical Properties: A Tale of Two Isomers

The spatial arrangement of the methyl groups relative to the carbon-carbon double bonds significantly influences the physical properties of the cis and trans isomers. While comprehensive experimental data for the trans isomer is limited, we can infer its properties based on the established principles of cis-trans isomerism and the available data for the cis isomer.

Generally, trans isomers tend to pack more efficiently in the solid state due to their higher symmetry, leading to higher melting points and lower solubility in inert solvents compared to their cis counterparts. Conversely, cis isomers often exhibit slightly higher boiling points due to weak dipole-dipole interactions arising from a net molecular dipole moment. For nonpolar molecules like 2,6-Dimethyl-2,6-octadiene, this difference in boiling point is expected to be minimal.

Table 1: Comparison of Physicochemical Properties

Propertycis-2,6-Dimethyl-2,6-octadienetrans-2,6-Dimethyl-2,6-octadiene
Molecular Formula C₁₀H₁₈C₁₀H₁₈
Molecular Weight 138.25 g/mol 138.25 g/mol
CAS Number 2492-22-0[2]2609-23-6[3]
Boiling Point 56 °C (at 14 Torr)Not available (expected to be slightly lower than the cis-isomer)
Density 0.7911 g/cm³ (at 25 °C)Not available (expected to be slightly lower than the cis-isomer)
Melting Point Not availableNot available (expected to be higher than the cis-isomer)

Experimental Protocols

Synthesis of cis- and trans-2,6-Dimethyl-2,6-octadiene

Conceptual Synthesis Workflow:

start Starting Materials (e.g., smaller aldehydes/ketones) wittig Wittig Reaction (or related olefination) start->wittig isomers Mixture of cis and trans isomers wittig->isomers separation Chromatographic Separation (e.g., HPLC, GC) isomers->separation cis cis-Isomer separation->cis trans trans-Isomer separation->trans

Figure 1. A generalized workflow for the synthesis and separation of cis and trans isomers.

The Wittig reaction, for instance, can be tuned to yield predominantly cis or trans alkenes by carefully selecting the type of ylide and reaction conditions. Stabilized ylides tend to favor the formation of the trans isomer, while non-stabilized ylides generally yield the cis isomer. Subsequent purification by fractional distillation or preparative gas chromatography is necessary to isolate the desired isomer.

Characterization and Differentiation of Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of cis and trans isomers based on the differing chemical shifts and coupling constants of the protons and carbons near the double bonds.

¹H NMR: The chemical shifts of the vinylic protons and the protons of the methyl groups attached to the double bonds are expected to differ between the two isomers. In the cis isomer, the substituents are on the same side of the double bond, which can lead to through-space interactions that affect their chemical shifts compared to the trans isomer where they are on opposite sides.

¹³C NMR: The chemical shifts of the vinylic carbons and the methyl carbons will also be distinct for each isomer, providing another layer of confirmation.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Compare the obtained data with reference spectra or predicted values to confirm the stereochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for separating and identifying the cis and trans isomers, especially in a mixture. The isomers will exhibit different retention times on a given GC column due to their different boiling points and interactions with the stationary phase. The mass spectra, however, are expected to be very similar as they are structural isomers and will likely produce similar fragmentation patterns upon electron ionization.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the isomer or isomer mixture in a volatile solvent such as hexane (B92381) or dichloromethane.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

  • MS Detection: As the separated isomers elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is recorded.

  • Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times. The mass spectra can be used to confirm the molecular weight and fragmentation pattern, aiding in the identification.

Logical Flow for Isomer Differentiation:

sample Sample containing 2,6-Dimethyl-2,6-octadiene isomers gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr retention Different Retention Times gcms->retention mass_spec Similar Mass Spectra gcms->mass_spec chem_shift Distinct Chemical Shifts and Coupling Constants nmr->chem_shift cis_id Identification of cis-isomer retention->cis_id trans_id Identification of trans-isomer retention->trans_id chem_shift->cis_id chem_shift->trans_id

Figure 2. A flowchart illustrating the analytical approach to differentiate the isomers.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific studies in publicly accessible literature detailing the biological activities or the involvement in signaling pathways of either the cis or trans isomers of 2,6-Dimethyl-2,6-octadiene. As these compounds are components of essential oils, it is plausible that they contribute to the overall biological effects of these oils, which are known to possess antimicrobial and anti-inflammatory properties. However, further research is required to elucidate the specific roles and mechanisms of action of each isomer. This represents a promising area for future investigation for researchers in drug discovery and development.

References

Reactivity of Cis-2,6-Dimethyl-2,6-octadiene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of conjugated dienes is paramount for the rational design of synthetic pathways and the development of novel molecular entities. This guide provides an objective comparison of the reactivity of cis-2,6-Dimethyl-2,6-octadiene with other common conjugated dienes, supported by established principles and representative experimental data.

This compound, a substituted acyclic diene, exhibits distinct reactivity patterns in cornerstone reactions such as the Diels-Alder cycloaddition and electrophilic additions. Its structural features, namely the presence of alkyl substituents and the stereochemistry of its double bonds, play a crucial role in governing its reaction rates and product distributions when compared to simpler dienes like 1,3-butadiene (B125203) and isoprene (B109036).

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is profoundly influenced by the electronic and steric properties of the diene. The reactivity of the diene is enhanced by the presence of electron-donating groups (EDGs), which raise the energy of its highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap with an electron-deficient dienophile.[1]

This compound possesses four alkyl substituents on its diene system. These alkyl groups act as electron-donating groups, increasing the electron density of the diene and making it more nucleophilic.[1] Consequently, this compound is expected to be more reactive in Diels-Alder reactions compared to unsubstituted 1,3-butadiene. The addition of a single methyl group to butadiene can increase the reaction rate by a factor of 3 to over 100, depending on the dienophile.[1] Therefore, the presence of four methyl groups in this compound suggests a significantly enhanced reactivity.

However, steric factors must also be considered. For a Diels-Alder reaction to occur, the diene must adopt an s-cis conformation.[1] While the substituents at the C2 and C6 positions of this compound can potentially introduce steric hindrance, the acyclic nature of the molecule allows for rotation around the central single bond to achieve the necessary conformation. In some cases, bulky substituents at the C2 and C3 positions can even accelerate the reaction by destabilizing the s-trans conformation, thereby favoring the reactive s-cis conformer.[2]

Comparative Reactivity in Diels-Alder Reactions
DieneRelative Rate (k_rel)
1,3-Butadiene1
Isoprene (2-Methyl-1,3-butadiene)3
trans-1,3-Pentadiene1.5
2,3-Dimethyl-1,3-butadiene5.5

Data extrapolated from relative reactivity principles.[1]

Based on these trends, it is reasonable to predict that this compound would exhibit a reactivity significantly greater than that of 1,3-butadiene and isoprene due to the cumulative electron-donating effect of its four methyl groups.

Electrophilic Addition Reactions

Conjugated dienes undergo electrophilic addition to yield two main products: the 1,2-adduct and the 1,4-adduct.[3][4] The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The distribution of these products is often dependent on the reaction conditions, with the 1,2-adduct typically being the kinetic product (formed faster, favored at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable, favored at higher temperatures).[5]

In the case of this compound, the initial protonation of one of the double bonds will lead to the formation of a tertiary allylic carbocation. This is a highly stabilized intermediate due to both the resonance delocalization of the positive charge and the electron-donating inductive effect of the alkyl substituents.

Compared to the electrophilic addition to 1,3-butadiene, which forms a secondary allylic carbocation, the reaction with this compound is expected to proceed more readily due to the formation of a more stable carbocation intermediate.

Product Distribution in Electrophilic Addition

The regioselectivity of the electrophilic addition to unsymmetrical dienes is governed by the stability of the resulting carbocation. For this compound, protonation at C2 would lead to a more stable tertiary carbocation at C3, which is also allylic. Nucleophilic attack at C3 would give the 1,2-addition product, while attack at C5 (after resonance) would yield the 1,4-addition product.

The following table illustrates the typical product distribution for the addition of HBr to 1,3-butadiene under different temperature conditions.

Reaction Conditions1,2-Adduct (%)1,4-Adduct (%)
-80 °C (Kinetic Control)8020
40 °C (Thermodynamic Control)2080

Data for the addition of HBr to 1,3-butadiene.[5]

For this compound, the greater stability of the tertiary allylic carbocation would likely influence the product ratios. The kinetic product would still be the 1,2-adduct, resulting from the nucleophile attacking the more substituted carbon of the initial resonance contributor. The thermodynamic product, the 1,4-adduct, would likely be a highly substituted and therefore stable alkene.

Experimental Protocols

General Procedure for a Diels-Alder Reaction

This protocol describes a general procedure for the reaction of a conjugated diene with a dienophile, which can be adapted for this compound.

Materials:

  • Conjugated diene (e.g., this compound)

  • Dienophile (e.g., maleic anhydride)

  • Solvent (e.g., toluene (B28343) or xylene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the dienophile (1.0 eq) in the chosen solvent.

  • Add the conjugated diene (1.1 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product crystallizes, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

General Procedure for Electrophilic Addition of HBr

This protocol outlines a general method for the electrophilic addition of HBr to a conjugated diene.

Materials:

  • Conjugated diene (e.g., this compound)

  • HBr (in acetic acid or as a gas)

  • Inert solvent (e.g., dichloromethane (B109758) or pentane)

  • Reaction flask

  • Stirring apparatus

  • Drying tube

Procedure:

  • Dissolve the conjugated diene (1.0 eq) in an inert solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., -78 °C for kinetic control or room temperature for thermodynamic control).

  • Slowly add a solution of HBr (1.0 eq) to the stirred solution of the diene.

  • Maintain the reaction at the chosen temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product mixture.

  • Analyze the product ratio using GC or ¹H NMR spectroscopy.

  • Purify the products by column chromatography if necessary.

Visualizing Reaction Pathways

Diels_Alder_Workflow Diels-Alder Reaction Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Diene This compound Mixing Mixing and Heating Diene->Mixing Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Mixing Solvent Solvent (e.g., Toluene) Solvent->Mixing Heat Heat (Reflux) Heat->Mixing Monitoring Reaction Monitoring (TLC/GC) Mixing->Monitoring Workup Workup and Purification Monitoring->Workup Product Diels-Alder Adduct Workup->Product

Caption: Workflow for a typical Diels-Alder reaction.

Electrophilic_Addition_Pathway Electrophilic Addition of HBr Diene This compound Carbocation Resonance-Stabilized Tertiary Allylic Carbocation Diene->Carbocation + H+ HBr HBr HBr->Carbocation Product_12 1,2-Addition Product (Kinetic) Carbocation->Product_12 + Br- (Low Temp) Product_14 1,4-Addition Product (Thermodynamic) Carbocation->Product_14 + Br- (High Temp)

Caption: Pathway for electrophilic addition of HBr.

References

A Comparative Guide to Alternative Furocoumarin Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furocoumarins, a class of heterocyclic compounds renowned for their significant biological activities, are crucial scaffolds in medicinal chemistry and drug development.[1][2] Their applications range from anticancer and antiviral agents to treatments for skin disorders like vitiligo and psoriasis.[1][3][4] Traditionally, the synthesis of these molecules has relied on classic reactions that often require harsh conditions, multiple steps, and may result in modest yields. This guide provides an objective comparison of modern, alternative synthetic methodologies against conventional approaches, supported by experimental data and detailed protocols.

Conventional Synthesis: A Baseline for Comparison

Classical methods for synthesizing the coumarin (B35378) core, which is subsequently modified to form furocoumarins, primarily include the Pechmann condensation and the Perkin reaction.

  • Pechmann Condensation: This method involves the acid-catalyzed reaction of a phenol (B47542) with a β-keto ester.[5][6][7] While effective for activated phenols, the reaction often requires harsh conditions, such as high temperatures and strong acids like sulfuric acid, for less reactive substrates.[6]

  • Perkin Reaction: This reaction produces α,β-unsaturated aromatic acids (cinnamic acid derivatives) from an aromatic aldehyde and an acid anhydride, which can then be cyclized to form a coumarin.[8][9] It serves as a foundational method for creating the coumarin nucleus.[9]

A common conventional route to furocoumarins involves a two-step procedure: Williamson ether synthesis between a 4-hydroxycoumarin (B602359) and an α-halo ketone, followed by intramolecular cyclization.[1] This approach, while economical, suffers from being a multi-step process.[1]

Alternative Synthetic Methodologies

In recent years, a variety of alternative methods have emerged, focusing on improving efficiency, yield, and sustainability. These "green" approaches often offer reduced reaction times and simpler work-up procedures.

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, offering significant reductions in reaction times and often leading to improved yields and selectivity.[10][11] This technique is particularly attractive for its energy efficiency and ability to be performed under solvent-free conditions, reducing environmental impact.[10][12]

Data Summary: Microwave-Assisted Pechmann Condensation

Phenol DerivativeCatalystPower (W)Time (s)Yield (%)Reference
Resorcinol (B1680541)Fly Ash3009098
PhenolFly Ash30012092
p-CresolFly Ash30018090
GuaiacolFly Ash30024088

Experimental Protocol: Microwave-Assisted Synthesis of 7-Hydroxy-4-methylcoumarin

  • A mixture of resorcinol (10 mmol), ethyl acetoacetate (B1235776) (10 mmol), and fly ash (20 mol %) is placed in a microwave-safe vessel.

  • The mixture is subjected to microwave irradiation at 300W for 90 seconds.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Water is added, and the mixture is stirred for two minutes.

  • The resulting precipitate is filtered off and recrystallized from methanol (B129727) to afford the pure product.

Workflow for Microwave-Assisted Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix Reactants (Phenol, β-ketoester) Catalyst Add Catalyst (e.g., Fly Ash) Reactants->Catalyst MWI Microwave Irradiation (e.g., 300W, 90-240s) Catalyst->MWI Cool Cool to RT MWI->Cool Add_H2O Add Water & Stir Cool->Add_H2O Filter Filter Precipitate Add_H2O->Filter Recrystallize Recrystallize (e.g., Methanol) Filter->Recrystallize Product Pure Furocoumarin Recrystallize->Product

Caption: General workflow for microwave-assisted furocoumarin synthesis.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials.[1] This approach is prized for its high atom economy, procedural simplicity, and its ability to rapidly generate libraries of complex molecules from simple starting materials.[13][14]

Data Summary: Lewis Acid-Mediated Multicomponent Synthesis of Furo[3,2-c]coumarins

ArylglyoxalNucleophileCatalystTime (h)Yield (%)Reference
PhenylglyoxalAllyltrimethylsilane (B147118)FeCl₃1285[13]
4-ChlorophenylglyoxalAllyltrimethylsilaneFeCl₃1282[13]
PhenylglyoxalAllyltrimethylsilaneZnCl₂1278[13]
PhenylglyoxalAcetoneZn(OTf)₂2475[15]

Experimental Protocol: FeCl₃-Mediated Multicomponent Synthesis [13]

  • To a solution of 4-hydroxycoumarin (0.5 mmol) and arylglyoxal monohydrate (0.6 mmol) in toluene (B28343) (3 mL), add allyltrimethylsilane (0.75 mmol).

  • Add FeCl₃ (0.05 mmol) to the mixture.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to yield the desired furo[3,2-c]coumarin.

Logical Pathway for Multicomponent Furocoumarin Synthesis

G R1 4-Hydroxycoumarin Reaction One-Pot Reaction (Catalyst, Solvent, Heat) R1->Reaction R2 Arylglyoxal R2->Reaction R3 Nucleophile (e.g., Allyltrimethylsilane) R3->Reaction Bond1 C-C Bond Formation Reaction->Bond1 Bond2 C-C Bond Formation Reaction->Bond2 Bond3 C-O Bond Formation Reaction->Bond3 Product Furo[3,2-c]coumarin Bond1->Product Bond2->Product Bond3->Product

Caption: Key bond formations in a one-pot multicomponent reaction.

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative that is often more environmentally benign.[16] These catalysts can provide high levels of stereoselectivity, which is crucial in the synthesis of chiral drug molecules.[17] For furocoumarin synthesis, organocatalysts like imidazole (B134444) can be used in green solvents such as water.[18]

Data Summary: Imidazole-Catalyzed Synthesis of Dihydrofuro[3,2-c]coumarins in Water

Aldehyde2-Bromoacetophenone (B140003)Time (h)Yield (%)Reference
Benzaldehyde2-Bromoacetophenone598[18]
4-Chlorobenzaldehyde2-Bromoacetophenone595[18]
4-Nitrobenzaldehyde2-Bromoacetophenone496[18]
2-Naphthaldehyde2-Bromoacetophenone685[18]

Experimental Protocol: Imidazole-Catalyzed Synthesis in Water [18]

  • A mixture of 4-hydroxycoumarin (1.0 mmol), an aldehyde (1.0 mmol), a 2-bromoacetophenone (1.0 mmol), and imidazole (1.0 mmol) is prepared in water (3-5 mL).

  • The reaction mixture is stirred at 65 °C.

  • The progress of the reaction is monitored by TLC.

  • After completion (typically 4-6 hours), the mixture is cooled.

  • The solid product is collected by filtration, washed with water, and dried to afford the pure dihydrofuro[3,2-c]coumarin.

Proposed Mechanism for Organocatalytic Synthesis

G cluster_cycle Catalytic Cycle A 4-Hydroxycoumarin + Aldehyde B Knoevenagel Adduct A->B Imidazole D Michael Addition B->D C Imidazolium Ylide (from Bromoacetophenone) C->D E Intramolecular Cyclization D->E F Product + Catalyst Regeneration E->F Product_out Dihydrofuro- [3,2-c]coumarin F->Product_out Start Reactants Start->A

Caption: Simplified catalytic cycle for imidazole-mediated synthesis.

Comparative Summary

MethodKey AdvantagesCommon ConditionsTypical YieldsLimitations
Pechmann Condensation Simple starting materials, well-established.[5]Strong acid (H₂SO₄), high temp.[6]Good to highHarsh conditions, limited substrate scope.[6]
Microwave-Assisted Drastically reduced reaction times, high yields, green approach.[10][19]Solvent-free or minimal solvent, low power.Very high (often >90%)Requires specialized microwave equipment.
Multicomponent (MCR) High atom economy, operational simplicity, rapid diversity generation.[1][13]Lewis acid or base catalyst, moderate temp.[13][15]Moderate to good (70-90%)Optimization can be complex.
Organocatalysis Metal-free, environmentally benign (e.g., water solvent), high stereoselectivity.[17][18]Mild conditions (e.g., 65 °C in water).[18]Excellent (often >90%)Catalyst loading can sometimes be high.

Conclusion

While conventional methods like the Pechmann condensation remain valuable, modern alternatives offer significant advantages for the synthesis of furocoumarins. Microwave-assisted synthesis provides remarkable speed and efficiency, making it ideal for rapid lead optimization. Multicomponent reactions excel in generating molecular diversity from simple precursors in a single, atom-economical step. Finally, organocatalysis presents a green, metal-free approach capable of producing complex structures with high stereocontrol. The choice of method will ultimately depend on the specific target molecule, desired scale, and the importance of factors such as reaction time, yield, and environmental impact. For drug development professionals, these alternative methodologies provide a powerful and flexible toolkit for accessing novel furocoumarin derivatives with enhanced therapeutic potential.

References

A Comparative Guide to the Validation of cis-2,6-Dimethyl-2,6-octadiene in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific volatile compounds within the complex matrix of essential oils is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of cis-2,6-Dimethyl-2,6-octadiene, a monoterpenoid found in various essential oils. We will delve into the performance of key analytical techniques, provide detailed experimental protocols, and compare the identification of this compound with relevant alternatives.

Data Presentation: A Comparative Analysis of Analytical Techniques

Table 1: Performance Characteristics of GC-MS for Terpene Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)0.25 µg/mL[1]
Limit of Quantification (LOQ)0.75 µg/mL[1]
Linearity (r²)> 0.99[1]
Accuracy (% Recovery)87.35%–116.61%[2]
Precision (%RSD)0.32% - 8.47%[1]

Table 2: Performance Characteristics of Quantitative NMR (qNMR) for Terpene Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)0.1 mg[3]
Limit of Quantification (LOQ)2.5 mg[3]
Linearity (r²)> 0.99[4]
Accuracy (% Recovery)Satisfactory[3]
Precision (%RSD)< 1%[3]

Table 3: Performance Characteristics of GC-FID for Terpene Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)0.3 µg/mL[5][6]
Limit of Quantification (LOQ)1.0 µg/mL[5][6]
Linearity (r²)> 0.99[5][6]
Accuracy (% Recovery)89% - 111%[5][6]
Precision (%RSD)< 10%[5][6]

Comparison with Alternatives

A crucial aspect of validating the identification of this compound is to differentiate it from its isomers and other structurally related compounds that may be present in the essential oil.

trans-2,6-Dimethyl-2,6-octadiene: The primary alternative for comparison is the trans isomer. While sharing the same mass spectrum fragmentation pattern, their retention times in a gas chromatogram will differ. Confirmation of the cis configuration can be definitively achieved using NMR spectroscopy, where the chemical shifts of the olefinic protons and adjacent methyl groups will be distinct for each isomer.[7]

Other Terpenes: Essential oils are complex mixtures. Therefore, the analytical method must be able to resolve this compound from other common terpenes such as limonene, myrcene, and pinene, which may have similar volatilities and mass spectral features. The use of retention indices in GC-MS and the unique chemical shifts in NMR are essential for unambiguous identification.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. The following are representative protocols for the analysis of this compound in essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile compounds in essential oils.

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., ethyl acetate (B1210297) or hexane) to a concentration within the linear range of the instrument. Add an internal standard (e.g., n-tridecane) for quantification.

  • GC-MS Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp at 3°C/min to 240°C, and hold for 5 minutes.

    • Injection Volume: 1 µL in split mode (e.g., 50:1).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify this compound by comparing its mass spectrum and retention index with a reference standard or a validated library (e.g., NIST). The mass spectrum of this compound is characterized by a base peak at m/z 69 and other significant fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information, confirming the cis configuration and enabling quantification without a specific reference standard for every compound (qNMR).

  • Sample Preparation: Dissolve a precisely weighed amount of the essential oil (e.g., 10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard with a distinct signal (e.g., 1,3,5-trinitrobenzene).

  • NMR Instrumentation:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • ¹H NMR Acquisition:

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 s

    • Acquisition Time: 4 s

  • ¹³C NMR Acquisition:

    • Pulse Sequence: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2 s

  • Data Analysis:

    • Identification: The ¹H NMR spectrum of this compound shows characteristic signals for olefinic protons at δ 5.2–5.4 ppm and for the methyl groups adjacent to the double bonds at δ 1.6–1.8 ppm.[7] The ¹³C NMR spectrum will show signals for the sp² carbons in the range of δ 125–130 ppm and for the methyl carbons at δ 17–22 ppm.[7]

    • Quantification (qNMR): Integrate the area of a characteristic signal of this compound and the signal of the internal standard. The concentration can then be calculated based on the known concentration of the internal standard and the number of protons contributing to each signal.

Advanced Technique: Chiral Gas Chromatography

For the separation of enantiomers, which is crucial in fragrance and pharmaceutical applications, chiral GC is the method of choice.

  • Instrumentation: Utilize a GC system equipped with a chiral column, such as a cyclodextrin-based stationary phase (e.g., Rt-βDEXse).

  • Conditions: Slower temperature ramps (e.g., 1-2 °C/min) and optimized carrier gas flow rates are typically required to achieve enantiomeric separation.[8]

  • Analysis: This technique can resolve the different enantiomers of this compound, providing information on the enantiomeric excess, which can be critical for quality control and authenticity assessment.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of this compound identification and a simplified signaling pathway for its biosynthesis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Validation & Identification essential_oil Essential Oil Sample dilution Dilution & Internal Standard Addition essential_oil->dilution gc_ms GC-MS Analysis dilution->gc_ms Qualitative & Quantitative nmr NMR Analysis dilution->nmr Structural Elucidation & Quantitative gc_fid GC-FID Analysis dilution->gc_fid Quantitative mass_spectrum Mass Spectrum & Retention Index gc_ms->mass_spectrum nmr_spectra 1H & 13C NMR Spectra nmr->nmr_spectra peak_area Peak Area Comparison gc_fid->peak_area identification Confirmed Identification of This compound mass_spectrum->identification nmr_spectra->identification peak_area->identification

Caption: Experimental workflow for the validation of this compound.

biosynthesis_pathway cluster_pathway Simplified Biosynthesis acetyl_coa Acetyl-CoA mevalonate (B85504) Mevalonate Pathway acetyl_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp Isomerization gpp Geranyl Pyrophosphate (GPP) ipp->gpp + DMAPP terpene_synthase Terpene Synthase gpp->terpene_synthase product cis-2,6-Dimethyl- 2,6-octadiene terpene_synthase->product

Caption: Simplified mevalonate pathway for terpenoid biosynthesis.

References

Comparative analysis of GC-MS and NMR for terpene quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of terpenes is paramount for understanding the therapeutic and aromatic properties of various natural products, particularly in the burgeoning field of cannabis research and essential oil analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two powerful analytical techniques for this purpose. This guide provides an objective comparison of their performance for terpene analysis, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable method for specific research needs.

At a Glance: GC-MS vs. NMR for Terpene Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that excels at separating and identifying volatile and semi-volatile compounds like terpenes.[1] It is often considered the gold standard for terpene profiling due to its high chromatographic resolution and the structural information provided by mass spectrometry.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly quantitative NMR (qNMR), offers a non-destructive and highly reproducible method for quantification.[3] A key advantage of qNMR is its ability to provide direct quantification against an internal standard without the need for compound-specific calibration curves for every analyte.[1]

Quantitative Performance Comparison

The selection of an analytical technique often hinges on its quantitative performance. The following tables summarize typical validation parameters for GC-MS and NMR methods for terpene analysis, compiled from various studies.

Table 1: Quantitative Performance of GC-MS for Terpene Analysis

ParameterTypical Value RangeReference(s)
Linearity (r²) > 0.99[4][5]
Limit of Detection (LOD) 0.03 - 0.3 µg/mL[4][6]
Limit of Quantification (LOQ) 0.10 - 1.0 µg/mL[4][6]
Accuracy (% Recovery) 89% - 111%[4][5]
Precision (% RSD) < 10%[4][6]

Table 2: Quantitative Performance of ¹H-NMR for Terpene Analysis

ParameterTypical Value RangeReference(s)
Linearity (r²) > 0.999[7]
Limit of Detection (LOD) ~0.1 mg (absolute)[8]
Limit of Quantification (LOQ) ~2.5 mg (absolute)[8]
Accuracy (% Relative Error) -1.9% to 0.3%[7]
Precision (% RSD) < 1%[8]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for terpene quantification using GC-MS and NMR.

Terpene Quantification Workflow Comparative Experimental Workflow for Terpene Quantification cluster_0 GC-MS Workflow cluster_1 NMR Workflow gcms_start Sample Preparation (Extraction/Dilution) gcms_is Internal Standard Spiking gcms_start->gcms_is gcms_injection GC Injection & Separation gcms_is->gcms_injection gcms_ms Mass Spectrometry Detection gcms_injection->gcms_ms gcms_data Data Acquisition (Chromatogram & Mass Spectra) gcms_ms->gcms_data gcms_quant Quantification (Peak Area Integration vs. Calibration Curve) gcms_data->gcms_quant gcms_result Terpene Concentration Report gcms_quant->gcms_result nmr_start Sample Preparation (Extraction/Dissolution) nmr_is Internal Standard Spiking (Known Concentration) nmr_start->nmr_is nmr_tube Transfer to NMR Tube nmr_is->nmr_tube nmr_acq NMR Data Acquisition (¹H Spectrum) nmr_tube->nmr_acq nmr_proc Data Processing (Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_quant Quantification (Signal Integration vs. Internal Standard) nmr_proc->nmr_quant nmr_result Terpene Concentration Report nmr_quant->nmr_result

Caption: Comparative workflow for terpene quantification using GC-MS and NMR.

Decision Making: Choosing the Right Technique

The choice between GC-MS and NMR depends on several factors, including the specific research goals, sample matrix, and available resources.

Method Selection Flowchart Flowchart for Selecting a Terpene Quantification Method start Start: Need to Quantify Terpenes q1 High Sensitivity & Trace Level Detection Required? start->q1 q2 Analysis of a Wide Range of Volatile Terpenes? q1->q2 No gcms Choose GC-MS q1->gcms Yes q3 Non-destructive Analysis & Absolute Quantification Needed? q2->q3 No q2->gcms Yes q4 Rapid Screening of Major Terpenes? q3->q4 No nmr Choose NMR q3->nmr Yes q4->start No q4->nmr Yes

References

A Comparative Guide to Alternative Reagents for Dihydrofuropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydrofuropyran scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents. Its synthesis has been a subject of considerable interest, leading to the development of diverse synthetic strategies. This guide provides an objective comparison of alternative reagents for the synthesis of dihydrofuropyrans, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Catalytic Systems

The synthesis of dihydrofuropyrans can be broadly categorized by the type of catalyst employed. Metal-catalyzed and organocatalytic methods are the most prevalent, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

Catalyst SystemReagent/CatalystSubstrate 1Substrate 2SolventTemp. (°C)Time (h)Yield (%)Reference
Metal Catalysis Rh₂(OAc)₄DiazoacetoacetateAlkyneDichloromethane (B109758)RT1-275-90[1]
Cu(OTf)₂β-KetoesterPropargyl alcoholToluene801260-85
FeCl₃SalicylaldehydeAlkyne1,2-Dichloroethane60870-92
Organocatalysis L-ProlineAldehydeMalononitrile (B47326)Ethanol (B145695)RT2-485-95
Thiourea derivativeα,β-Unsaturated ketoneMalononitrileChloroform252470-88
N-Heterocyclic Carbene (NHC)α,β-Unsaturated aldehydeβ-KetoesterTetrahydrofuranRT12-2465-93
Multicomponent Yb(OTf)₃Aromatic aldehydeAcetylacetone (B45752)Acetonitrile (B52724)Reflux5-880-94
(Lewis Acid) Ammonium (B1175870) acetate (B1210297)

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions. RT = Room Temperature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Rhodium(II)-Catalyzed Synthesis of Dihydrofuropyrans

This method relies on the rhodium-catalyzed reaction of a diazo compound with an alkyne to construct the dihydrofuropyran core.

Procedure: To a solution of the alkyne (1.0 mmol) in dry dichloromethane (10 mL) under an inert atmosphere is added Rh₂(OAc)₄ (0.02 mmol). A solution of the diazoacetoacetate (1.2 mmol) in dry dichloromethane (5 mL) is then added dropwise over 1 hour at room temperature. The reaction mixture is stirred for an additional 1-2 hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired dihydrofuropyran.[1]

Organocatalytic Synthesis of Dihydrofuropyrans using L-Proline

A highly efficient and environmentally friendly method utilizing a readily available amino acid as the catalyst.

Procedure: A mixture of the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and L-proline (0.1 mmol) in ethanol (5 mL) is stirred at room temperature for 2-4 hours. Upon completion of the reaction (monitored by TLC), the product typically precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure dihydrofuropyran.

Multicomponent Synthesis of Dihydrofuropyrans via a Lewis Acid Catalyst

This one-pot, three-component reaction offers a rapid and atom-economical route to highly functionalized dihydrofuropyrans.

Procedure: To a solution of the aromatic aldehyde (1.0 mmol) and acetylacetone (1.0 mmol) in acetonitrile (10 mL) is added ammonium acetate (1.2 mmol) and Yb(OTf)₃ (0.1 mmol). The reaction mixture is heated to reflux and stirred for 5-8 hours. After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to give the target dihydrofuropyran.

Signaling Pathways and Experimental Workflows

Visual representations of the reaction mechanisms and experimental setups can aid in understanding the underlying principles and practical execution of these synthetic methods.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Reactants & Solvent D Reaction Mixture A->D B Catalyst B->D C Inert Atmosphere (if required) C->D E Stirring & Heating (if required) D->E F Monitor by TLC E->F G Quenching / Filtration F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Pure Dihydrofuropyran J->K

Caption: Generalized experimental workflow for dihydrofuropyran synthesis.

signaling_pathway cluster_metal Metal-Catalyzed Pathway cluster_organo Organocatalytic Pathway M_Start Metal Catalyst + Substrates M_Intermediate Metallo-intermediate Complex M_Start->M_Intermediate Coordination M_Product Dihydrofuropyran M_Intermediate->M_Product Cyclization O_Start Organocatalyst + Substrates O_Intermediate Iminium/Enamine Intermediate O_Start->O_Intermediate Activation O_Product Dihydrofuropyran O_Intermediate->O_Product Cycloaddition

Caption: Simplified comparison of metal-catalyzed vs. organocatalytic pathways.

References

A Comparative Guide to the Validation of Analytical Methods for Terpene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of terpenes is essential for ensuring the quality, consistency, and efficacy of a wide range of products. Validating the analytical methods used for this purpose is a critical step, governed by international guidelines to ensure data integrity. This guide provides an objective comparison of the most common analytical techniques for terpene analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—supported by validation data and detailed experimental protocols.

The choice between methods depends on factors like the volatility of the terpenes, the complexity of the sample matrix, required sensitivity, and the need for simultaneous analysis of other compounds.[1] Gas Chromatography is generally the preferred method for analyzing volatile compounds like terpenes.[2][3][4]

Method validation follows guidelines from bodies like the International Council for Harmonisation (ICH), which outlines key parameters to assess a method's suitability.[5][6] These core parameters include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[7][8]

Quantitative Performance Comparison

The validation of an analytical method ensures its reliability. The following tables summarize typical performance data for GC-MS and HPLC methods used in terpene analysis, based on key validation parameters defined by the ICH.

Table 1: GC-MS Method Validation Data for Terpene Analysis

Validation Parameter Acceptance Criteria Typical Performance Source(s)
Linearity (r²) ≥ 0.995 > 0.99 [9]
Limit of Detection (LOD) Signal-to-Noise 3:1 0.3 µg/mL [9]
Limit of Quantification (LOQ) Signal-to-Noise 10:1 1.0 µg/mL [9]
Accuracy (% Recovery) Typically 80-120% 89-111% [9]

| Precision (% RSD) | ≤ 15% | < 10% |[9] |

Table 2: HPLC Method Validation Data for Terpene Analysis

Validation Parameter Acceptance Criteria Typical Performance Source(s)
Linearity (r²) ≥ 0.995 > 0.99 [10]
Limit of Detection (LOD) Signal-to-Noise 3:1 Varies by terpene & detector [10]
Limit of Quantification (LOQ) Signal-to-Noise 10:1 Varies by terpene & detector [10]
Accuracy (% Recovery) Typically 80-120% 79-91% [10]

| Precision (% RSD) | ≤ 15% | < 10% |[10] |

Analytical Method Validation Workflow

The process of validating an analytical method is systematic. It begins with defining the method's purpose and culminates in a final report that confirms its suitability. This workflow ensures the procedure is fit for its intended use.

Method_Validation_Workflow General Workflow for Analytical Method Validation Define Define Analytical Method & Scope Develop Method Development & Optimization Define->Develop Protocol Write Validation Protocol Develop->Protocol Execute Execute Validation Experiments Protocol->Execute Parameters Evaluate Parameters: - Accuracy - Precision - Linearity & Range - LOD & LOQ - Specificity Execute->Parameters Report Generate Validation Report Parameters->Report Implement Implement for Routine Use Report->Implement

Caption: General workflow for validating an analytical method.

Comparison of Core Principles: GC-MS vs. HPLC

Gas Chromatography and High-Performance Liquid Chromatography are both powerful separation techniques, but they operate on different principles, making them suitable for different types of analytes. GC is ideal for volatile compounds that can be vaporized without decomposition, while HPLC is suited for less volatile or thermally sensitive molecules.

GC_vs_HPLC Core Principles: GC-MS vs. HPLC for Terpene Analysis cluster_gc Gas Chromatography-Mass Spectrometry (GC-MS) cluster_hplc High-Performance Liquid Chromatography (HPLC) gc_sample Volatile Sample (in solvent) gc_injection Heated Injection Port (Vaporization) gc_sample->gc_injection gc_column GC Column (Separation by Volatility) gc_injection->gc_column gc_detection Mass Spectrometry (Detection & ID) gc_column->gc_detection hplc_sample Sample in Solution hplc_injection Liquid Injection hplc_sample->hplc_injection hplc_column HPLC Column (Separation by Polarity) hplc_injection->hplc_column hplc_detection UV or MS Detector hplc_column->hplc_detection

Caption: Key differences in the principles of GC-MS and HPLC.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are representative protocols for terpene analysis using GC-MS and HPLC.

GC-MS Experimental Protocol for Terpene Profiling

This method is considered the gold standard for analyzing volatile compounds like terpenes.[1]

  • Sample Preparation (Liquid Extraction):

    • Weigh approximately 100-200 mg of the homogenized and dried sample into a centrifuge tube.[1]

    • Add a suitable organic solvent such as pentane, hexane, or ethanol.[1]

    • Add an internal standard (e.g., n-tridecane) for accurate quantification.[1][11]

    • Vortex the mixture for 1-2 minutes to ensure thorough extraction.[1]

    • Centrifuge the sample to pellet any solid material.[1]

    • Transfer the supernatant to a vial for GC-MS analysis.[1]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.[1]

    • Mass Spectrometer: Agilent 5977A or equivalent.[1]

    • Column: Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

    • Injector Temperature: 250 °C.[1]

    • Oven Temperature Program:

      • Initial temperature of 60 °C, hold for 2 minutes.

      • Ramp to 190 °C at a rate of 3 °C/min.

      • Ramp to 280 °C at a rate of 20 °C/min, hold for 2 minutes.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 40-500.[1]

HPLC Experimental Protocol for Terpene Profiling

While less common for dedicated terpene analysis, HPLC is advantageous when simultaneous analysis of non-volatile compounds like cannabinoids is required.[1] However, challenges like co-elution and poor UV absorbance for many terpenes must be addressed.[1][4]

  • Sample Preparation (Solvent Extraction):

    • Weigh approximately 300 mg of the homogenized sample into a centrifuge tube.[1]

    • Add 5 mL of acetone (B3395972) or ethanol.[1]

    • Vortex for 1 minute and sonicate for 15 minutes.[1]

    • Centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]

  • HPLC-UV/MS Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Mass Spectrometer.[1]

    • Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient Program: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute compounds of increasing non-polarity.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD at 220 nm (for cannabinoids) or MS for more selective terpene detection. Note that terpene UV absorbance is generally low.[4]

Conclusion and Recommendations

Both GC-MS and HPLC are robust techniques for chemical analysis, each with distinct advantages for terpene profiling.

  • GC-MS remains the benchmark and preferred method for dedicated terpene analysis. Its high separation efficiency for volatile compounds and the detailed structural information from mass spectrometry make it ideal for identifying and quantifying a wide array of terpenes in complex matrices.[1]

  • HPLC becomes a viable option when the goal is a streamlined workflow that includes the simultaneous analysis of both terpenes and non-volatile compounds like cannabinoids.[1] This can increase throughput and reduce costs. However, method development must carefully address potential issues like co-elution and the inherently poor UV response of most terpenes.[1][4]

Ultimately, the selection of an analytical technique should be guided by the specific research question, the chemical diversity of the sample, and the instrumentation available. For comprehensive and sensitive terpene characterization, a validated GC-MS method is the most reliable choice.

References

Cross-Validation of Analytical Techniques for Monoterpene Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate profiling of monoterpenes is crucial for quality control, efficacy assessment, and understanding the therapeutic and aromatic properties of natural products. The selection of an appropriate analytical technique is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the primary analytical techniques used for monoterpene profiling—Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC)—supported by experimental data and detailed methodologies.

Overview of Analytical Techniques

The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1] GC-MS is traditionally considered the gold standard for analyzing volatile compounds like monoterpenes due to its high separation efficiency and sensitive detection.[1] HPLC is more commonly used for non-volatile or thermally sensitive compounds but is a viable alternative, especially when simultaneous analysis of different compound classes is desired.[1] GC-FID is a robust technique particularly well-suited for the quantification of hydrocarbons.[2] The choice of technique depends on factors such as the specific monoterpenes of interest, the sample matrix, and the desired sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and boiling point in a gaseous mobile phase.[3] The separated components are then ionized and identified based on their mass-to-charge ratio, providing detailed structural information.[2] GC-MS is highly effective for the analysis of volatile and semi-volatile compounds like monoterpenes.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their polarity and interaction with a liquid mobile phase and a solid stationary phase.[3] It is highly versatile and suitable for a wide range of compounds, including those that are non-volatile or prone to degradation at high temperatures.[3][4]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Similar to GC-MS, GC-FID uses gas chromatography for separation. However, the detector works by combusting the organic compounds in a hydrogen flame, which generates an electrical current proportional to the amount of the analyte.[2] While it does not provide structural identification like MS, it is highly reliable for quantification.[5]

Quantitative Performance Comparison

Method validation is essential to prove that an analytical technique is acceptable for its intended purpose. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize validation parameters for GC-MS and HPLC methods for terpene and natural product analysis from various studies. Direct cross-validation studies presenting a side-by-side comparison for a comprehensive list of monoterpenes are limited; therefore, data from separate validation studies are presented.[1]

Table 1: Validation Parameters for GC-MS Analysis of Monoterpenes (Data sourced from a study on monoterpenes in indoor air)[6][7]

Parameterα-Pineneβ-Pinened-LimoneneLinaloolCamphene
Linearity (R²) >0.99>0.99>0.99>0.99>0.99
Accuracy Within ±15%Within ±15%Within ±15%Within ±15%Within ±15%
Repeatability (RSD%) <10%<10%<10%<10%<10%
Intermediate Precision (RSD%) <10%<10%<10%<10%<10%

Table 2: Validation Parameters for HPLC Analysis of Bioactive Natural Products (Data from a study on simultaneous quantification of 11 bioactive compounds)[8][9]

ParameterCompound 1Compound 2Compound 3Compound 4
Linearity (R²) >0.999>0.999>0.999>0.999
LOD (µg/mL) 0.070.090.110.13
LOQ (µg/mL) 0.210.270.330.39
Precision (RSD%) <2.79%<2.79%<2.79%<2.79%
Accuracy (Recovery %) 74.16 - 91.84%74.16 - 91.84%74.16 - 91.84%74.16 - 91.84%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results.

Protocol 1: Sample Preparation (Solvent Extraction for GC-MS/HPLC)
  • Weigh approximately 100-300 mg of homogenized plant material into a centrifuge tube.[1][10]

  • Add a suitable organic solvent (e.g., pentane, hexane, or ethanol) and an internal standard.[1]

  • Vortex the mixture for 1-2 minutes to ensure thorough extraction.[1]

  • Sonicate the sample for a set period (e.g., 15 minutes) to enhance extraction efficiency.[1][10]

  • Centrifuge the sample to separate solid material.[1]

  • Transfer the supernatant to a vial for analysis. For HPLC, filtering through a 0.22 µm syringe filter is recommended.[1]

Protocol 2: GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent.[1]

  • Mass Spectrometer: Agilent 5977A or equivalent.[1]

  • Column: Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or a similar capillary column appropriate for terpene analysis.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 or 1.5 mL/min).[11]

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp at 5-10°C/min to 240°C.[11]

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 5:1 ratio) or splitless, depending on concentration.[11]

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mass Scan Range: 40-500 amu.

  • Identification: Based on retention time and comparison of mass spectra with libraries such as NIST.[10]

Protocol 3: HPLC-UV/MS Instrumentation and Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) and/or Mass Spectrometer.[1]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution system, for example:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with 5% B, increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: DAD monitoring at multiple wavelengths (e.g., 220 nm, 280 nm) or MS with an appropriate ionization source like APCI.[10]

Visualizing the Workflow and Logic

Diagrams can effectively illustrate complex processes and relationships. The following are generated using the DOT language to meet the specified requirements.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing A Homogenization B Solvent Extraction A->B C Centrifugation/ Filtration B->C D GC-MS Analysis C->D E HPLC Analysis C->E F Peak Integration & Identification D->F E->F G Quantification F->G H Statistical Analysis G->H I Final Report H->I

Caption: General experimental workflow for monoterpene profiling.

G cluster_A Method A (e.g., GC-MS) cluster_B Method B (e.g., HPLC) Sample Identical Sample Aliquots A_analysis Analysis Sample->A_analysis B_analysis Analysis Sample->B_analysis A_results Results A A_analysis->A_results Compare Compare Results (Accuracy, Precision, Linearity) A_results->Compare B_results Results B B_analysis->B_results B_results->Compare Decision Validation Decision: Are methods equivalent? Compare->Decision

Caption: Logical workflow for cross-validation of analytical methods.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful techniques for monoterpene profiling, each with distinct advantages.

  • GC-MS remains the benchmark for dedicated analysis of volatile compounds like monoterpenes.[1] Its superior separation of isomers and extensive spectral libraries for identification make it ideal for comprehensive characterization.[10]

  • HPLC is a valuable alternative, particularly when the simultaneous analysis of both volatile (monoterpenes) and non-volatile or thermally labile compounds (like certain cannabinoids or phenolics) is required in a single run.[1][10]

Ultimately, the choice of technique should be guided by the specific research question, the chemical diversity of the sample, and the available instrumentation. For labs aiming to establish a comprehensive analytical platform, cross-validation of GC-MS and HPLC methods is recommended to ensure data consistency and integrity when transitioning between techniques or comparing data from different platforms.[10]

References

Comparison of different extraction methods for monoterpenes from plants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of monoterpenes from plant materials is a critical first step in harnessing their therapeutic potential. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your research and development needs.

Monoterpenes, a class of terpenes with a C10 hydrocarbon skeleton, are volatile compounds abundant in the essential oils of many plants. They are widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The choice of extraction method significantly impacts the yield, purity, and chemical profile of the extracted monoterpenes, ultimately influencing the outcome of subsequent research and product development.

This guide delves into the principles, advantages, and limitations of several common extraction techniques: steam distillation, hydrodistillation, solvent extraction, supercritical fluid (CO2) extraction, microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE).

Comparative Analysis of Extraction Methods

The following table summarizes quantitative data from various studies, offering a comparative overview of the performance of different extraction methods for monoterpenes. It is important to note that direct comparisons can be challenging due to variations in plant material, experimental conditions, and analytical techniques across different studies.

Extraction MethodPlant MaterialKey MonoterpenesYieldExtraction TimeTemperatureSolventKey Findings
Steam Distillation Juniperus ashei (Ashe juniper)Camphor, limonene, sabinene11.41 mg/g fresh foliage8 hoursNot specifiedWater (steam)Yielded a greater concentration and compositional diversity of monoterpenoids compared to hexane (B92381) soak.[1]
Hydrodistillation Origanum vulgare (Oregano)Carvacrol (B1668589), thymol (B1683141)Not specified (compared to SFE)Not specifiedBoiling point of waterWaterResulted in a carvacrol to thymol ratio of 5.2:1, slightly lower than the plant's natural ratio.[2]
Solvent Extraction Juniperus ashei (Ashe juniper)Camphor, limonene, sabinene5.90 mg/g fresh foliage24 hoursRoom temperatureHexaneYielded significantly lower total concentrations of monoterpenoids and failed to extract some trace compounds compared to steam distillation.[1]
Supercritical Fluid Extraction (SFE) Origanum vulgare (Oregano)Carvacrol, thymol3.1% (extract mass)20 minutes (extraction)40-60°CSupercritical CO2The terpene fraction was most similar to the original dried oregano, with a carvacrol to thymol ratio of 5.7:1.[2]
Ultrasound-Assisted Extraction (UAE) Paeonia ostii (Oil peony) seed cakesMonoterpene glycosides10.24% (TMGE)16 minutes26°C67% Ethanol (B145695)Optimized conditions for the extraction of total monoterpene glycosides.[3]
Microwave-Assisted Extraction (MAE) CannabisCannabinoids and terpenesNot specified (optimized for concentration)30 minutes60°CEthanolOptimized conditions for maximizing the concentration of cannabinoids and terpenes.[4]

Experimental Workflow & Methodologies

A general workflow for the extraction and analysis of monoterpenes from plant material is outlined below. This process can be adapted based on the specific extraction technique employed.

ExtractionWorkflow PlantMaterial Plant Material (Fresh or Dried) Preparation Preparation (Grinding, Homogenizing) PlantMaterial->Preparation Extraction Extraction (e.g., Steam Distillation, SFE) Preparation->Extraction Separation Phase Separation (e.g., Decantation, Centrifugation) Extraction->Separation Analysis Analysis (GC-MS, HPLC) Separation->Analysis Purification Purification (Optional) (e.g., Chromatography) Separation->Purification Optional Purification->Analysis

Caption: General workflow for monoterpene extraction and analysis.

Detailed Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in this guide.

1. Steam Distillation of Monoterpenoids from Juniperus Species [1]

  • Sample Preparation: 5 grams of frozen leaf material was ground in liquid nitrogen.

  • Apparatus: A volatile oil distillation trap (VWR Scientific).

  • Procedure:

    • The ground plant material was placed in a beaker with 150 ml of distilled water.

    • The mixture was steam distilled, and the volatile oils were collected in 5 µl of hexane in the distillation trap.

    • Samples of the hexane extract were withdrawn after 2, 4, 6, and 8 hours for analysis.

    • Tetradecane (5 µl) was added as an internal standard for quantification.

2. Supercritical Fluid Extraction (SFE) of Monoterpenes from Oregano [2]

  • Sample Preparation: 20 g of dried oregano was used.

  • Apparatus: Waters SFE Bio-Botanical Extraction System with a 5L extraction vessel.

  • Procedure:

    • The extraction pressure was increased in three step gradients: 150 bar, 220 bar, and 300 bar over 20 minutes.

    • Supercritical CO2 was used as the primary solvent.

    • Supercritical Fluid Fractionation (SFF) was employed by gradually decreasing the pressure after extraction to separate different extract fractions.

    • The temperature and pressure during collection were controlled to optimize the contents of the extract fractions.

3. Ultrasound-Assisted Extraction (UAE) of Monoterpene Glycosides from Oil Peony Seed Cake [3]

  • Sample Preparation: Oil peony seed cakes were used as the starting material.

  • Apparatus: An ultrasonic bath or probe system.

  • Optimized Conditions:

    • Liquid-to-solid ratio: 27 mL/g

    • Ultrasonic extraction time: 16 minutes

    • Ultrasonic extraction temperature: 26°C

    • Ethanol concentration: 67%

  • Procedure: The powdered seed cake was mixed with the ethanol solution at the specified ratio and subjected to ultrasonic irradiation under the optimized conditions. The extract was then filtered for further analysis.

Principles of Extraction Methods

The selection of an appropriate extraction method depends on the physicochemical properties of the target monoterpenes, the nature of the plant matrix, and the desired scale of operation.

ExtractionPrinciples cluster_Distillation Distillation Methods cluster_Solvent Solvent-Based Methods cluster_Assisted Assisted Extraction Methods Steam Steam Distillation (Vaporization of volatile compounds with steam) Monoterpenes Extracted Monoterpenes Steam->Monoterpenes Hydro Hydrodistillation (Plant material in direct contact with boiling water) Hydro->Monoterpenes Solvent Solvent Extraction (Dissolution of monoterpenes in a solvent) Solvent->Monoterpenes SFE Supercritical Fluid Extraction (SFE) (Extraction with a supercritical fluid, e.g., CO2) SFE->Monoterpenes MAE Microwave-Assisted Extraction (MAE) (Microwave energy heats the solvent and plant material) MAE->Monoterpenes UAE Ultrasound-Assisted Extraction (UAE) (Acoustic cavitation disrupts cell walls) UAE->Monoterpenes PlantMaterial Plant Material PlantMaterial->Steam PlantMaterial->Hydro PlantMaterial->Solvent PlantMaterial->SFE PlantMaterial->MAE PlantMaterial->UAE

Caption: Overview of different monoterpene extraction principles.

Discussion of Methods
  • Steam Distillation: A traditional and widely used method where steam is passed through the plant material, causing the volatile monoterpenes to vaporize.[5] The vapor is then condensed and collected. This method is effective for volatile compounds but the high temperatures can lead to the degradation of some thermolabile monoterpenes.[6]

  • Hydrodistillation: Similar to steam distillation, but the plant material is in direct contact with boiling water.[7] This is a simpler setup but can also cause thermal degradation and hydrolysis of certain compounds.[8]

  • Solvent Extraction: This method involves soaking the plant material in a solvent (e.g., hexane, ethanol) to dissolve the monoterpenes.[5] It is versatile and can be performed at room temperature, but the choice of solvent is crucial to avoid co-extraction of undesirable compounds and to ensure the final product is free of residual solvent.[9]

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[2] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds. SFE is known for producing high-purity extracts without residual organic solvents.[5]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to the disruption of plant cells and enhanced extraction efficiency.[4] This method significantly reduces extraction time and solvent consumption.[4][10]

  • Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create acoustic cavitation, which disrupts cell walls and facilitates the release of intracellular contents.[3][4] Like MAE, UAE is a rapid and efficient method that can be performed at lower temperatures, preserving thermolabile compounds.[4]

Conclusion

The selection of an optimal extraction method for monoterpenes is a multifaceted decision that requires careful consideration of the specific research or development goals. Traditional methods like steam and hydrodistillation are simple and cost-effective but may not be suitable for heat-sensitive compounds. Solvent extraction offers versatility but raises concerns about solvent toxicity and removal.

Modern techniques such as SFE, MAE, and UAE present significant advantages in terms of efficiency, selectivity, and reduced environmental impact. SFE is particularly advantageous for producing high-purity extracts for pharmaceutical applications. MAE and UAE offer rapid and efficient extraction, making them suitable for high-throughput screening and laboratory-scale preparations.

Ultimately, the choice of method should be guided by a thorough understanding of the target monoterpenes, the plant matrix, and the desired end-product characteristics, with empirical validation being essential to achieve the desired yield and quality.

References

A Spectroscopic Showdown: Unmasking the Isomeric Differences Between cis- and trans-2,6-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of cis- and trans-2,6-Dimethyl-2,6-octadiene reveals key differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These variations, arising from their distinct geometric arrangements, provide a clear method for their differentiation and characterization.

This guide presents a comparative analysis of the spectroscopic data for the cis and trans isomers of 2,6-Dimethyl-2,6-octadiene, aimed at researchers, scientists, and drug development professionals. The distinct spatial orientation of the methyl groups relative to the carbon-carbon double bonds in these isomers leads to unique spectroscopic fingerprints, which are crucial for their unambiguous identification in complex mixtures and for understanding their chemical behavior.

Molecular Structures and Isomerism

The fundamental difference between the two isomers lies in the geometry around the C2=C3 and C6=C7 double bonds. In the cis isomer, the higher priority groups on each carbon of the double bond are on the same side, whereas in the trans isomer, they are on opposite sides. This seemingly subtle structural variation has a significant impact on the electronic and vibrational properties of the molecules, which is reflected in their spectroscopic data.

Figure 1: Molecular structures of cis- and trans-2,6-Dimethyl-2,6-octadiene.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the cis and trans isomers of 2,6-Dimethyl-2,6-octadiene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, which is influenced by the geometry of the molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Proton Assignment cis-2,6-Dimethyl-2,6-octadiene trans-2,6-Dimethyl-2,6-octadiene
Olefinic Protons (=CH)~5.1 ppm~5.1 ppm
Allylic Protons (-CH₂-)~2.0 ppm~2.0 ppm
Methyl Protons (=C-CH₃)~1.6-1.7 ppm~1.6-1.7 ppm
Methyl Protons (-C-CH₃)~1.6 ppm~1.6 ppm

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon Assignment This compound trans-2,6-Dimethyl-2,6-octadiene
Quaternary Olefinic Carbons (=C)~132 ppm, ~134 ppm~132 ppm, ~134 ppm
Olefinic Carbons (=CH)~124 ppm~124 ppm
Allylic Carbons (-CH₂)~27 ppm, ~35 ppm~27 ppm, ~42 ppm
Methyl Carbons (=C-CH₃)~18 ppm, ~23 ppm~16 ppm, ~26 ppm
Methyl Carbons (-C-CH₃)~18 ppm~16 ppm

Note: The NMR data presented here are based on predictive models and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. While the IR spectra of the cis and trans isomers are broadly similar, subtle differences can be observed, particularly in the "fingerprint region" (below 1500 cm⁻¹), which is unique to each molecule.

Table 3: Key IR Absorption Bands

Vibrational Mode This compound (cm⁻¹) trans-2,6-Dimethyl-2,6-octadiene (cm⁻¹)
=C-H stretch~3020~3020
C-H stretch (alkane)~2850-2970~2850-2970
C=C stretch~1670~1670
C-H bend (alkene)~830~970 (characteristic of trans C=C)

A notable difference is the C-H bending vibration for the alkene group. Trans alkenes typically show a strong absorption band around 970 cm⁻¹, which is absent or weak in the corresponding cis isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While both isomers have the same molecular weight and will exhibit the same molecular ion peak, their fragmentation patterns can differ due to the different stabilities of the fragment ions formed.

Table 4: Major Mass Spectral Fragments (m/z)

Isomer Molecular Ion (M⁺) Base Peak Other Key Fragments
This compound1386941, 55, 81, 93, 123[1]
trans-2,6-Dimethyl-2,6-octadiene1386941, 55, 81, 93, 123

For both isomers, the base peak is observed at m/z 69, which corresponds to the loss of a C₅H₉ fragment. The overall fragmentation patterns are very similar, making mass spectrometry less definitive for distinguishing between these two isomers compared to NMR and IR spectroscopy.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. Specific parameters may need to be optimized based on the available instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

IR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the isomer in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). The oven temperature program should be optimized to ensure good separation of the isomers.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer. Mass spectra are typically recorded in the electron ionization (EI) mode at 70 eV.

Logical Workflow for Isomer Comparison

The process of comparing the two isomers spectroscopically follows a logical workflow, from sample acquisition to data analysis and interpretation.

workflow cluster_samples Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion cis_sample This compound nmr NMR Spectroscopy (¹H and ¹³C) cis_sample->nmr ir IR Spectroscopy cis_sample->ir ms Mass Spectrometry cis_sample->ms trans_sample trans-2,6-Dimethyl-2,6-octadiene trans_sample->nmr trans_sample->ir trans_sample->ms nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir_data Absorption Frequencies ir->ir_data ms_data Fragmentation Patterns ms->ms_data comparison Side-by-Side Data Tables nmr_data->comparison ir_data->comparison ms_data->comparison conclusion Structural Elucidation & Isomer Differentiation comparison->conclusion

References

Safety Operating Guide

Proper Disposal of cis-2,6-Dimethyl-2,6-octadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of cis-2,6-Dimethyl-2,6-octadiene is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a flammable liquid, this compound requires careful handling and adherence to established hazardous waste protocols. This guide provides essential safety and logistical information to assist researchers, scientists, and drug development professionals in the correct disposal of this substance.

Key Physical and Chemical Properties

Understanding the properties of this compound is the first step in its safe handling and disposal. The following table summarizes the available quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₈
Molecular Weight 138.25 g/mol [1]
CAS Number 2492-22-0[1]
Boiling Point 173.7 °C (estimate)[1]
Melting Point -69.6 °C (estimate)[1]
Density 0.7750 g/cm³[1]

Experimental Protocols for Disposal

The following is a step-by-step guide for the proper disposal of this compound, based on general laboratory safety principles for flammable liquids.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

Step 2: Waste Collection

  • Designated Waste Container: Use a designated, properly labeled hazardous waste container. The container must be compatible with flammable hydrocarbons and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").

  • Segregation: Do not mix this compound waste with other incompatible waste streams, such as oxidizers or corrosive materials.

Step 3: Storage of Waste

  • Location: Store the waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition, such as heat, sparks, or open flames.

  • Container Management: Keep the waste container closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of any potential leaks.

Step 4: Arranging for Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the licensed hazardous waste disposal company.

  • Professional Disposal: The final disposal of this compound must be carried out by a licensed and certified hazardous waste disposal contractor. Never attempt to dispose of this chemical down the drain or in regular trash.

Logical Workflow for Chemical Disposal

start Start: Need to Dispose of This compound sds_check Attempt to Locate Specific SDS for this compound start->sds_check sds_found SDS Found sds_check->sds_found Successful sds_not_found SDS Not Found sds_check->sds_not_found Unsuccessful follow_sds Follow Specific Disposal Procedures Outlined in the SDS sds_found->follow_sds consult_ehs Consult Institutional EHS Department and Chemical Safety Officer sds_not_found->consult_ehs waste_collection Collect Waste in a Labeled, Compatible Container follow_sds->waste_collection general_protocol Follow General Protocol for Flammable Liquid Hydrocarbons consult_ehs->general_protocol general_protocol->waste_collection storage Store in Designated Satellite Accumulation Area waste_collection->storage disposal_pickup Arrange for Pickup by a Licensed Hazardous Waste Contractor storage->disposal_pickup end End: Safe and Compliant Disposal disposal_pickup->end

Caption: Workflow for the safe and compliant disposal of a laboratory chemical.

References

Personal protective equipment for handling cis-2,6-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for cis-2,6-Dimethyl-2,6-octadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal information for the handling of this compound in a laboratory setting. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, with a focus on providing a barrier against this flammable, organic compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with side shields or a full-face shieldProtects against splashes of the chemical. Standard safety glasses are not sufficient.
Skin Protection Nitrile or Neoprene gloves (double-gloving recommended)Provides resistance to aliphatic hydrocarbons. Inspect gloves for any tears or holes before use.[1][2] For incidental contact, nitrile gloves are suitable. For prolonged contact or immersion, heavier-duty gloves may be required.
Chemical-resistant lab coat or apron worn over personal clothingPrevents contamination of personal clothing and skin. Avoid synthetic materials like polyester, which can melt and adhere to the skin in case of a fire.[3]
Closed-toe shoesProtects feet from potential spills.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hoodMinimizes inhalation of vapors. This compound is a volatile organic compound.
Air-purifying respirator with organic vapor cartridges (e.g., 3M 6001 series)Recommended if a fume hood is not available or if there is a risk of exceeding exposure limits. These cartridges contain activated carbon to absorb organic vapors.

Glove Selection and Breakthrough Times

Glove Material Estimated Breakthrough Time (for Aliphatic Hydrocarbons) Rating
Nitrile> 1 hour (Fair)Suitable for splash protection and short-duration tasks. Change gloves immediately upon contamination.
Neoprene> 4 hours (Good)Recommended for tasks with a higher risk of prolonged contact.
Butyl RubberNot RecommendedGenerally has poor resistance to aliphatic hydrocarbons.[5][6]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize risks.

1. Preparation and Pre-Handling Check:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • Gather all Necessary PPE: Inspect all PPE for damage or defects before use.

  • Prepare Spill Containment: Have a spill kit readily available with appropriate absorbent materials for flammable liquids.[3]

  • Remove Ignition Sources: Ensure the work area is free of open flames, hot plates, and spark-producing equipment.[1][7]

2. Handling and Use:

  • Work Within a Fume Hood: All handling of this compound should be conducted within a certified chemical fume hood to control vapor inhalation.[7][8]

  • Grounding and Bonding: For transfers from larger containers (greater than five gallons), ensure containers are electrically bonded and grounded to prevent static discharge, which can be an ignition source.[7]

  • Use Appropriate Dispensing Tools: Utilize tools and equipment that are compatible with organic solvents to prevent degradation and potential spills.

  • Keep Containers Closed: Keep containers of this compound sealed when not in use to minimize the release of flammable vapors.[8]

  • Avoid Incompatible Materials: Do not store or mix flammable liquids with strong oxidizing agents.[1][3]

3. Post-Handling and Decontamination:

  • Clean Work Area: Wipe down the work surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Properly Store the Chemical: Return the chemical to a designated flammable liquid storage cabinet.

  • Remove and Dispose of PPE Correctly: Remove gloves and other disposable PPE, turning them inside out to avoid contaminating your skin, and dispose of them in the designated hazardous waste container.

  • Wash Hands Thoroughly: Wash hands with soap and water after removing PPE.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible container. The container should be marked as "Hazardous Waste - Flammable Liquid" and list the chemical constituents.

  • Solid Waste: All contaminated solid waste, such as gloves, absorbent pads, and paper towels, must be collected in a separate, clearly labeled hazardous waste container.

2. Storage of Hazardous Waste:

  • Secondary Containment: Store waste containers in a secondary containment bin within a designated hazardous waste accumulation area.

  • Segregation: Ensure that flammable liquid waste is segregated from incompatible waste streams.

3. Final Disposal:

  • Licensed Waste Management: Arrange for the pickup and disposal of the hazardous waste through a certified environmental services company.[9]

  • Do Not Dispose in Sink or Trash: Never dispose of this compound down the drain or in the regular trash.[8] Improper disposal can lead to environmental contamination and poses a fire hazard.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, integrating the key safety and operational steps.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal ReviewSDS Review SDS CheckVentilation Check Fume Hood ReviewSDS->CheckVentilation InspectPPE Inspect PPE CheckVentilation->InspectPPE PrepSpillKit Prepare Spill Kit InspectPPE->PrepSpillKit WorkInHood Work in Fume Hood PrepSpillKit->WorkInHood GroundContainers Ground & Bond Containers WorkInHood->GroundContainers UseTools Use Appropriate Tools GroundContainers->UseTools KeepClosed Keep Containers Closed UseTools->KeepClosed CleanArea Clean Work Area KeepClosed->CleanArea StoreChemical Store Chemical CleanArea->StoreChemical CollectWaste Collect Liquid & Solid Waste CleanArea->CollectWaste DisposePPE Dispose of PPE StoreChemical->DisposePPE WashHands Wash Hands DisposePPE->WashHands LabelWaste Label Hazardous Waste CollectWaste->LabelWaste StoreWaste Store in Designated Area LabelWaste->StoreWaste ArrangePickup Arrange Professional Disposal StoreWaste->ArrangePickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.